Product packaging for 1-Ethynyl-2-(trifluoromethyl)benzene(Cat. No.:CAS No. 704-41-6)

1-Ethynyl-2-(trifluoromethyl)benzene

Cat. No.: B1308395
CAS No.: 704-41-6
M. Wt: 170.13 g/mol
InChI Key: OOZKONVIIMFOKW-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H5F3 and its molecular weight is 170.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3 B1308395 1-Ethynyl-2-(trifluoromethyl)benzene CAS No. 704-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZKONVIIMFOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96504-22-2
Record name Benzene, 1-ethynyl-2-(trifluoromethyl)-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70399317
Record name 1-ethynyl-2-(trifluoromethyl)benzene
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Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704-41-6
Record name 1-ethynyl-2-(trifluoromethyl)benzene
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Record name 2-(Trifluoromethyl)phenylacetylene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Ethynyl-2-(trifluoromethyl)benzene, a key building block in the development of pharmaceuticals and advanced materials. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this compound a valuable synthon in medicinal chemistry. The primary synthetic route detailed herein is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1]

Synthetic Pathway: The Sonogashira Coupling Reaction

The most common and efficient method for the synthesis of this compound is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[2] This reaction typically involves the coupling of an aryl halide (or triflate) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

A general representation of the Sonogashira reaction is as follows:

Sonogashira_General ArylHalide Ar-X plus1 + ArylHalide->plus1 Alkyne H-C≡C-R plus1->Alkyne arrow Pd catalyst, Cu catalyst, Base Alkyne->arrow CoupledProduct Ar-C≡C-R arrow->CoupledProduct

Caption: General scheme of the Sonogashira cross-coupling reaction.

For the specific synthesis of this compound, the reaction involves the coupling of a 2-halotrifluoromethylbenzene with a suitable alkyne source. Two common strategies are employed:

  • Direct coupling with acetylene gas: This method is straightforward but can be challenging due to the gaseous nature of acetylene and the potential for di-substitution.

  • Coupling with a protected alkyne followed by deprotection: A more common and controlled approach involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS group is then removed under mild basic conditions to yield the terminal alkyne. This method often provides higher yields and cleaner reactions.

This guide will focus on the latter, more controlled approach. The overall synthetic strategy is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection reactant 1-Iodo-2-(trifluoromethyl)benzene intermediate 1-(Trimethylsilylethynyl)-2- (trifluoromethyl)benzene reactant->intermediate Pd(PPh₃)₂Cl₂, CuI, Et₃N plus + tmsa Trimethylsilylacetylene product This compound intermediate->product K₂CO₃, MeOH Experimental_Workflow start Start setup Reaction Setup: - Dry, N₂ flushed flask - Add 1-Iodo-2-(trifluoromethyl)benzene start->setup reagents Add Reagents: - Solvent (Toluene/THF) - Pd(PPh₃)₂Cl₂, CuI - Et₃N - TMSA (dropwise) setup->reagents reaction Sonogashira Coupling: - Heat to 50-70°C - Stir for 4-24h - Monitor by TLC/GC-MS reagents->reaction workup1 Work-up (Step 1): - Cool to RT - Dilute with ether/EtOAc - Filter through celite - Wash with aq. NH₄Cl & brine - Dry and concentrate reaction->workup1 purification1 Purification (Step 1): - Column Chromatography workup1->purification1 deprotection_setup Deprotection Setup: - Dissolve silylated intermediate in MeOH/THF purification1->deprotection_setup deprotection_reagent Add Deprotection Reagent: - K₂CO₃ or TBAF deprotection_setup->deprotection_reagent deprotection_reaction Deprotection Reaction: - Stir at RT for 1-4h - Monitor by TLC/GC-MS deprotection_reagent->deprotection_reaction workup2 Work-up (Step 2): - Remove solvent - Add H₂O and extract with DCM - Wash with brine - Dry and concentrate deprotection_reaction->workup2 product Final Product: This compound workup2->product

References

In-Depth Technical Guide: Physicochemical Properties of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethynyl-2-(trifluoromethyl)benzene, a key building block in modern organic synthesis. Its unique combination of a reactive ethynyl group and an electron-withdrawing trifluoromethyl group makes it a valuable synthon in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] This document summarizes its known physical and chemical characteristics, provides detailed experimental protocols for its synthesis and property determination, and includes a visual representation of a typical synthetic workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₅F₃[1][2]
Molecular Weight 170.13 g/mol [1][2]
Boiling Point 45 °C at 8 mmHg[1]
Density 1.2220 g/mL[1]
Melting Point Not available (presumed to be below room temperature)
Solubility No specific data available; expected to be soluble in common organic solvents.
CAS Number 704-41-6[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below. These protocols are based on established laboratory techniques for similar compounds.

Synthesis via Sonogashira Coupling

This compound is commonly synthesized via a Sonogashira cross-coupling reaction.[3][4] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4]

Materials:

  • 2-Bromobenzotrifluoride (or 2-Iodobenzotrifluoride for higher reactivity)

  • Ethynyltrimethylsilane or Acetylene gas

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or toluene)

  • Desilylating agent if using ethynyltrimethylsilane (e.g., potassium carbonate in methanol)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the amine base in the chosen anhydrous solvent.

  • Add the 2-halobenzotrifluoride to the reaction mixture.

  • Slowly bubble acetylene gas through the solution or add ethynyltrimethylsilane dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • If using ethynyltrimethylsilane, upon completion of the coupling, add the desilylating agent and stir until the trimethylsilyl group is removed.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Determination of Boiling Point (Micro Method)

The boiling point can be determined using a micro-scale method, which is suitable for small quantities of the substance.

Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or a melting point apparatus with a heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a small amount (a few drops) of this compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

  • Immerse the assembly into the heating bath.

  • Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the vapor pressure of the liquid has overcome the atmospheric pressure.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

  • Pycnometer or a volumetric flask with a stopper

  • Analytical balance

Procedure:

  • Carefully clean and dry the pycnometer or volumetric flask and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer or volumetric flask to the calibration mark with this compound, ensuring there are no air bubbles.

  • Weigh the filled pycnometer or volumetric flask (m₂).

  • Record the volume of the pycnometer or volumetric flask (V).

  • The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 2-Halobenzotrifluoride + Acetylene Source Reaction Sonogashira Coupling (Pd/Cu catalysis, Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis and purification workflow for this compound.

Reactivity and Applications

This compound is a versatile building block due to the distinct reactivity of its functional groups. The terminal alkyne readily participates in various coupling reactions, such as the Sonogashira reaction, "click" chemistry (cycloadditions), and other metal-catalyzed transformations.[1] The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the benzene ring and can impact the reactivity and properties of the resulting molecules. This makes the compound particularly useful in the synthesis of complex organic molecules for applications in medicinal chemistry and materials science.[1][5]

Disclaimer: The information provided in this document is intended for research and development purposes only. Appropriate safety precautions should be taken when handling this chemical, including the use of personal protective equipment and working in a well-ventilated area. Please refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-2-(trifluoromethyl)benzene is a versatile fluorinated building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique electronic and steric properties, conferred by the presence of both an ethynyl and a trifluoromethyl group on a benzene ring, dictate its reactivity and stability. This technical guide provides a comprehensive overview of the core reactivity and stability profile of this compound, with a focus on its participation in key chemical transformations. This document consolidates available data on its stability, common reactions such as Sonogashira cross-coupling and cycloaddition reactions, and provides illustrative reaction mechanisms and experimental workflows.

Chemical and Physical Properties

This compound, also known as 2-ethynyl-α,α,α-trifluorotoluene, is a flammable liquid at room temperature.[1][2] The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule, impacting the reactivity of both the aromatic ring and the ethynyl group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 704-41-6[1][2]
Molecular Formula C₉H₅F₃[1][2]
Molecular Weight 170.13 g/mol [1][2]
Boiling Point 45°C at 8 mmHg[1]
Density 1.222 g/mL[1]
Storage Room temperature[1]

Stability Profile

In terms of chemical stability, the electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. The molecule is generally stable under typical organic reaction conditions but will react with strong acids or bases, particularly at the terminal alkyne.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the chemistry of its terminal alkyne functionality. It readily participates in a variety of coupling and cycloaddition reactions, making it a valuable synthon for the introduction of the 2-(trifluoromethyl)phenyl motif into more complex molecules.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This compound is an excellent substrate for Sonogashira coupling reactions, allowing for the synthesis of a wide range of substituted alkynes.

General Experimental Protocol for Sonogashira Coupling:

The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for this compound.

  • To a reaction vessel containing the aryl halide (1 mmol) and this compound (1.2 mmol) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) salt (e.g., CuI, 2-10 mol%).

  • A suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) and a base (e.g., triethylamine or diisopropylamine) are added.

  • The reaction mixture is typically stirred at room temperature to 80°C under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction is worked up by removing the solvent, followed by extraction and purification of the product by column chromatography.

Table 2: Representative Sonogashira Coupling Reactions of Aryl Alkynes

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)
IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOHModerate to Excellent
4-IodotoluenePhenylacetylenePd on alumina/Cu₂O-THF-DMALow (batch), 60 (flow)
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NTHFNot specified

Note: The yields are general ranges reported for these types of reactions and may vary for this compound.

Logical Workflow for a Sonogashira Coupling Reaction:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide & This compound Stirring Stirring under Inert Atmosphere (rt to 80°C) Reactants->Stirring Catalysts Pd Catalyst & Cu(I) Co-catalyst Catalysts->Stirring Solvent_Base Solvent & Amine Base Solvent_Base->Stirring Solvent_Removal Solvent Removal Stirring->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Cycloaddition Reactions

The ethynyl group of this compound can participate in various cycloaddition reactions, most notably [3+2] cycloadditions (click chemistry) and [4+2] cycloadditions (Diels-Alder reactions).

The copper(I)-catalyzed cycloaddition of azides and terminal alkynes to form 1,2,3-triazoles is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. This compound is a suitable alkyne component for these reactions.

General Experimental Protocol for CuAAC (Click Chemistry):

  • An azide (1.0 equiv) and this compound (1.0-1.2 equiv) are dissolved in a suitable solvent, often a mixture of t-butanol and water or DMF.

  • A copper(I) source, which can be generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added to the reaction mixture.

  • The reaction is typically stirred at room temperature and is often complete within a few hours.

  • The product can often be isolated by simple filtration or extraction.

Signaling Pathway for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne This compound Copper_Acetylide Copper(I) Acetylide Intermediate Alkyne->Copper_Acetylide Coordination Azide Organic Azide Six_Membered_Intermediate Six-Membered Copper Intermediate Azide->Six_Membered_Intermediate Copper_I Cu(I) Catalyst Copper_I->Copper_Acetylide Copper_Acetylide->Six_Membered_Intermediate Coordination with Azide Triazolide_Intermediate Copper Triazolide Six_Membered_Intermediate->Triazolide_Intermediate Cyclization Triazolide_Intermediate->Copper_I Regeneration of Catalyst Product 1,2,3-Triazole Product Triazolide_Intermediate->Product Protonolysis

Caption: Simplified catalytic cycle for the CuAAC (Click Chemistry) reaction.

While less common for simple alkynes compared to alkenes, terminal alkynes can act as dienophiles in Diels-Alder reactions, particularly with electron-rich dienes. The electron-withdrawing nature of the trifluoromethyl group in this compound can enhance its reactivity as a dienophile in certain [4+2] cycloadditions. These reactions typically require elevated temperatures.

General Experimental Workflow for a Diels-Alder Reaction:

Diels_Alder_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Diene Diene Heating Heating in a Suitable Solvent Diene->Heating Dienophile This compound Dienophile->Heating Solvent_Removal Solvent Removal Heating->Solvent_Removal Purification Purification (e.g., Chromatography) Solvent_Removal->Purification Product Cycloadduct Purification->Product

Caption: A generalized workflow for a Diels-Alder cycloaddition reaction.

Conclusion

This compound is a valuable and reactive building block in modern organic synthesis. Its stability, conferred by the trifluoromethyl group, combined with the versatility of the terminal alkyne, makes it an attractive substrate for a range of chemical transformations. The Sonogashira coupling and azide-alkyne cycloaddition (click chemistry) are particularly powerful methods for incorporating the 2-(trifluoromethyl)phenyl moiety into diverse molecular architectures. Further research into the cycloaddition reactions and other transformations of this compound will undoubtedly continue to expand its utility in the development of novel pharmaceuticals and advanced materials.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical reactions should be carried out by trained professionals in a suitably equipped laboratory, with appropriate safety precautions in place. The experimental protocols provided are general and may require optimization for specific substrates and conditions.

References

Spectroscopic Profile of 1-Ethynyl-2-(trifluoromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethynyl-2-(trifluoromethyl)benzene. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of reported infrared (IR) data and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its structural features and data from analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.8d1HAr-H
~7.5 - 7.6m2HAr-H
~7.4 - 7.5m1HAr-H
~3.4s1HC≡C-H

Note: Predicted chemical shifts are based on the analysis of ortho-substituted trifluoromethylbenzenes and phenylacetylenes. The aromatic region will likely present a complex splitting pattern due to ortho-, meta-, and para-couplings.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~133 - 135Ar-C
~130 - 132Ar-C
~128 - 130Ar-C
~127 (q)Ar-C-CF₃
~125 - 127Ar-C
~123 (q, J ≈ 272 Hz)-CF₃
~120 - 122Ar-C-C≡CH
~83-C≡CH
~80-C≡CH

Note: The carbon attached to the -CF₃ group and the trifluoromethyl carbon itself will appear as quartets due to coupling with the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -62 to -64s-CF₃

Note: The chemical shift is relative to CFCl₃. The ortho-position of the ethynyl group may cause a slight shift compared to trifluorotoluene (~-63.7 ppm).

Table 4: Reported and Expected Infrared (IR) Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (Terminal alkyne)[1][2][3]
~3100-3000Medium to WeakAromatic C-H stretch
~2120Medium to WeakC≡C stretch (Terminal alkyne)[1][3]
~1600, ~1480, ~1440Medium to StrongAromatic C=C ring stretches
~1320StrongC-F stretch (in -CF₃)
~1160, ~1120StrongC-F stretches (in -CF₃)
~760StrongOrtho-disubstituted benzene C-H out-of-plane bend

Note: The C-F stretching region for a -CF₃ group often shows multiple strong bands.

Table 5: Predicted Mass Spectrometry (GC-MS, EI) Data
m/zInterpretation
170[M]⁺ (Molecular Ion)
151[M-F]⁺
120[M-CF₂]⁺ or [M-F-HF]⁺
101[M-CF₃]⁺
75[C₆H₃]⁺

Note: The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of fluorine or the entire trifluoromethyl group.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Insert the sample into the spectrometer and lock the field on the deuterium signal of the CDCl₃.[5]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment, typically without proton decoupling unless specific couplings are being investigated.

    • Set the spectral width to encompass the expected chemical shift range for the -CF₃ group.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

    • Integrate the peaks in the ¹H spectrum and identify the multiplicities (singlet, doublet, triplet, quartet, multiplet).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[6][7][8][9][10]

    • Record a background spectrum of the clean, empty ATR crystal.[6] This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of liquid this compound directly onto the ATR crystal.[10]

    • Ensure the crystal surface is completely covered.[6]

    • Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS System:

    • Use a GC-MS system equipped with a capillary column suitable for separating aromatic compounds (e.g., a non-polar DB-5 or similar).[11]

    • The carrier gas is typically helium at a constant flow rate.[11]

  • Injection and Separation:

    • Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.[11]

    • The sample is carried through the column by the carrier gas.

    • A temperature program is used to separate the components of the sample. For this compound, a ramp from a lower temperature (e.g., 50 °C) to a higher temperature (e.g., 250 °C) would be appropriate.

  • Mass Spectrometry Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) at 70 eV is a standard method for ionization.[11][12]

    • The resulting ions (the molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The mass spectrum is a plot of ion abundance versus m/z.

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The resulting spectrum can be compared to mass spectral libraries (e.g., NIST) for identification.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 1-Ethynyl-2- (trifluoromethyl)benzene NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Neat Liquid Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FTIR-ATR Spectrometer IR_Prep->IR MS GC-MS System MS_Prep->MS NMR_Data Acquire FID Process Spectra NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Chromatogram & Mass Spectra MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide: 2'-Trifluoromethylphenyl Acetylene (CAS 704-41-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Trifluoromethylphenyl acetylene, also known as 1-ethynyl-2-(trifluoromethyl)benzene, is an organic compound with the CAS number 704-41-6. This molecule is of significant interest to the fields of medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of a trifluoromethyl (CF3) group on the phenylacetylene scaffold imparts unique and highly desirable properties to its derivatives.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[2][3][4][5] The acetylene functional group provides a versatile handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira coupling, "click" chemistry, and polymerization reactions.[1] This guide provides a comprehensive overview of the properties, hazards, synthesis, and applications of this important synthetic intermediate.

Chemical and Physical Properties

The physical and chemical properties of 2'-Trifluoromethylphenyl acetylene are summarized in the table below. These properties make it a versatile reagent for a range of organic transformations. It is a flammable liquid with limited solubility in water.

PropertyValueSource(s)
CAS Number 704-41-6[6][7][8][9]
Molecular Formula C₉H₅F₃[1][6][7][9]
Molecular Weight 170.13 g/mol [6][7]
IUPAC Name This compound[7][10]
Synonyms 2'-Trifluoromethylphenyl acetylene, 2-Ethynyl-α,α,α-trifluorotoluene, 2-Ethynylbenzotrifluoride[7][9]
Appearance Colorless to light yellow liquid[9]
Boiling Point 45 °C at 8 mmHg
Density 1.222 g/mL at 25 °C
Refractive Index n20/D 1.4760
Flash Point 25 °C (77 °F) - closed cup
Water Solubility Sparingly soluble[7]
SMILES C#CC1=CC=CC=C1C(F)(F)F[10]
InChIKey OOZKONVIIMFOKW-UHFFFAOYSA-N

Hazards and Safety Information

2'-Trifluoromethylphenyl acetylene is classified as a flammable liquid and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS02: Flammable
Signal Word Warning
Hazard Statements H226: Flammable liquid and vapor
Storage Class 3: Flammable liquids
WGK WGK 3
Personal Protective Equipment Eyeshields, faceshield, gloves, type ABEK (EN14387) respirator filter

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 2'-Trifluoromethylphenyl acetylene is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system.[11] For the synthesis of CAS 704-41-6, the typical starting materials are 1-bromo-2-(trifluoromethyl)benzene and a protected or terminal acetylene source like ethynyltrimethylsilane, followed by deprotection.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is a representative example based on standard Sonogashira coupling procedures.[12][13][14]

Materials:

  • 1-bromo-2-(trifluoromethyl)benzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (2.0 eq) via syringe.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up (Coupling): Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude trimethylsilyl-protected product in THF. Cool the solution to 0 °C and add TBAF solution (1.1 eq) dropwise. Stir the reaction at room temperature for 1-2 hours.

  • Work-up (Final Product): Quench the reaction with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

G Synthesis Workflow for CAS 704-41-6 cluster_synthesis Sonogashira Coupling cluster_deprotection Desilylation cluster_purification Purification start 1. Add Reactants & Catalysts (Aryl Halide, Pd(PPh₃)₂Cl₂, CuI) to dry flask under N₂ add_solvents 2. Add Solvents & Base (Anhydrous THF, Et₃N) start->add_solvents add_alkyne 3. Add Ethynyltrimethylsilane add_solvents->add_alkyne react 4. Heat to 65°C Monitor by TLC/GC-MS add_alkyne->react workup1 5. Cool, Filter, Extract & Dry react->workup1 dissolve 6. Dissolve crude in THF workup1->dissolve add_tbaf 7. Add TBAF at 0°C Stir at RT dissolve->add_tbaf workup2 8. Quench, Extract & Dry add_tbaf->workup2 purify 9. Flash Column Chromatography workup2->purify characterize 10. Characterization (NMR, MS, IR) purify->characterize G Representative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-KIT, EGFR) GF->Receptor Binds & Dimerizes RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Gene Expression Inhibitor Kinase Inhibitor (derived from CAS 704-41-6) Inhibitor->RAF Blocks ATP Binding Site

References

IUPAC name and structure of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Ethynyl-2-(trifluoromethyl)benzene, a key building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.

Chemical Identity and Structure

The compound, this compound, is an aromatic hydrocarbon derivative. Its structure features a benzene ring substituted with an ethynyl group (-C≡CH) and a trifluoromethyl group (-CF₃) at adjacent positions.

  • IUPAC Name: this compound[1]

  • CAS Number: 704-41-6[1][2]

  • Molecular Formula: C₉H₅F₃[1][3]

  • Synonyms: 2-(Trifluoromethyl)phenylacetylene, 2-Ethynyl-α,α,α-trifluorotoluene[1][3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

A summary of key quantitative data for this compound is presented below. This information is crucial for reaction planning, purification, and material characterization.

PropertyValueReference
Molecular Weight 170.13 g/mol [1][3]
Boiling Point 45°C at 8 mmHg[3]
Density 1.222 g/mL[3]
Appearance Colorless to light yellow/orange liquid[4]
Storage Room temperature, recommended <15°C[3][5]

Role in Drug Discovery and Materials Science

The trifluoromethyl (-CF₃) group is a critical substituent in modern drug design.[6] Its incorporation into organic molecules can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity.[6][7] The -CF₃ group often enhances membrane permeability and can block metabolic pathways, leading to improved pharmacokinetic profiles.[7]

This compound serves as a versatile building block for introducing both the trifluoromethyl group and a reactive ethynyl handle into a larger molecule. The ethynyl group is particularly useful for a variety of coupling reactions, such as Sonogashira and click chemistry, which are widely employed in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[3]

The unique electronic properties imparted by the trifluoromethyl group also make this compound valuable in materials science for creating fluorinated organic semiconductors and specialty polymers with enhanced thermal and oxidative stability.[3][8]

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_application Application start 1-Ethynyl-2- (trifluoromethyl)benzene (Building Block) reaction Coupling Reaction (e.g., Sonogashira, Click) start->reaction product Target Molecule (e.g., API, Material) reaction->product pharma Pharmaceuticals product->pharma Bioactive Compound agri Agrochemicals product->agri Pesticide/Herbicide material Materials Science product->material Polymer/Semiconductor

Caption: Role as a building block in synthesis workflows.

Experimental Protocols: Synthesis

The synthesis of trifluoromethylated alkynes often involves the coupling of a trifluoromethylated aryl halide with a protected alkyne, followed by deprotection. A representative protocol for a Sonogashira coupling, a common method for forming carbon-carbon bonds between aryl halides and terminal alkynes, is outlined below.

General Sonogashira Coupling Protocol:

  • Reaction Setup: A dry reaction flask is charged with 2-iodo-trifluoromethylbenzene (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Base: A suitable solvent (e.g., anhydrous triethylamine or a mixture of toluene and an amine base) is added.

  • Alkyne Addition: Ethynyltrimethylsilane (a protected form of acetylene, ~1.2 equivalents) is added to the mixture.

  • Reaction Conditions: The mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Deprotection: Upon completion, the silyl protecting group is removed by treating the reaction mixture with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., K₂CO₃ in methanol).

  • Workup and Purification: The reaction is quenched, extracted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Synthesis_Workflow A 1. Combine Aryl Halide, Catalysts (Pd/Cu) B 2. Add Solvent and Base A->B C 3. Add Protected Alkyne B->C D 4. React under Inert Atmosphere C->D E 5. Deprotection Step (e.g., TBAF) D->E F 6. Workup and Purification E->F G Final Product F->G

Caption: General workflow for Sonogashira synthesis.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Store in a cool, dry place away from ignition sources.

References

A Technical Guide to the Discovery and History of Trifluoromethylated Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of organic molecules.[1][2][3] Among the various scaffolds bearing this critical functional group, trifluoromethylated alkynes stand out as exceptionally versatile building blocks. Their rigid, linear geometry and reactive triple bond offer a gateway to a vast array of complex fluorinated compounds. This technical guide provides an in-depth historical overview of the discovery of trifluoromethylated alkynes, chronicles the evolution of their synthetic methodologies, and presents detailed experimental protocols for key transformations. Quantitative data is summarized to facilitate methodological comparison, and logical workflows are visualized to clarify the relationships between different synthetic eras.

Introduction: The Dawn of Trifluoromethylalkyne Chemistry

The journey to synthesize and utilize trifluoromethylated alkynes was historically fraught with challenges. The strong carbon-fluorine bond and the powerful electron-withdrawing nature of the -CF3 group rendered early synthetic attempts difficult. The initial breakthroughs were often characterized by harsh reaction conditions and limited substrate scope.

The first significant strides were made through the use of pre-trifluoromethylated building blocks. However, the true paradigm shift occurred with the development of reagents capable of directly transferring a trifluoromethyl group to a terminal alkyne. This guide traces this evolution, from early stoichiometric methods to modern, efficient catalytic systems.

Historical Development of Synthetic Methodologies

The synthesis of trifluoromethylated alkynes has progressed through several distinct phases, largely defined by the nature of the trifluoromethylating agent and the reaction mechanism.

Early Methods and Stoichiometric Reagents

Initial efforts relied on stoichiometric copper reagents. A landmark development was reported in 2010 by Qing and coworkers, who described a copper-mediated trifluoromethylation of terminal alkynes using trimethyl(trifluoromethyl)silane (TMSCF3), famously known as the Ruppert-Prakash reagent .[4][5] This nucleophilic trifluoromethylating agent, first prepared by Ruppert in 1984 and popularized by Prakash, became a cornerstone in the field.[6][7] The initial protocol required elevated temperatures and an excess of the volatile TMSCF3. A significant challenge was the competitive Glaser coupling of the terminal alkyne starting material, which formed an undesired diyne byproduct.[5] This issue was partially mitigated by the slow addition of the alkyne to a pre-generated copper-CF3 species.[5][8]

The Rise of Electrophilic Reagents

The development of shelf-stable, electrophilic trifluoromethylating reagents marked a new era in fluorine chemistry.[9] These reagents offered an alternative reaction pathway, often proceeding through a radical mechanism.

  • Yagupolskii-Umemoto Reagents: Pioneered by L. M. Yagupolskii, S-trifluoromethyl diarylsulfonium salts were among the first effective electrophilic -CF3 sources.[9] Umemoto later developed more powerful and accessible versions of these reagents.[10][11]

  • Togni Reagents: In 2006, Antonio Togni and his group introduced hypervalent iodine compounds, now known as Togni reagents, for direct electrophilic trifluoromethylation.[12][13] These reagents proved highly effective for the copper-catalyzed trifluoromethylation of terminal alkynes at room temperature, tolerating a wide variety of functional groups.[5][12]

Modern Catalytic and Photoredox Methods

Recent years have seen a surge in the development of more sustainable and efficient methods, driven by advances in catalysis.

  • Copper-Catalyzed Systems: While early methods were often stoichiometric in copper, significant progress has been made in developing truly catalytic systems. These reactions often utilize ligands to stabilize the copper center and facilitate the catalytic cycle.[12] The use of inexpensive and readily available trifluoromethyl sources like sodium trifluoromethanesulfinate (Langlois' reagent) under copper catalysis has also been explored.[11][14]

  • Photoredox Catalysis: The application of visible-light photoredox catalysis has revolutionized the synthesis of trifluoromethylated compounds.[15][16] This approach allows for the generation of trifluoromethyl radicals under exceptionally mild conditions.[15] Catalysts like Ru(bpy)3Cl2 or fac-Ir(ppy)3 can be excited by visible light to initiate a single-electron transfer (SET) process with a -CF3 source, leading to the trifluoromethylation of alkynes.[15][17] These methods have been applied to achieve various transformations, including oxidative trifluoromethylation to form α-trifluoromethyl ketones and difunctionalizations like chloro- and iodotrifluoromethylation.[15][16][18]

Data Presentation: Comparison of Key Synthetic Methods

The following table summarizes and compares the performance of representative methods for the synthesis of 3,3,3-trifluoro-1-phenylpropyne from phenylacetylene, providing a quantitative basis for methodological selection.

MethodCF3 SourceCatalyst / MediatorTemp. (°C)SolventYield (%)Reference
Copper-Mediated (Qing, 2010)TMSCF3CuI (2.0 equiv), 1,10-Phenanthroline100DMF75[4][5]
Improved Copper-Mediated (Qing, 2012)TMSCF3CuI (1.2 equiv), 1,10-PhenanthrolineRTDMF86[12][19]
Copper-Catalyzed (Weng, 2012)Togni Reagent IICuSCN (10 mol%)RTDCM92[5][12]
Photoredox (Han, 2018)Umemoto's Reagentfac-Ir(ppy)3 (photocatalyst)RTMeCN/H2O81*[17]
Electrochemical (2024)NaSO2CF3Graphite ElectrodesRTDMSO79[20]

*Yield corresponds to the α-trifluoromethyl ketone product after oxidative workup.

Mandatory Visualizations

Historical_Development cluster_early Early Stoichiometric Era cluster_electrophilic Electrophilic Reagent Era cluster_modern Modern Catalytic Era Ruppert Ruppert-Prakash Reagent (TMSCF3, 1984) Qing2010 Cu-Mediated Trifluoromethylation (Qing, 2010) Ruppert->Qing2010 Enabled Togni Togni Reagents (2006) Qing2010->Togni Improved by Yagupolskii Yagupolskii-Umemoto Reagents Yagupolskii->Togni Preceded Photoredox Photoredox Catalysis Togni->Photoredox Influenced Electrochem Electrochemical Methods Photoredox->Electrochem Alternative to

Synthetic_Strategies cluster_A Strategy A: Direct Trifluoromethylation cluster_B Strategy B: Building Block Approach Start Goal: Synthesize R-C≡C-CF3 TerminalAlkyne Start with Terminal Alkyne (R-C≡C-H) Start->TerminalAlkyne CF3Precursor Start with CF3 Precursor (e.g., CF3-CH2-X) Start->CF3Precursor Nucleophilic Nucleophilic CF3 Source (e.g., TMSCF3 + Cu) TerminalAlkyne->Nucleophilic Electrophilic Electrophilic CF3 Source (e.g., Togni Reagent) TerminalAlkyne->Electrophilic Product Target Molecule (R-C≡C-CF3) Nucleophilic->Product Electrophilic->Product BuildAlkyne Construct Alkyne Moiety (e.g., Elimination, Coupling) CF3Precursor->BuildAlkyne BuildAlkyne->Product

Experimental Protocols

The following sections provide detailed, representative experimental protocols for two key methods discussed in this guide.

Protocol 1: Improved Copper-Mediated Trifluoromethylation with TMSCF3

This protocol is adapted from the improved procedure developed by Qing and coworkers, which allows the reaction to proceed at room temperature.[12][19]

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene, 1.0 mmol)

  • Copper(I) Iodide (CuI, 1.2 mmol, 1.2 equiv)

  • 1,10-Phenanthroline (1.2 mmol, 1.2 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF3, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add CuI (228 mg, 1.2 mmol) and 1,10-phenanthroline (216 mg, 1.2 mmol).

  • Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 10 minutes.

  • Add TMSCF3 (0.30 mL, 2.0 mmol) to the suspension.

  • In a separate vial, dissolve the terminal alkyne (1.0 mmol) in anhydrous DMF (2 mL).

  • Add the alkyne solution dropwise to the reaction mixture over 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired trifluoromethylated alkyne.

Protocol 2: Copper-Catalyzed Trifluoromethylation with Togni Reagent II

This protocol is based on the method developed by Weng and Huang, demonstrating a catalytic approach with an electrophilic reagent.[5][12]

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene, 1.0 mmol)

  • Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 mmol, 1.2 equiv)

  • Copper(I) Thiocyanate (CuSCN, 0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM, 5 mL)

  • Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add the terminal alkyne (1.0 mmol), Togni Reagent II (379 mg, 1.2 mmol), and CuSCN (12 mg, 0.1 mmol).

  • Add anhydrous DCM (5 mL) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or ¹⁹F NMR until completion (typically 1-3 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Directly load the crude residue onto a silica gel column.

  • Purify by flash column chromatography (eluting with hexanes or a hexane/ethyl acetate gradient) to yield the pure trifluoromethylated alkyne.

Conclusion and Future Outlook

The history of trifluoromethylated alkyne synthesis is a compelling narrative of chemical innovation. From challenging, stoichiometric processes to elegant and efficient catalytic reactions, the field has evolved dramatically. Modern methods, particularly those leveraging photoredox and electrochemical principles, now provide mild, general, and practical access to these invaluable building blocks.[20] As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the development of even more selective, sustainable, and scalable methods for the synthesis of trifluoromethylated alkynes will remain a vibrant and critical area of research. The existing synthetic arsenal, built upon decades of discovery, already provides researchers with a powerful toolkit to construct the next generation of functional molecules.

References

Theoretical Calculations on 1-Ethynyl-2-(trifluoromethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 1-Ethynyl-2-(trifluoromethyl)benzene. This molecule is of significant interest to researchers in drug development and materials science due to the unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the reactive ethynyl moiety. This guide details the computational workflows for geometry optimization, conformational analysis, and the prediction of spectroscopic properties using Density Functional Theory (DFT). All quantitative data presented herein are representative examples derived from established computational methods and are intended to serve as a practical guide for researchers in the field.

Introduction

This compound is a substituted aromatic hydrocarbon with potential applications in medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates, while the ethynyl group provides a versatile handle for synthetic modifications, such as click chemistry and Sonogashira coupling reactions. A thorough understanding of the molecule's conformational preferences, electronic structure, and spectroscopic signatures is crucial for its effective utilization.

Computational chemistry provides a powerful toolkit for elucidating these properties at the atomic level.[1][2] This guide outlines a standard computational protocol for the theoretical investigation of this compound, focusing on methods that are both accurate and computationally efficient.

Computational Methodology

A multi-step computational workflow is employed to investigate the properties of this compound. This workflow, illustrated below, typically involves initial conformational analysis followed by geometry optimization and subsequent calculation of various molecular properties.

G cluster_0 Computational Workflow A Initial Structure Generation B Conformational Analysis (Potential Energy Surface Scan) A->B C Geometry Optimization of Stable Conformers (e.g., DFT B3LYP/6-31G(d)) B->C D Frequency Calculation and Thermodynamic Analysis C->D E Property Calculations (NMR, HOMO-LUMO, etc.) (e.g., DFT B3LYP/6-311++G(d,p)) C->E G cluster_1 Spectroscopic Prediction Workflow Opt Optimized Geometry Freq Frequency Calculation Opt->Freq IR Predicted IR Spectrum Freq->IR Raman Predicted Raman Spectrum Freq->Raman G cluster_2 Reactivity Descriptors HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity

References

Solubility of 1-Ethynyl-2-(trifluoromethyl)benzene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethynyl-2-(trifluoromethyl)benzene (CAS No. 704-41-6). Due to the limited availability of specific quantitative experimental data in public literature, this document focuses on predicting the solubility based on the compound's structural features and the well-established principle of "like dissolves like." It also provides a detailed, standard experimental protocol for researchers to determine precise solubility data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated aromatic compounds.

Introduction to this compound

This compound is a fluorinated aromatic compound with the molecular formula C₉H₅F₃ and a molecular weight of 170.13 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a highly lipophilic trifluoromethyl (-CF₃) group and a reactive ethynyl (-C≡CH) group, makes it a valuable building block in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty polymers.[1][3][4] The solubility of a compound is a critical physicochemical property that governs its handling, reactivity, formulation, and bioavailability. Understanding the solubility of this compound is therefore essential for its effective application.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely reported, a reliable qualitative assessment can be made by analyzing its molecular structure and comparing it to analogous compounds.[5] The molecule possesses both non-polar (benzene ring) and polar/polarizable (ethynyl and trifluoromethyl groups) characteristics. The trifluoromethyl group significantly increases lipophilicity.[3] This suggests good solubility in a range of common organic solvents and poor solubility in water.[6]

The principle of "like dissolves like" suggests that non-polar solvents will effectively dissolve the non-polar aromatic ring, while polar aprotic solvents can interact with the polar groups.[7] Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[8] For instance, the related compound 1,2-bis(trifluoromethyl)benzene is soluble in nonpolar solvents like toluene and dichloromethane, while (trifluoromethyl)benzene is miscible with ethanol, benzene, ether, and acetone.[6][9]

Based on these principles, the following table summarizes the predicted solubility of this compound.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NamePredicted SolubilityRationale
Aprotic Polar Tetrahydrofuran (THF)HighGood balance of polarity to interact with the -CF₃ and ethynyl groups while being non-polar enough for the benzene ring.
Dimethylformamide (DMF)HighHighly polar nature effectively solvates the molecule's polar regions.
Dimethyl Sulfoxide (DMSO)HighStrong polar aprotic solvent capable of dissolving a wide range of organic compounds.[10]
Acetonitrile (MeCN)MediumModerate polarity may lead to slightly lower solubility compared to THF or DMF.
Ethyl Acetate (EtOAc)HighActs as a good solvent for compounds with moderate polarity.
Protic Polar Methanol (MeOH)MediumThe possibility of hydrogen bonding with the ethynyl group may enhance solubility, but the overall lipophilicity of the molecule may limit it.
Ethanol (EtOH)MediumSimilar to methanol, provides a balance of polar and non-polar characteristics.
Non-Polar TolueneHighThe aromatic nature of toluene is highly compatible with the benzene ring of the solute.[6]
Dichloromethane (DCM)HighA versatile solvent capable of dissolving a wide range of organic compounds due to its moderate polarity and ability to engage in van der Waals forces.[6]
Hexane / HeptaneMedium-LowAs a purely aliphatic, non-polar solvent, it may be less effective than aromatic solvents like toluene.
Aqueous WaterLowThe molecule is predominantly hydrophobic and lacks sufficient hydrogen bonding capacity for significant aqueous solubility.[6]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method such as the isothermal shake-flask method is recommended. This procedure involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[5]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with PTFE membrane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[5]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or carefully filter the supernatant using a syringe filter chemically compatible with the solvent.[8] This step must be performed quickly to avoid temperature changes.

  • Quantification:

    • Prepare a calibration curve by making a series of standard solutions of known concentrations of the compound in the chosen solvent.

    • Carefully take a precise aliquot of the clear, saturated filtrate and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC or GC method to determine its concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The resulting value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask method described above.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A 1. Add excess solute to known volume of solvent B 2. Agitate mixture at constant temperature (24-72 hours) A->B C 3. Centrifuge or filter to remove undissolved solid B->C D 4. Dilute saturated solution C->D E 5. Analyze by HPLC/GC D->E F 6. Calculate solubility from concentration and dilution factor E->F

Diagram 1: Experimental workflow for determining solubility.
Solubility Principles: "Like Dissolves Like"

This diagram illustrates the relationship between the solute's structural features and its affinity for different types of solvents.

G cluster_solute This compound cluster_solvents Solvent Types Solute C₉H₅F₃ A Non-Polar (Benzene Ring) Solute->A interacts with B Lipophilic / Polar (-CF₃ Group) Solute->B interacts with C Polarizable (-C≡CH Group) Solute->C interacts with NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) A->NonPolar High Affinity B->NonPolar Med Affinity PolarAprotic Polar Aprotic Solvents (e.g., THF, DCM, DMSO) B->PolarAprotic High Affinity C->PolarAprotic Med Affinity PolarProtic Polar Protic Solvents (e.g., Methanol, Water) C->PolarProtic Low Affinity (H-Bond Acceptor)

Diagram 2: Factors influencing solute-solvent interactions.

Conclusion

References

The Trifluoromethyl Group's Electron-Withdrawing Influence on Alkynes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules, particularly alkynes, imparts unique electronic properties that are of significant interest in medicinal chemistry, materials science, and synthetic methodology. This potent electron-withdrawing group dramatically influences the reactivity, acidity, and spectroscopic characteristics of the alkyne moiety. This technical guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Enhanced Acidity of Terminal Alkynes

The strong inductive effect of the trifluoromethyl group significantly increases the acidity of the terminal proton in trifluoromethylated alkynes compared to their non-fluorinated analogs. This is attributed to the stabilization of the resulting acetylide anion by the electron-withdrawing CF₃ group.

Table 1: Acidity of Terminal Alkynes

CompoundpKaGas-Phase Acidity (ΔG°acid) (kJ/mol)Reference
Acetylene (HC≡CH)~251579
Propyne (CH₃C≡CH)~25.51583
3,3,3-Trifluoropropyne (CF₃C≡CH)Not available in solution1454 ± 8.4[1]

Spectroscopic Signatures of the Trifluoromethyl Group's Influence

The electron-withdrawing nature of the CF₃ group also manifests in the spectroscopic properties of trifluoromethylated alkynes, particularly in their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy

The C≡C stretching frequency in trifluoromethylated alkynes is influenced by the strong inductive effect of the CF₃ group.

Table 2: Characteristic IR Stretching Frequencies for Trifluoromethyl Alkynes

Functional GroupVibrationFrequency Range (cm⁻¹)IntensityReference
-C≡CHC-H stretch3330-3270Strong, narrow[2]
-C≡C-C≡C stretch (unsymmetrical)2260-2100Weak to medium[2]
CF₃-C≡C-C≡C stretch~2170Weak[3][4]
CF₃C-F stretch1110-1150Strong[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹⁹F NMR spectroscopy, the chemical shift of the CF₃ group attached to an alkyne is characteristic. The electron-withdrawing effect also influences the chemical shifts of the acetylenic carbons in ¹³C NMR.

Table 3: Typical NMR Chemical Shifts for Trifluoromethyl Alkynes

NucleusFunctional GroupChemical Shift (δ, ppm)Reference
¹⁹FCF₃ -C≡C-R-50 to -60[6]
¹³CCF₃-C ≡C-R70-85 (q, J ≈ 50 Hz)[7]
¹³CCF₃-C≡C -R80-95[7]
¹HCF₃-C≡C-H 2.5-3.5

Reactivity Modulation by the Trifluoromethyl Group

The potent electron-withdrawing effect of the trifluoromethyl group renders the alkyne π-system electron-deficient, thereby influencing its reactivity in various chemical transformations.

Nucleophilic Addition

Trifluoromethylated alkynes are more susceptible to nucleophilic attack compared to their non-fluorinated counterparts due to the polarization of the triple bond.

Cycloaddition Reactions

The electron-deficient nature of trifluoromethylated alkynes makes them excellent dienophiles in Diels-Alder reactions and partners in [3+2] cycloaddition reactions.

Logical Relationship of CF₃ Group's Effect on Alkyne Reactivity

G Influence of CF3 Group on Alkyne Reactivity CF3 Trifluoromethyl Group (CF₃) Inductive Strong Inductive Electron Withdrawal (-I Effect) CF3->Inductive Polarization Polarization of C≡C Bond Inductive->Polarization Acidity Increased Acidity of Terminal C-H Inductive->Acidity Reactivity Altered Reactivity Profile Polarization->Reactivity Anion Stabilization of Acetylide Anion Acidity->Anion Nucleophilic Enhanced Susceptibility to Nucleophilic Attack Reactivity->Nucleophilic Cycloaddition Increased Reactivity in Cycloadditions (e.g., Diels-Alder) Reactivity->Cycloaddition G Copper-Catalyzed Trifluoromethylation Workflow Start Start: Dry Schlenk Flask under Argon Reagents Add Terminal Alkyne, CuI, and 1,10-Phenanthroline Start->Reagents Solvent Add Solvent (e.g., DMF) Reagents->Solvent TMSCF3 Add Me₃SiCF₃ (Ruppert-Prakash Reagent) and Base (e.g., K₂CO₃) Solvent->TMSCF3 Reaction Stir at Room Temperature TMSCF3->Reaction Monitoring Monitor Reaction by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Trifluoromethylated Alkyne Purification->Product G Trifluoromethylation with Umemoto's Reagent Start Start: Dry Reaction Vessel under Inert Atmosphere Reagents Dissolve Terminal Alkyne and Copper Catalyst (e.g., CuI) in Solvent Start->Reagents Umemoto Add Umemoto's Reagent Reagents->Umemoto Reaction Stir at Specified Temperature Umemoto->Reaction Monitoring Monitor Reaction Progress Reaction->Monitoring Quench Quench the Reaction Monitoring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification by Chromatography Extraction->Purification Product Final Trifluoromethylated Product Purification->Product G Frontier Molecular Orbitals of 3,3,3-Trifluoropropyne cluster_homo HOMO cluster_lumo LUMO homo_img lumo_img homo_energy Energy = -11.8 eV lumo_energy Energy = -0.5 eV

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Ethynyl-2-(trifluoromethyl)benzene in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The introduction of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 1-Ethynyl-2-(trifluoromethyl)benzene is a key building block for introducing the 2-(trifluoromethyl)phenyl ethynyl group into various molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in Sonogashira coupling reactions.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the alkyne and the resulting coupled products, making tailored reaction conditions essential for optimal outcomes. The protocols provided herein cover both traditional copper-co-catalyzed and copper-free conditions, offering flexibility for various substrates and research needs.

General Reaction Scheme

The Sonogashira coupling of this compound with an aryl or vinyl halide can be represented by the following general scheme:

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions R_X Ar-X or Vinyl-X (Aryl/Vinyl Halide) Product Coupled Product R_X->Product label_plus + R_X->label_plus Alkyne This compound Alkyne->Product label_arrow Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CoCatalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Amine) Solvent Solvent (e.g., THF, DMF) label_plus->Alkyne label_arrow->Product label_conditions Catalysts, Base, Solvent label_arrow->label_conditions

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions for Sonogashira coupling reactions involving trifluoromethyl-substituted phenylacetylenes or related compounds, providing a reference for reaction optimization.

Aryl Halide/Vinyl HalideAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1,2-diiodobenzene1-Ethynyl-4-(trifluoromethyl)benzenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTolueneRT1251[2]
Aryl Halide (generic)Terminal Alkyne (generic)Pd/CuFe₂O₄ (3)-K₂CO₃ (4)EtOH70VariesModerate to Excellent[3]
Aryl Halide (generic)Terminal Alkyne (generic)Pd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NH (7)THFRT389[4]
Aryl Halide (generic)Terminal Alkyne (generic)PdCl₂(PPh₃)₂ (3)-TBAF (3)Solvent-free80-1200.5-2Moderate to Excellent[5]
Triazine Ester1-Ethynyl-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF501286[6]

Experimental Protocols

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a general procedure adapted from standard literature methods and is suitable for a wide range of aryl and vinyl halides.[4]

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • This compound (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (2.5 mol%)

  • Diisopropylamine (i-Pr₂NH) (7.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aryl or vinyl halide (0.81 mmol, 1.0 equiv) in anhydrous THF (5 mL) at room temperature under an inert atmosphere (e.g., argon or nitrogen), add sequentially Pd(PPh₃)₂Cl₂ (0.0405 mmol, 0.05 equiv), CuI (0.0203 mmol, 0.025 equiv), diisopropylamine (5.67 mmol, 7.0 equiv), and this compound (0.891 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling, or when dealing with sensitive substrates.[5]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Tetrabutylammonium fluoride (TBAF) (3.0 equiv)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and TBAF (3.0 mmol).

  • Heat the reaction mixture at 80-120 °C under an inert atmosphere for 0.5-2 hours. The reaction is performed solvent-free.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a Sonogashira coupling experiment.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Weigh Reactants and Catalysts setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Prepare Anhydrous Solvent solvent->setup addition Sequential Addition of Reagents setup->addition stirring Stir at Specified Temperature addition->stirring monitoring Monitor Reaction by TLC/GC-MS stirring->monitoring filtration Filtration through Celite® monitoring->filtration Reaction Complete extraction Aqueous Extraction filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization

Caption: A typical experimental workflow for Sonogashira coupling.

Concluding Remarks

The use of this compound in Sonogashira coupling reactions provides a reliable and efficient method for the synthesis of a diverse range of trifluoromethyl-containing compounds. The protocols and data presented in this application note serve as a valuable resource for researchers in medicinal chemistry and materials science. Optimization of reaction conditions, including the choice of catalyst, base, and solvent, may be necessary to achieve high yields for specific substrates. The provided workflows and diagrams offer a clear guide for the successful implementation of these reactions in a laboratory setting.

References

Application Notes and Protocols for 1-Ethynyl-2-(trifluoromethyl)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-2-(trifluoromethyl)benzene is a valuable and versatile building block in modern pharmaceutical synthesis. Its utility stems from the presence of two key functional groups: a terminal alkyne and a trifluoromethyl group. The alkyne moiety serves as a reactive handle for various carbon-carbon bond-forming reactions, most notably Sonogashira couplings and "click chemistry" cycloadditions. The trifluoromethyl group, a common feature in many contemporary drug molecules, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

This document provides detailed application notes on the use of this compound in the synthesis of a key antiretroviral drug, Efavirenz. It also includes a representative experimental protocol for a crucial synthetic step and diagrams illustrating the relevant biological pathway and experimental workflow.

Application in the Synthesis of Efavirenz

A prominent application of a structural analog of this compound is in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. While many synthetic routes to Efavirenz exist, a key disconnection involves the addition of a protected cyclopropylacetylide to a trifluoromethyl ketone precursor. A conceptually similar and highly relevant transformation involves the use of this compound to generate a nucleophilic acetylide for addition to a ketone, forming a tertiary alcohol that is a key structural motif in Efavirenz and other bioactive molecules.

Key Reaction: Nucleophilic Addition of the Acetylide

The synthesis of the core of Efavirenz and related structures can be achieved through the nucleophilic addition of the lithium or magnesium salt of an appropriately substituted alkyne to a ketone. In the context of demonstrating the utility of this compound, a representative reaction is its conversion to a lithium acetylide followed by addition to an electrophilic ketone.

Experimental Protocols

The following is a representative protocol for the generation of the lithium acetylide of this compound and its subsequent reaction with a model ketone. This protocol is based on established procedures for acetylide additions in the synthesis of complex molecules.

Protocol 1: Generation of Lithium 2-(Trifluoromethyl)phenylacetylide and Addition to a Ketone

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Ketone substrate (e.g., 4'-chloroacetophenone as a model)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Acetylide:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.5 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10 minutes.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

  • Reaction with the Ketone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the ketone substrate (1.2 eq) in anhydrous THF.

    • Slowly add the ketone solution to the pre-formed lithium acetylide solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of Efavirenz intermediates and the final product, as reported in the literature. These values are provided for illustrative purposes and may vary depending on the specific reaction conditions and scale.

StepReactantsProductYield (%)Purity (%)Reference
Enantioselective addition of cyclopropylacetylene to 2-amino-5-chlorophenyl trifluoromethyl ketone(1R,2S)-N-pyrrolidinylnorephedrine, lithium cyclopropylacetylide, 2-amino-5-chlorophenyl trifluoromethyl ketone(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol~90>99 (ee)
Cyclization with triphosgene(S)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol, triphosgene, sodium bicarbonateEfavirenz97.2599.72[1]
Cyclization with urea(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, urea, p-toluenesulfonic acidEfavirenzGoodHigh

Signaling Pathway and Experimental Workflow

Mechanism of Action of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT) enzyme.[2][3] RT is crucial for the replication of the HIV virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.[4][5] Efavirenz binds to a hydrophobic pocket on the RT enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[6] This binding induces a conformational change in the enzyme, distorting the active site and rendering it inactive.[2] Consequently, the synthesis of viral DNA is inhibited, and the viral replication cycle is interrupted.[2]

HIV_RT_Inhibition cluster_virus HIV-1 Virus cluster_host Host Cell Viral_RNA Viral RNA Genome RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->RT Transcription Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration Host_DNA Host Cell DNA Replication Viral Replication Host_DNA->Replication Integration->Host_DNA RT->Viral_DNA Synthesis Efavirenz This compound (as a precursor to Efavirenz) Inhibition Efavirenz->Inhibition Inhibition->RT Allosteric Inhibition

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by Efavirenz.

Experimental Workflow for the Synthesis of a Tertiary Alcohol Intermediate

The following diagram illustrates the general workflow for the synthesis of a tertiary alcohol, a key intermediate in the production of various pharmaceuticals, using this compound.

Synthesis_Workflow Start This compound Step1 Deprotonation with n-BuLi in THF at -78 °C Start->Step1 Intermediate1 Lithium 2-(Trifluoromethyl)phenylacetylide Step1->Intermediate1 Step2 Addition of Ketone Substrate in THF at -78 °C Intermediate1->Step2 Intermediate2 Reaction Mixture Step2->Intermediate2 Step3 Aqueous Work-up (NH4Cl quench, extraction) Intermediate2->Step3 Intermediate3 Crude Product Step3->Intermediate3 Step4 Purification (Column Chromatography) Intermediate3->Step4 End Tertiary Alcohol Product Step4->End

Caption: General workflow for the synthesis of a tertiary alcohol intermediate.

References

1-Ethynyl-2-(trifluoromethyl)benzene as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1-Ethynyl-2-(trifluoromethyl)benzene

Introduction

This compound is a versatile chemical building block crucial for the synthesis of advanced agrochemicals.[1] Its structure incorporates two key functional groups: a terminal alkyne (ethynyl group) and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl (-CF3) group is a well-established feature in agrochemical design, known to significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target receptors.[2][3] This often leads to agrochemicals with enhanced potency and greater persistence.[2] The ethynyl group serves as a reactive "handle," enabling the construction of complex molecular architectures through powerful carbon-carbon bond-forming reactions.[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.[1][5]

PropertyValueReference
Molecular Formula C₉H₅F₃[5]
Molecular Weight 170.13 g/mol [1][5]
CAS Number 704-41-6[1][5]
Appearance Liquid[1]
Boiling Point 45°C at 8 mmHg[1]
Density 1.222 g/mL[1]
IUPAC Name This compound[5]
SMILES C#CC1=CC=CC=C1C(F)(F)F[5]

Key Synthetic Applications in Agrochemical Development

The reactivity of the ethynyl group makes this compound an ideal substrate for several powerful coupling reactions that are foundational in modern synthetic chemistry. These reactions allow for the efficient and selective assembly of complex molecules from simpler, readily available precursors.

  • Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It is a highly reliable method for linking the trifluoromethylphenyl moiety to other aromatic or heterocyclic systems, which are common scaffolds in agrochemicals.[7][8] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[6]

  • Click Chemistry (CuAAC): The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a "click" reaction.[9][10] It involves the reaction between a terminal alkyne and an azide to form a highly stable 1,2,3-triazole ring. This reaction is exceptionally robust, high-yielding, and tolerant of a wide variety of functional groups, making it ideal for the late-stage modification of complex molecules or the creation of compound libraries for high-throughput screening.[10][11] The resulting triazole ring is not just a linker but can also contribute to the biological activity of the final compound.

Visualized Synthetic Pathways

experimental_workflow cluster_start Starting Materials cluster_reactions Key Coupling Reactions cluster_intermediates Core Intermediates cluster_final Final Product A 1-Ethynyl-2- (trifluoromethyl)benzene D Sonogashira Coupling A->D E Click Chemistry (CuAAC) A->E B Aryl/Vinyl Halide (R-X) B->D C Azide Compound (R-N3) C->E F Coupled Alkyne Intermediate D->F G Triazole Intermediate E->G H Active Agrochemical Ingredient F->H Further Functionalization G->H Further Functionalization sonogashira_pathway reactant1 This compound catalysts Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalysts reactant2 Aryl Halide (R-X) reactant2->catalysts product Coupled Product (R-C≡C-Ar-CF3) catalysts->product click_chemistry_pathway reactant1 This compound catalyst Cu(I) Catalyst reactant1->catalyst reactant2 Organic Azide (R-N3) reactant2->catalyst product 1,2,3-Triazole Product catalyst->product

References

Application Notes and Protocols for Click Chemistry Reactions with 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-Ethynyl-2-(trifluoromethyl)benzene in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can impart unique properties to the resulting triazole products, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, making this reagent particularly valuable for drug discovery and development programs.

Introduction to CuAAC Chemistry with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and regioselective formation of a stable 1,2,3-triazole linkage from a terminal alkyne and an azide. This reaction is prized for its high yields, mild reaction conditions, and broad functional group tolerance. This compound is an attractive alkyne coupling partner in this reaction due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the electronic properties of the resulting triazole ring system.

The general transformation is depicted below:

CuAAC Reaction cluster_reactants alkyne This compound plus + alkyne->plus azide R-N3 (Azide) plus->azide product 1,4-disubstituted 1,2,3-triazole plus->product catalyst Cu(I) catalyst catalyst->plus

Caption: General scheme of the CuAAC reaction.

Applications in Drug Discovery and Materials Science

The 1,2,3-triazole core is a well-established pharmacophore and a versatile linker in various applications:

  • Medicinal Chemistry: Triazoles are bioisosteres for amide bonds and can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The trifluoromethyl group on the phenyl ring can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and membrane permeability.

  • Bioconjugation: The robust nature of the click reaction allows for the conjugation of this compound to biomolecules, such as peptides, proteins, and nucleic acids, that have been functionalized with an azide group. This is useful for labeling, tracking, and creating targeted drug delivery systems.

  • Materials Science: The rigidity and polarity of the triazole ring, combined with the properties imparted by the trifluoromethylphenyl group, make these compounds suitable for the development of functional polymers, liquid crystals, and other advanced materials.

Experimental Protocols

Two general protocols are provided for the CuAAC reaction with this compound. Protocol 1 utilizes an in situ generated copper(I) catalyst from copper(II) sulfate and a reducing agent, which is a common and convenient method. Protocol 2 employs a pre-formed copper(I) catalyst, which can be advantageous for sensitive substrates or when precise control over the catalyst concentration is required.

Protocol 1: In Situ Generation of Copper(I) Catalyst

This protocol describes a standard method using copper(II) sulfate and sodium ascorbate to generate the active Cu(I) catalyst in situ.

Materials:

  • This compound

  • Azide of interest (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., 1:1 mixture of tert-Butanol and Water, or THF/H₂O)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equiv.) and the desired azide (1.0-1.2 equiv.) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.1-0.3 equiv.).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv.).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with saturated aqueous ammonium chloride to remove the copper catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Using a Pre-formed Copper(I) Catalyst

This protocol is suitable for reactions that may be sensitive to the conditions of in situ catalyst generation.

Materials:

  • This compound

  • Azide of interest

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • Base (optional, e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Acetonitrile)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) salt (0.01-0.05 equiv.).

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 equiv.) and the desired azide (1.0-1.2 equiv.).

  • If required, add the base (e.g., DIPEA, 0.1-1.0 equiv.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by exposing it to air.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product as needed.

Data Presentation

The following table summarizes representative reaction conditions and yields for the CuAAC reaction of this compound with various azides. Please note that reaction times and yields are dependent on the specific substrate, catalyst, and conditions used and may require optimization.

Azide PartnerCatalyst SystemSolventTime (h)Yield (%)Reference
Benzyl AzideCuICyrene™12~90-95% (estimated)[1][2]
Phenyl AzideCu/C (flow)DCM<3High (not specified)[3]
Substituted Benzyl AzidesCu(OAc)₂·H₂O / Na-AscorbateAcetone/H₂ORTGood to Excellent[4][5]
Functionalized Aryl AzidesCu(I) sourceVariousVariesGood to Excellent[3]

Yields are based on similar reactions with structurally related alkynes and may vary for this compound.

Mandatory Visualizations

Experimental Workflow for CuAAC Reaction

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alkyne Dissolve Alkyne (this compound) mix Combine Reactants & Catalyst prep_alkyne->mix prep_azide Dissolve Azide prep_azide->mix prep_cat Prepare Catalyst Solution (e.g., CuSO4 + Na-Ascorbate) prep_cat->mix stir Stir at Room Temperature mix->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify

Caption: General experimental workflow for CuAAC.

Logical Relationship of Reaction Components

This diagram shows the relationship between the key components of the CuAAC reaction.

CuAAC_Components reactants This compound R-N3 Reactants product 1,4-disubstituted 1,2,3-triazole reactants->product react to form catalyst Copper(I) Source (e.g., CuI) or Copper(II) + Reducing Agent (e.g., CuSO4 + Na-Ascorbate) Catalyst System catalyst->product catalyzes solvent Aqueous/Organic Mixture (e.g., tBuOH/H2O, THF/H2O, DMF) Solvent solvent->product facilitates

Caption: Key components of the CuAAC reaction.

References

Application Notes and Protocols for the Synthesis of Poly(1-ethynyl-2-(trifluoromethyl)benzene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a significant class of materials prized for their unique properties, including high thermal stability, chemical resistance, low dielectric constants, and low surface energy. Poly(1-ethynyl-2-(trifluoromethyl)benzene), a substituted polyacetylene, is a fluorinated polymer with potential applications in advanced materials science. The presence of the ortho-trifluoromethyl group on the phenyl ring imparts specific characteristics to the polymer, such as enhanced solubility and modified electronic properties, making it an interesting candidate for applications ranging from specialty membranes to dielectric materials.

This document provides detailed protocols for the synthesis of poly(this compound) via transition-metal catalysis, based on established methodologies for trifluoromethyl-substituted phenylacetylenes. It also includes a summary of the expected material properties based on available data.

Data Presentation

The following table summarizes the results from the polymerization of this compound (o-TFMPA) using various tungsten (W) and molybdenum (Mo) based catalyst systems. These catalysts have demonstrated high activity in producing high molecular weight polymers.[1]

Catalyst SystemCocatalystPolymer Yield (%)M_n (x 10^4)M_w (x 10^5)M_w / M_n
WCl_6Ph_4Sn9364162.5
WCl_6Ph_3Sb75507.91.6
WCl_6Ph_3Bi82417.41.8
WCl_6(n-Bu)_4Sn67254.01.6
WCl_6None40112.01.8
MoCl_5Ph_4Sn81244.21.8
MoCl_5None60132.31.8
W(CO)_6-CCl_4-hνNone80-16-

M_n: Number-average molecular weight. M_w: Weight-average molecular weight. Data sourced from polymerization experiments conducted in toluene at 30°C for 24 hours.[1]

Key Polymer Properties

  • Solubility: The resulting poly(this compound) is soluble in a range of common organic solvents, including toluene, chloroform, and tetrahydrofuran (THF).[1]

  • Film Formation: Tough, flexible films of the polymer can be cast from solution, which is a significant advantage for the fabrication of membranes and coatings.[1]

  • Thermal Stability: The polymer exhibits fair thermal stability in air.[1] This property is characteristic of many fluorinated polymers and is crucial for applications in demanding environments.

Experimental Protocols

The following protocol describes a general procedure for the polymerization of this compound using a tungsten-based catalyst system, which has been shown to produce high molecular weight polymer in high yield.[1]

Protocol 1: Polymerization of this compound using WCl_6 / Ph_4Sn Catalyst

Materials:

  • This compound (monomer)

  • Tungsten(VI) chloride (WCl_6) (catalyst)

  • Tetraphenyltin (Ph_4Sn) (cocatalyst)

  • Toluene (solvent), anhydrous

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a 10 mM solution of WCl_6 in toluene.

    • In a separate dry Schlenk flask under an inert atmosphere, prepare a 10 mM solution of Ph_4Sn in toluene.

    • Age the catalyst and cocatalyst solutions at 30°C for 15 minutes before use.[1]

  • Polymerization Reaction:

    • In a separate, larger Schlenk flask equipped with a magnetic stir bar, dissolve the this compound monomer in anhydrous toluene to a concentration of 1.0 M.

    • Add the aged WCl_6 solution and the aged Ph_4Sn solution to the monomer solution. The typical catalyst and cocatalyst concentrations in the final reaction mixture are 10 mM.[1]

    • Stir the reaction mixture at 30°C for 24 hours under an inert atmosphere.

  • Polymer Isolation:

    • After the reaction is complete, dilute the viscous reaction mixture with toluene (approximately 100 mL).

    • Pour the diluted polymer solution into a large volume of methanol (approximately 1 L) with vigorous stirring to precipitate the polymer.

    • Filter the precipitated polymer using a Buchner funnel.

    • Wash the collected polymer thoroughly with methanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer to a constant weight under vacuum. The resulting polymer is typically a dark brown solid.[1]

Characterization:

  • Molecular Weight: Determine the number-average (M_n) and weight-average (M_w) molecular weights and the polydispersity index (M_w/M_n) by gel permeation chromatography (GPC).

  • Structure: Confirm the polymer structure using spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F) and FT-IR.

  • Thermal Properties: Evaluate the thermal stability (e.g., 5% weight loss temperature) and glass transition temperature (T_g) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), respectively.

Diagrams

Polymerization_Workflow cluster_prep Catalyst & Monomer Preparation cluster_reaction Polymerization cluster_isolation Product Isolation cluster_analysis Characterization Monomer This compound in anhydrous Toluene Reaction Mixing and Reaction (30°C, 24h, inert atm.) Monomer->Reaction Catalyst WCl6 in anhydrous Toluene Catalyst->Reaction Cocatalyst Ph4Sn in anhydrous Toluene Cocatalyst->Reaction Dilution Dilute with Toluene Reaction->Dilution Polymer Solution Precipitation Precipitate in Methanol Dilution->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying FinalPolymer Poly(1-ethynyl-2- (trifluoromethyl)benzene) Drying->FinalPolymer Analysis GPC (Mn, Mw/Mn) TGA (Thermal Stability) DSC (Tg) NMR (Structure) FinalPolymer->Analysis

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Catalyst_Activation_Mechanism WCl6 WCl6 (Catalyst Precursor) Active_Species Active Catalytic Species [W-complex] WCl6->Active_Species Ph4Sn Ph4Sn (Cocatalyst) Ph4Sn->Active_Species Alkylation/ Activation Polymer Growing Polymer Chain Active_Species->Polymer Initiation Monomer Monomer (o-TFMPA) Monomer->Polymer Propagation

Caption: Simplified logical relationship for catalyst activation and polymerization.

References

Application Notes and Protocols: 1-Ethynyl-2-(trifluoromethyl)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-2-(trifluoromethyl)benzene is a fluorinated aromatic acetylene monomer that holds significant promise in the field of materials science. The unique combination of a reactive ethynyl group and an electron-withdrawing trifluoromethyl group on the benzene ring allows for the synthesis of polymers with tailored properties. The ethynyl moiety serves as a polymerizable unit, enabling the formation of conjugated polymer backbones through various polymerization techniques, including transition metal-catalyzed and anionic polymerization. The presence of the trifluoromethyl group is known to impart desirable characteristics to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific optoelectronic properties.

These attributes make polymers derived from this compound and its isomers attractive candidates for a range of applications, including advanced coatings, specialty polymers, and organic electronics. Research into related compounds, such as 1-ethynyl-4-(trifluoromethyl)benzene, has demonstrated their utility in modulating the properties of material systems like polymer network liquid crystals. While specific data for poly(this compound) is not extensively documented in publicly available literature, the principles of polymerization and the structure-property relationships established for analogous compounds provide a strong foundation for its exploration and application.

Data Presentation

Properties of Polymers from Trifluoromethyl-Substituted Ethynylbenzenes

The following table summarizes the general properties observed in polymers derived from isomers and analogues of this compound. These properties are expected to be indicative of the performance of poly(this compound).

PropertyDescriptionRationale
Thermal Stability High decomposition temperatures.The strong carbon-fluorine bonds in the trifluoromethyl group contribute to the overall thermal robustness of the polymer.
Chemical Resistance Resistant to a range of solvents and chemical agents.The fluorine atoms provide a protective shield around the polymer backbone, reducing its susceptibility to chemical attack.
Solubility Generally soluble in common organic solvents.The presence of the trifluoromethyl group can disrupt polymer chain packing, leading to improved solubility.
Electronic Properties The electron-withdrawing nature of the -CF3 group can modify the electronic behavior of the conjugated polymer system.This makes them interesting for applications in organic electronics such as OLEDs and OFETs.
Hydrophobicity The fluorinated nature of the polymer leads to water-repellent properties.Useful for creating hydrophobic coatings and membranes.
Application in Polymer Network Liquid Crystals (PNLCs)

The following data is for the related isomer, 1-ethynyl-4-(trifluoromethyl)benzene (ETB), demonstrating its impact on the electro-optical properties of PNLCs.[1]

SystemParameterResult
PNLC with 1 wt% ETB as a monomerOperating Voltage Reduction63.1%
Hysteresis ReductionReduced to 0.18 V
PNLC with 1 wt% ETB as a diluentOperating Voltage Reduction51.5%
Hysteresis ReductionReduced to 0.38 V

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization of this compound

This protocol is adapted from general procedures for the rhodium-catalyzed polymerization of phenylacetylenes.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (rhodium(I) norbornadiene chloride dimer) or a similar rhodium catalyst

  • Triethylamine (Et₃N) or another suitable co-catalyst/solvent

  • Anhydrous tetrahydrofuran (THF) or toluene (polymerization solvent)

  • Methanol (precipitation solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a flow of inert gas, dissolve the rhodium catalyst in the chosen anhydrous solvent to a desired concentration (e.g., 1-10 mM).

  • Polymerization:

    • In a Schlenk flask, dissolve the this compound monomer in the anhydrous solvent.

    • If a co-catalyst like triethylamine is used, add it to the monomer solution. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer (e.g., 50:1 to 500:1).

    • Stir the monomer solution and bring it to the desired reaction temperature (e.g., 30-80 °C).

    • Inject the catalyst solution into the monomer solution under vigorous stirring to initiate the polymerization.

    • Allow the reaction to proceed for a specified time (e.g., 1-24 hours). The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing the increase in viscosity of the solution.

  • Polymer Isolation:

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Precipitate the polymer by slowly pouring the viscous polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization:

  • The molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting poly(this compound) can be determined by GPC.

  • The chemical structure can be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

  • Thermal properties (e.g., glass transition temperature, decomposition temperature) can be analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Anionic Polymerization of this compound

This protocol is a general guideline for the anionic polymerization of phenylacetylene derivatives and should be optimized for the specific monomer.

Materials:

  • This compound (monomer), rigorously purified and dried.

  • n-Butyllithium (n-BuLi) or another suitable anionic initiator.

  • Anhydrous and deoxygenated solvent, such as tetrahydrofuran (THF) or toluene.

  • Methanol (for termination).

  • Argon or Nitrogen gas.

  • High-vacuum line and glassware suitable for anionic polymerization.

Procedure:

  • Monomer and Solvent Purification:

    • The monomer and solvent must be meticulously purified to remove any protic impurities that would terminate the living anionic polymerization. This typically involves distillation from appropriate drying agents (e.g., CaH₂ for the monomer, Na/benzophenone ketyl for THF).

  • Polymerization:

    • Assemble the reaction glassware under high vacuum and flame-dry to remove moisture.

    • Introduce the purified solvent into the reaction flask via cannula transfer under inert atmosphere.

    • Cool the solvent to the desired polymerization temperature (e.g., -78 °C for THF).

    • Add the purified this compound monomer to the solvent.

    • Initiate the polymerization by adding a precise amount of the anionic initiator (e.g., n-BuLi) dropwise to the stirred monomer solution. The appearance of a deep color often indicates the formation of the propagating anionic species.

    • Allow the polymerization to proceed for the desired time. In a living polymerization, the molecular weight of the polymer will increase linearly with conversion.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Characterization:

  • As with the rhodium-catalyzed method, the resulting polymer should be characterized by GPC, NMR, FTIR, DSC, and TGA to determine its molecular weight, structure, and thermal properties.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Material Characterization cluster_application Application monomer This compound polymerization Polymerization (e.g., Rh-catalyzed or Anionic) monomer->polymerization polymer Poly(this compound) polymerization->polymer precipitation Precipitation in Non-solvent (e.g., Methanol) polymer->precipitation drying Vacuum Drying precipitation->drying gpc GPC (Mw, PDI) drying->gpc nmr_ftir NMR & FTIR (Structure) drying->nmr_ftir dsc_tga DSC & TGA (Thermal Properties) drying->dsc_tga application Advanced Materials (e.g., Coatings, Electronics) gpc->application nmr_ftir->application dsc_tga->application

Caption: General workflow for the synthesis and characterization of poly(this compound).

structure_property_relationship cluster_structure Molecular Structure cluster_properties Resulting Polymer Properties ethynyl Ethynyl Group (-C≡CH) conjugation Conjugated Backbone ethynyl->conjugation Polymerization trifluoromethyl Trifluoromethyl Group (-CF3) thermal_stability High Thermal Stability trifluoromethyl->thermal_stability chemical_resistance Chemical Resistance trifluoromethyl->chemical_resistance optoelectronic Modified Optoelectronic Properties trifluoromethyl->optoelectronic benzene Benzene Ring benzene->conjugation benzene->thermal_stability

Caption: Logical relationship between the monomer structure and the resulting polymer properties.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1-ethynyl-2-(trifluoromethyl)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of both a reactive ethynyl group and an electron-withdrawing trifluoromethyl group. The trifluoromethyl moiety can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.

This guide outlines representative procedures for Sonogashira, Suzuki, Stille, and Heck cross-coupling reactions. While specific literature examples for all these reactions with this compound are not abundant, the provided protocols are based on established and robust methodologies for structurally and electronically similar substrates. These notes serve as a comprehensive starting point for reaction design, optimization, and the synthesis of novel compounds.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon bonds. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira couplings), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The success of these reactions is often dependent on the choice of catalyst, ligands, base, and solvent.

Sonogashira Coupling: Synthesis of Diarylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly useful for the synthesis of substituted alkynes and has been widely applied in the preparation of pharmaceuticals and organic materials.[2][3]

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

This protocol is a general procedure that can be adapted for various aryl halides. The reactivity of the aryl halide typically follows the trend I > Br > Cl.[2]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.01-0.05 eq.).

  • Add the anhydrous solvent and the base (e.g., TEA, 2.0-3.0 eq.).

  • Add this compound (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzenePdCl₂(PPh₃)₂ / CuITEATHF252-485-95
4-BromobenzonitrilePdCl₂(PPh₃)₂ / CuIDIPEADMF506-1275-85
2-IodopyridinePdCl₂(PPh₃)₂ / CuITEATHF253-580-90

This data is representative and may vary based on the specific substrate and reaction conditions.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Aryl Halide Reaction_Vessel Inert Atmosphere (Ar or N₂) Stirring at RT or Heat Reactants->Reaction_Vessel Catalyst PdCl₂(PPh₃)₂ + CuI Catalyst->Reaction_Vessel Base_Solvent Base (e.g., TEA) + Solvent (e.g., THF) Base_Solvent->Reaction_Vessel Filtration Filter through Celite Reaction_Vessel->Filtration Reaction Completion Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Diarylalkyne Product Purification->Product

Figure 1. General workflow for the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Alkynes

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. While this reaction is most commonly used for the synthesis of biaryls, it can also be adapted for the coupling of alkynylboron reagents with aryl halides or, in a less common variation, the coupling of an alkyne with an arylboronic acid in the presence of a suitable activating agent. For the purpose of these notes, we will focus on a representative protocol for the coupling of an arylboronic acid with an aryl halide, which could be a product derived from a previous reaction with this compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines the general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the aryl bromide (1.0 eq.) and the arylboronic acid (1.2-1.5 eq.) in the organic solvent.

  • Add the aqueous base solution.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst and the phosphine ligand.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.[4]

Aryl BromideArylboronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O901285-95
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O100880-90
2-Bromopyridine3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF901670-85

This data is representative and may vary based on the specific substrates and reaction conditions.

Suzuki_Pathway pd0 Pd(0)L₂ pdiix Ar-Pd(II)-X(L₂) pd0->pdiix Oxidative Addition pdiib Ar-Pd(II)-Ar'(L₂) pdiix->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product arx Ar-X (Aryl Halide) arx->pdiix ar_boronic Ar'-B(OH)₂ (Arylboronic Acid) ar_boronic->pdiib base Base base->pdiib

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: Formation of Carbon-Carbon Bonds with Organostannanes

The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[5] A key advantage of this reaction is the air and moisture stability of the organotin reagents, although their toxicity is a significant drawback.[4] This method is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: Representative Stille Coupling

This protocol describes a general procedure for the Stille coupling of an organostannane with an aryl halide.

Materials:

  • Aryl halide or triflate

  • Organostannane (e.g., tributyl(vinyl)stannane, hexamethylditin)

  • Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous and degassed solvent (e.g., toluene, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%).

  • Add the anhydrous, degassed solvent.

  • Add the aryl halide or triflate (1.0 eq.) followed by the organostannane (1.0-1.2 eq.).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Stir the mixture vigorously for 30 minutes, then filter through celite.

  • Extract the filtrate with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.[6]

Aryl HalideOrganostannaneCatalystSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneTributyl(vinyl)stannanePd(PPh₃)₄Toluene1001280-90
4-BromotolueneHexamethylditinPdCl₂(PPh₃)₂DMF901675-85
Vinyl triflate(Tributylstannyl)thiophenePd₂(dba)₃ / P(fur)₃THF80885-95

This data is representative and may vary based on the specific substrates and reaction conditions.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7] This reaction is a powerful method for the synthesis of substituted alkenes.

Experimental Protocol: Representative Heck Reaction

This protocol provides a general procedure for the Heck coupling of an aryl bromide with an alkene.

Materials:

  • Aryl bromide

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine, tri-o-tolylphosphine)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), the alkene (1.2-1.5 eq.), the base (1.5-2.0 eq.), and the solvent.

  • Degas the mixture with an inert gas.

  • Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Aryl BromideAlkeneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotolueneStyrenePd(OAc)₂ / PPh₃Et₃NDMF1001670-85
IodobenzeneButyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃Acetonitrile801280-90
1-Bromo-4-fluorobenzeneCyclohexenePdCl₂(dppf)NaOAcDMA1202460-75

This data is representative and may vary based on the specific substrates and reaction conditions.

Logical_Relationship cluster_starting_material Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Classes start This compound sonogashira Sonogashira Coupling (+ Aryl Halide) start->sonogashira suzuki Suzuki Coupling (as alkynylborane) start->suzuki stille Stille Coupling (as alkynylstannane) start->stille heck Heck Reaction (with C-H activation - less common) start->heck diarylalkynes Diarylalkynes sonogashira->diarylalkynes aryl_alkynes Aryl-substituted Alkynes suzuki->aryl_alkynes stille->aryl_alkynes conjugated_enynes Conjugated Enynes heck->conjugated_enynes

Figure 3. Synthetic pathways from this compound.

References

Application Notes and Protocols for the Synthesis of Organic Light-Emitting Diodes (OLEDs) Utilizing 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high-performance organic light-emitting diodes (OLEDs) is a rapidly advancing field, driven by the demand for energy-efficient displays and solid-state lighting. A key area of research is the design and synthesis of novel organic materials that exhibit desirable photophysical and electroluminescent properties. The incorporation of fluorine atoms or trifluoromethyl (CF3) groups into organic emitters is a well-established strategy to enhance material stability, tune emission wavelengths, and improve device efficiency. The trifluoromethyl group, in particular, is a strong electron-withdrawing moiety that can be strategically employed in donor-acceptor type molecules to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often leading to deep blue emission and improved electron injection/transport properties.

1-Ethynyl-2-(trifluoromethyl)benzene is a versatile building block for the synthesis of such advanced OLED materials. Its terminal alkyne functionality allows for its facile incorporation into larger conjugated systems via powerful cross-coupling reactions, most notably the Sonogashira coupling. This application note provides a detailed protocol for the synthesis of a novel blue-emitting OLED material incorporating the this compound moiety and outlines the subsequent fabrication of a multilayered OLED device.

Application of this compound in OLED Emitters

The primary application of this compound in OLEDs is as a precursor for the synthesis of blue-emitting materials, particularly those exhibiting thermally activated delayed fluorescence (TADF). In a typical donor-acceptor (D-A) molecular architecture for a TADF emitter, the trifluoromethylbenzene unit can function as part of the acceptor moiety. The strong electron-withdrawing nature of the CF3 group helps to create a significant charge transfer character in the excited state, which is a prerequisite for a small singlet-triplet energy splitting (ΔEST), a key parameter for efficient TADF.

By coupling this compound with a suitable electron-donating core, such as a carbazole derivative, it is possible to synthesize novel emitters with tailored optoelectronic properties. The ethynyl linker serves to extend the π-conjugation of the molecule while maintaining a degree of rotational freedom, which can be beneficial for achieving a high photoluminescence quantum yield (PLQY) in the solid state by mitigating aggregation-caused quenching.

Performance of Blue OLEDs with Trifluoromethyl-Substituted Emitters

The introduction of trifluoromethyl groups into the molecular structure of OLED emitters has been shown to significantly impact device performance. The following tables summarize the electroluminescent data of several high-performance blue OLEDs featuring trifluoromethyl-substituted and carbazole-containing emitters, demonstrating the potential of this chemical motif.

EmitterHostMax. EQE (%)C.I.E. (x, y)Emission Peak (nm)
4CzIPN-CF3 SimCP:oCF3-T2T23.1Not ReportedNot Reported
3CzIPN-H-CF3 SimCP:oCF3-T2T16.5Not ReportedNot Reported
BCzB-PPI Non-doped4.43(0.159, 0.080)Not Reported
TADF Emitter Not Reported2.70(0.162, 0.061)Not Reported

Table 1: Performance of selected blue TADF OLEDs incorporating trifluoromethyl and carbazole moieties. [1][2]

Device Parameter4CzIPN-CF33CzIPN-H-CF3
EQE at 1000 cd/m² (%) 20.914.7
Maximum Luminance (cd/m²) Not Reported11,364 (for BCzB-PPI)

Table 2: Efficiency roll-off and luminance data for selected blue TADF OLEDs. [1][2]

Experimental Protocols

Synthesis of a Novel Blue Emitter via Sonogashira Coupling

This protocol describes a hypothetical, yet chemically sound, synthesis of a donor-acceptor type blue emitter, 9-(4-((2-(Trifluoromethyl)phenyl)ethynyl)phenyl)-9H-carbazole , utilizing this compound and 9-(4-bromophenyl)-9H-carbazole.

Diagram of the Synthetic Pathway:

G A This compound C Pd(PPh3)2Cl2, CuI, TEA, THF, 60 °C A->C B 9-(4-Bromophenyl)-9H-carbazole B->C D 9-(4-((2-(Trifluoromethyl)phenyl)ethynyl)phenyl)-9H-carbazole C->D

Caption: Synthetic scheme for a novel blue emitter.

Materials:

  • This compound

  • 9-(4-Bromophenyl)-9H-carbazole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried Schlenk flask, add 9-(4-bromophenyl)-9H-carbazole (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous THF and anhydrous TEA (v/v = 2:1) via syringe.

  • To the stirred solution, add this compound (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir under an argon atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired product, 9-(4-((2-(Trifluoromethyl)phenyl)ethynyl)phenyl)-9H-carbazole .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a vacuum-deposited multilayer OLED using the newly synthesized emitter.

Diagram of the OLED Device Architecture:

G cluster_0 OLED Device Structure Cathode Al (100 nm) EIL LiF (1 nm) EIL->Cathode ETL TPBi (30 nm) ETL->EIL EML Host:Emitter (20 nm) EML->ETL HTL NPD (40 nm) HTL->EML HIL HAT-CN (10 nm) HIL->HTL Anode ITO Glass Anode->HIL

Caption: A typical multilayer OLED device structure.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) for hole injection layer (HIL)

  • N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPD) for hole transport layer (HTL)

  • A suitable host material (e.g., CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)

  • The newly synthesized emitter

  • 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) for electron transport layer (ETL)

  • Lithium fluoride (LiF) for electron injection layer (EIL)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning equipment (ultrasonic bath, UV-ozone cleaner)

  • Glovebox under an inert atmosphere

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers by thermal evaporation at a rate of 1-2 Å/s. The typical layer structure is:

      • HIL: HAT-CN (10 nm)

      • HTL: NPD (40 nm)

      • EML: Co-evaporate the host material and the synthesized emitter (e.g., 10 wt% emitter in CBP) to a thickness of 20 nm.

      • ETL: TPBi (30 nm)

  • Cathode Deposition:

    • Deposit the EIL: LiF (1 nm) at a rate of 0.1 Å/s.

    • Deposit the cathode: Al (100 nm) at a rate of 5 Å/s through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices into a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from moisture and oxygen degradation.

Diagram of the Experimental Workflow:

G A Synthesis of Emitter B Purification and Characterization A->B D Vacuum Deposition of Organic Layers B->D C Substrate Cleaning C->D E Cathode Deposition D->E F Device Encapsulation E->F G Electroluminescence Characterization F->G

Caption: Overall workflow from synthesis to device testing.

Conclusion

This compound serves as a valuable building block for the synthesis of advanced organic materials for OLED applications. The protocols provided herein offer a comprehensive guide for the synthesis of a novel blue emitter and the subsequent fabrication of a high-performance OLED device. The strategic incorporation of the trifluoromethylbenzene moiety is a promising approach for the development of next-generation blue emitters with enhanced efficiency and stability. The presented data on related compounds underscore the potential of this molecular design strategy.

References

Application Notes & Protocols: 1-Ethynyl-2-(trifluoromethyl)benzene for ¹⁹F-Labeling in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of trifluoromethyl (-CF₃) groups in the development of Positron Emission Tomography (PET) tracers offers significant advantages, including enhanced metabolic stability and improved pharmacokinetic profiles of the labeled biomolecules. While direct information on 1-Ethynyl-2-(trifluoromethyl)benzene for ¹⁸F-labeling is limited in published literature, a closely related analogue, 1-ethynyl-3,5-bis(trifluoromethyl)benzene, has been successfully utilized to create a clickable radiolabeled synthon, 1-ethynyl-3-([¹⁸F]trifluoromethyl)-5-(trifluoromethyl)benzene ([¹⁸F]ETFB). This synthon serves as an excellent model for demonstrating the principles of ¹⁸F/¹⁹F isotope exchange and subsequent bio-orthogonal conjugation for PET tracer development.[1]

These application notes provide a detailed overview and protocols based on the successful application of this analogue, which are expected to be highly translatable to this compound. The methodology leverages the stability of the trifluoromethyl group for a streamlined one-pot ¹⁸F-labeling strategy via isotope exchange, followed by a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to conjugate the ¹⁸F-labeled synthon to various azide-modified biomolecules.[1][2][3][4]

Principle of the Method

The overall strategy involves two key stages:

  • ¹⁸F/¹⁹F Isotope Exchange: A trifluoromethylarene precursor is radiolabeled by exchanging a ¹⁹F atom with a radioactive ¹⁸F atom. This method is efficient and avoids the need for complex precursor synthesis often associated with direct radiolabeling.[1][5][6]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting ¹⁸F-labeled ethynyl synthon contains a terminal alkyne group. This group can be rapidly and specifically "clicked" onto a biomolecule of interest (e.g., peptides, antibodies, small molecules) that has been pre-functionalized with an azide group. This reaction is highly selective and can be performed under mild, aqueous conditions, preserving the integrity of the biomolecule.[1][7]

This two-step process provides a versatile platform for the efficient radiolabeling of a wide range of targeting vectors for PET imaging.

cluster_0 Stage 1: Synthon Radiolabeling cluster_1 Stage 2: Bioconjugation Precursor This compound (or analogue) Labeling ¹⁸F/¹⁹F Isotope Exchange Precursor->Labeling F18 [¹⁸F]Fluoride F18->Labeling Synthon [¹⁸F]Labeled Ethynyl Synthon Labeling->Synthon Click CuAAC Click Chemistry Synthon->Click Biomolecule Azide-Modified Biomolecule (e.g., RGD Peptide) Biomolecule->Click Tracer ¹⁸F-Labeled PET Tracer Click->Tracer PET_Imaging In Vivo PET Imaging Tracer->PET_Imaging Purification & QC

General workflow for ¹⁸F-labeling using a trifluoromethyl-ethynylbenzene synthon.

Data Presentation

The following tables summarize the quantitative data obtained for the radiolabeling and in vivo evaluation of PET tracers synthesized using the 1-ethynyl-3-([¹⁸F]trifluoromethyl)-5-(trifluoromethyl)benzene ([¹⁸F]1) synthon.[1]

Table 1: Radiosynthesis Performance

Parameter Value
Precursor 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Radiolabeling Method ¹⁸F/¹⁹F Isotope Exchange
Radiochemical Yield (RCY) of [¹⁸F]1 17.2 ± 3.9%
Molar Activity (Aₘ) of [¹⁸F]1 0.36 ± 0.18 GBq/μmol

| Total Synthesis Time | ~30 minutes |

Table 2: In Vivo PET Imaging of an [¹⁸F]RGD Tracer in a U87MG Xenograft Model

Parameter Value
Tracer [¹⁸F]5b (cRGD-based)
Tumor Uptake (60 min p.i.) ~3 %ID/g
Tumor-to-Muscle Ratio (60 min p.i.) 4.32 ± 0.39

| Blocking Study Uptake | ~1 %ID/g |

Data adapted from Zhong et al., Molecular Pharmaceutics, 2025.[1] p.i. = post-injection

Experimental Protocols

Protocol 1: Radiolabeling of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene via ¹⁸F/¹⁹F Isotope Exchange

This protocol describes the synthesis of the clickable synthon [¹⁸F]1.

Materials:

  • [¹⁸F]Fluoride (3.7–5.6 GBq) in enriched [¹⁸O]water

  • Sep-Pak QMA Light cartridge

  • Kryptofix 2.2.2 (K₂.₂.₂) / K₂CO₃ solution (e.g., 1.5 mL containing 15 mg K₂.₂.₂ and 3 mg K₂CO₃)

  • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene (precursor, ~5 μmol)

  • Anhydrous acetonitrile (MeCN)

  • Sealed reaction vial (2 mL)

  • Automated radiosynthesis module or manual setup with appropriate shielding

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution onto a pre-conditioned QMA cartridge.

  • Elute the [¹⁸F]fluoride from the QMA cartridge into a sealed reaction vial using 1.5 mL of the K₂.₂.₂/K₂CO₃ solution.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen at 110°C until all solvent is evaporated. Repeat with anhydrous acetonitrile (2 x 0.5 mL).

  • Dissolve the precursor (5 μmol) in 0.5 mL of anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂.₂.₂ complex.

  • Seal the reaction vial and heat at 120°C for 20 minutes.

  • After cooling, the crude [¹⁸F]1 solution is ready for the subsequent click reaction. Purification is often not required for the next step, enabling a one-pot procedure.[1]

Protocol 2: One-Pot Synthesis of an ¹⁸F-Labeled RGD Peptide Tracer via CuAAC

This protocol describes the conjugation of the [¹⁸F]1 synthon to an azide-functionalized cyclic RGD peptide (e.g., Azido-cRGD).

Materials:

  • Crude reaction mixture containing [¹⁸F]1 (from Protocol 1)

  • Azido-functionalized cRGD peptide (~1 mg)

  • Copper(II) sulfate (CuSO₄), 0.2 M in water

  • Sodium ascorbate, 1 M in water (freshly prepared)

  • tert-Butanol

  • Water

  • HPLC system for purification

Procedure:

  • To the cooled crude reaction vial containing [¹⁸F]1, add the azide-functionalized cRGD peptide (1 mg) dissolved in 0.2 mL of water.

  • Add 0.3 mL of tert-butanol.

  • Add sodium ascorbate solution (20 μL).

  • Add CuSO₄ solution (10 μL).

  • Vortex the mixture and let it react at room temperature for 15 minutes.

  • Quench the reaction by adding 2 mL of HPLC mobile phase.

  • Purify the resulting ¹⁸F-labeled RGD peptide using semi-preparative HPLC.

  • The collected fraction is then reformulated into a physiologically acceptable solution (e.g., saline with ethanol) for in vivo studies.

Application in Targeting Integrin Signaling

The RGD peptide sequence is a well-established ligand for integrin αvβ3, a receptor that is often overexpressed on endothelial cells of newly forming blood vessels and on some tumor cells.[8][9][10] Therefore, ¹⁸F-labeled RGD peptides are valuable tools for non-invasively imaging angiogenesis, a hallmark of cancer.[8][11] The binding of the RGD tracer to integrin αvβ3 allows for the visualization of tumors and the monitoring of response to anti-angiogenic therapies.[8]

Integrins are transmembrane receptors that link the extracellular matrix (ECM) to the intracellular cytoskeleton and mediate signal transduction.[12][13] Upon ligand binding, integrins cluster and recruit a variety of signaling proteins to form focal adhesions. This initiates downstream signaling cascades that regulate cell survival, proliferation, migration, and invasion.[13][14][15]

cluster_out Extracellular cluster_mem Plasma Membrane cluster_in Intracellular RGD_Tracer ¹⁸F-RGD Tracer Integrin Integrin αvβ3 RGD_Tracer->Integrin Binds ECM ECM (e.g., Fibronectin) ECM->Integrin FAK FAK Integrin->FAK Activates Rho Rho GTPases Integrin->Rho Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras/MAPK Pathway FAK->Ras Src->Ras Response Cell Proliferation, Survival, Migration PI3K->Response Ras->Response Rho->Response

Simplified integrin αvβ3 signaling pathway upon RGD tracer binding.

Conclusion

The use of ethynyl-(trifluoromethyl)benzene derivatives as precursors for ¹⁸F-labeled synthons provides a robust and versatile platform for PET tracer development. The combination of a streamlined ¹⁸F/¹⁹F isotope exchange reaction with the efficiency and specificity of CuAAC click chemistry allows for the rapid and mild labeling of sensitive biomolecules. This approach holds great promise for accelerating the discovery and preclinical evaluation of novel PET imaging agents for a wide array of biological targets.

References

Synthetic Routes to Novel Heterocyclic Compounds from 1-Ethynyl-2-(trifluoromethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 1-Ethynyl-2-(trifluoromethyl)benzene as a versatile starting material. The presence of the reactive ethynyl group ortho to a trifluoromethyl moiety offers a unique platform for constructing a variety of fluorine-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and binding affinity.

Synthesis of 8-(Trifluoromethyl)quinolines

The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry, with many compounds exhibiting a broad range of biological activities. The following protocol outlines a general procedure for the synthesis of 8-(trifluoromethyl)quinolines from this compound via a transition metal-catalyzed cyclization with a suitable nitrogen source. This approach is analogous to established methods for quinoline synthesis from ortho-alkynyl anilines.

Experimental Protocol: General Procedure for the Synthesis of 8-(Trifluoromethyl)quinolines

This protocol is based on established metal-catalyzed cyclization reactions of ortho-alkynyl anilines.[1]

Materials:

  • This compound

  • Amine (e.g., aniline, substituted anilines)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃ or FeCl₃)

  • Dry Toluene

  • Celite

  • Activated Charcoal

Procedure:

  • To a solution of the desired aldehyde (1.0 mmol) and aniline (1.0 mmol) in dry toluene (5 mL), add the Lewis acid catalyst (10 mol%).

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the solution to azeotropic reflux under an air atmosphere and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 36-48 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite topped with a thin layer of activated charcoal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-(trifluoromethyl)quinoline derivative.

Quantitative Data Summary:

CatalystReaction Time (h)Typical Yield (%)
Yb(OTf)₃3675-85
FeCl₃4865-75

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrates and reaction conditions.

Reaction Pathway

G start This compound + Aniline + Aldehyde intermediate In situ imine formation start->intermediate cyclization Lewis Acid Catalyzed Cyclization/Oxidation intermediate->cyclization product 8-(Trifluoromethyl)quinoline cyclization->product

Caption: Synthesis of 8-(Trifluoromethyl)quinolines.

Synthesis of 8-(Trifluoromethyl)indoles

Indole scaffolds are privileged structures in numerous pharmaceuticals. A plausible route to 8-(trifluoromethyl)indoles from this compound involves a domino reaction sequence initiated by the addition of a nitrogen-containing nucleophile to the alkyne, followed by cyclization. This strategy is inspired by the known synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines.[2][3]

Experimental Protocol: Proposed Synthesis of 8-(Trifluoromethyl)indoles

This protocol is a proposed adaptation of the domino trifluoromethylation/cyclization of 2-alkynylanilines.

Materials:

  • This compound

  • N-protected aniline (e.g., N-tosyl or N-mesyl aniline)

  • Copper(I) Trifluoromethylating Reagent (e.g., CuCF₃ derived from fluoroform)

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous Solvent (e.g., DMF)

Procedure:

  • To a solution of N-protected 2-ethynyl-N-alkylaniline (0.2 mmol) in anhydrous DMF (1.0 mL) in a sealed tube, add the fluoroform-derived CuCF₃ reagent (0.4 mmol, 2.0 equiv) and TMEDA (0.4 mmol, 2.0 equiv).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Upon completion (monitored by TLC), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (based on related literature):

Protecting GroupTypical Yield (%)
N-Tosyl60-80
N-Mesyl65-85

Note: These are expected yields based on analogous reactions and will require optimization for this specific substrate.

Reaction Workflow

G start This compound + Protected Aniline step1 CuCF₃, TMEDA start->step1 intermediate Domino Trifluoromethylation/ Cyclization step1->intermediate product 8-(Trifluoromethyl)indole intermediate->product

Caption: Synthesis of 8-(Trifluoromethyl)indoles.

Synthesis of Fused Heterocyclic Systems via Sonogashira Coupling and Cyclization

This compound can serve as a key building block in Sonogashira coupling reactions, followed by an intramolecular cyclization to generate fused heterocyclic systems. This two-step, one-pot approach offers an efficient route to complex molecular architectures.

Experimental Protocol: General Procedure for Fused Heterocycles

This protocol is a general representation based on known Sonogashira coupling and subsequent cyclization reactions.

Materials:

  • This compound

  • Ortho-substituted Aryl Halide (e.g., 2-iodoaniline, 2-iodophenol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Base (e.g., Triethylamine)

  • Anhydrous Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of the ortho-substituted aryl halide (1.0 mmol) and this compound (1.2 mmol) in an anhydrous solvent (10 mL) under an inert atmosphere, add the palladium catalyst (2-5 mol%) and copper(I) iodide (5-10 mol%).

  • Add the base (e.g., triethylamine, 2.0 mmol) and stir the mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the Sonogashira coupling is complete (monitored by TLC).

  • For the subsequent cyclization, a catalyst or reagent specific to the desired transformation may be added (e.g., a base or another metal catalyst), and the reaction is continued, often at a higher temperature.

  • After completion of the cyclization, cool the reaction mixture and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data Summary (Illustrative):

Aryl HalideCyclization ProductTypical Yield (%)
2-IodoanilineIndole derivative70-90
2-IodophenolBenzofuran derivative75-95

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Logical Relationship Diagram

G start This compound + o-Substituted Aryl Halide sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira intermediate Coupled Intermediate sonogashira->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Fused Heterocycle cyclization->product

Caption: Fused heterocycle synthesis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-2-(trifluoromethyl)benzene. The information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-bromobenzotrifluoride or a protected acetylene equivalent, coupling catalysts (e.g., palladium or copper residues), and side products from undesired reactions. Positional isomers, if the synthesis is not highly regioselective, can also be a significant impurity that is challenging to separate due to similar physical properties.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. Common and effective methods include:

  • Flash Column Chromatography: Highly effective for removing polar impurities and baseline materials.

  • Distillation (under reduced pressure): Suitable for separating volatile impurities with significantly different boiling points.

  • Recrystallization: Can be effective if the product is a solid at room temperature and a suitable solvent system is identified.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For a more quantitative assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Co-elution of Impurities in Column Chromatography - Inappropriate solvent system (polarity too high or too low).- Overloading of the column.- Optimize the solvent system using TLC with various hexane/ethyl acetate or hexane/dichloromethane ratios.- Reduce the amount of crude material loaded onto the column.
Low Recovery from Column Chromatography - Compound is highly retained on the silica gel.- Compound is volatile and evaporating with the solvent.- Gradually increase the polarity of the eluent.- Use a less polar solvent system if the compound is eluting too slowly.- Concentrate fractions under reduced pressure at low temperatures.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Presence of impurities inhibiting crystallization.- Select a solvent with a lower boiling point.- Add a small amount of hot solvent to dissolve the oil and then cool slowly.- Attempt to remove impurities by another method (e.g., a quick filtration through a silica plug) before recrystallization.[1]
Failure to Crystallize Upon Cooling - The solution is not supersaturated.- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then attempt cooling again.- Try a different solvent or a co-solvent system.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.[1]

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, avoiding air bubbles. Allow the silica to pack under gravity or with gentle pressure.
  • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
  • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

3. Elution:

  • Begin elution with a low polarity solvent system, such as 100% hexane.
  • Gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might start from 100% hexane and move to 99:1, 98:2, 95:5 hexane:ethyl acetate. The optimal solvent system should be determined by prior TLC analysis.
  • Collect fractions in test tubes or other suitable containers.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful that this compound may be volatile, so use a low bath temperature and controlled vacuum.

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting cluster_start Initial State cluster_purification Purification Method cluster_column Column Chromatography cluster_distillation Distillation cluster_recrystallization Recrystallization start Crude this compound purification_choice Select Purification Method start->purification_choice column Perform Column Chromatography purification_choice->column Solid/Liquid, Non-volatile Impurities distillation Perform Distillation purification_choice->distillation Liquid, Volatile Impurities recrystallization Perform Recrystallization purification_choice->recrystallization Solid Product tlc_check Analyze Fractions by TLC column->tlc_check pure_fractions Combine Pure Fractions & Evaporate tlc_check->pure_fractions Pure impure_fractions Impure Fractions tlc_check->impure_fractions Impure impure_fractions->column Re-column purity_check_dist Check Purity (GC/NMR) distillation->purity_check_dist pure_product_dist Pure Product purity_check_dist->pure_product_dist Pure impure_product_dist Still Impure purity_check_dist->impure_product_dist Impure impure_product_dist->purification_choice Try Another Method crystal_check Crystals Formed? recrystallization->crystal_check pure_crystals Filter and Dry Crystals crystal_check->pure_crystals Yes no_crystals Troubleshoot Crystallization crystal_check->no_crystals No no_crystals->recrystallization Optimize Solvent/Conditions

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

common side reactions in the synthesis of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethynyl-2-(trifluoromethyl)benzene.

Troubleshooting Guide

The synthesis of this compound, commonly achieved via a Sonogashira coupling reaction, can be prone to several side reactions. This guide will help you identify and address common issues encountered during the experiment.

Diagram of the General Troubleshooting Workflow

Troubleshooting Workflow Troubleshooting Workflow for this compound Synthesis cluster_start Start cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Reaction Monitoring (TLC/GC-MS) Problem1 Low or No Product Formation Start->Problem1 Problem2 Presence of Multiple Spots/Peaks Start->Problem2 Problem3 Product Contaminated with Byproducts Start->Problem3 Cause1a Inactive Catalyst Problem1->Cause1a Cause1b Poor Quality Reagents/Solvents Problem1->Cause1b Cause1c Suboptimal Reaction Conditions Problem1->Cause1c Cause2a Homocoupling of Alkyne (Glaser Coupling) Problem2->Cause2a Cause2b Dimerization of Terminal Alkyne Problem2->Cause2b Cause2c Incomplete Deprotection of TMS-Alkyne Problem2->Cause2c Cause3a Inefficient Purification Problem3->Cause3a Solution1a Use Fresh or Different Pd Source/Ligand Cause1a->Solution1a Solution1b Ensure Anhydrous and Degassed Conditions Cause1b->Solution1b Solution1c Optimize Temperature and Reaction Time Cause1c->Solution1c Solution2a Use TMS-acetylene; Degas Solvents Thoroughly Cause2a->Solution2a Solution2b Copper-Free Conditions; Control Reaction Temperature Cause2b->Solution2b Solution2c Adjust Deprotection Conditions (e.g., different fluoride source) Cause2c->Solution2c Solution3a Optimize Column Chromatography Conditions Cause3a->Solution3a

Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low to No Conversion of Starting Material (Aryl Halide) Inactive palladium catalyst.Use a fresh source of palladium catalyst and phosphine ligand. Consider using a different palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a palladacycle catalyst).
Poor quality of reagents or solvents.Ensure all reagents are of high purity. Solvents, especially amine bases like triethylamine, should be freshly distilled and thoroughly degassed to remove oxygen.[1]
Suboptimal reaction temperature.For less reactive aryl bromides, heating may be necessary.[2] Monitor the reaction at a slightly elevated temperature (e.g., 50-80 °C).
Multiple Spots on TLC, with a Major Byproduct Homocoupling of the terminal alkyne (Glaser coupling).[1][3]This is a very common side reaction, often appearing as a spot with lower Rf than the desired product. To minimize this: - Use a protected alkyne like (trimethylsilyl)acetylene (TMSA).[2] - Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[1] - Consider a copper-free Sonogashira protocol.[3][4]
Product is an inseparable mixture Dimerization of the terminal alkyne.This can lead to the formation of enyne isomers. Modifying the catalyst system and reaction temperature can influence the selectivity.
Incomplete reaction when using TMS-acetylene Inefficient deprotection of the trimethylsilyl (TMS) group.Ensure complete deprotection by adjusting the conditions. If using a fluoride source like TBAF, ensure it is anhydrous. For base-sensitive substrates, milder conditions like K₂CO₃ in methanol at room temperature should be attempted first.
Desired product is formed, but with significant impurities after workup Contamination from the deprotection step.If using TBAF for deprotection, the workup can be challenging. An aqueous workup is standard, but for water-soluble products, alternative methods like using a sulfonic acid resin and calcium carbonate can be employed for a non-aqueous workup.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound and how can I prevent it?

A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling, which results in the formation of a diyne byproduct.[1][3] This is particularly problematic in copper-catalyzed Sonogashira reactions in the presence of oxygen.[1]

Prevention Strategies:

  • Use a Protected Alkyne: The most effective strategy is to use a protected alkyne, such as (trimethylsilyl)acetylene (TMSA), followed by a deprotection step.[2]

  • Anaerobic Conditions: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).[1]

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can eliminate or significantly reduce homocoupling.[3][4]

Q2: I am using 2-bromobenzotrifluoride as my starting material and the reaction is very slow. What can I do?

A2: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[2] To improve the reaction rate, you can:

  • Increase the Temperature: Gently heating the reaction mixture to 50-80 °C can significantly increase the rate of reaction with aryl bromides.[2]

  • Use a More Active Catalyst System: Consider using a more electron-rich and bulky phosphine ligand for the palladium catalyst, which can facilitate the oxidative addition step.

  • Switch to the Aryl Iodide: If feasible, using 2-iodobenzotrifluoride will result in a much faster reaction, often proceeding at room temperature.[2]

Q3: What are the best conditions for the deprotection of the TMS group in 2-((trimethylsilyl)ethynyl)-1-(trifluoromethyl)benzene?

A3: The deprotection of the TMS group can be achieved under various conditions. However, due to the electron-withdrawing nature of the trifluoromethyl group, the aromatic ring is more susceptible to nucleophilic attack. Therefore, milder conditions are preferred.

  • Mild Basic Conditions: A common and effective method is stirring with a catalytic amount of potassium carbonate (K₂CO₃) in methanol at room temperature.

  • Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective reagent for TMS deprotection.[2][5] However, the workup can be complicated. Cesium fluoride (CsF) is another option.[5]

Q4: How can I purify the final product, this compound?

A4: The primary method for purification is flash column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), is typically effective in separating the desired product from the starting materials and byproducts.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Sonogashira Coupling with TMS-Acetylene and Subsequent Deprotection

This is a widely used and reliable method that minimizes the formation of homocoupling byproducts.

Step 1: Sonogashira Coupling of 2-Iodobenzotrifluoride with (Trimethylsilyl)acetylene

Sonogashira Coupling Step 1: Sonogashira Coupling reagents 2-Iodobenzotrifluoride (Trimethylsilyl)acetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine THF reaction Sonogashira Coupling reagents->reaction product 2-((Trimethylsilyl)ethynyl)-1-(trifluoromethyl)benzene reaction->product

Caption: The first step in the two-step synthesis of this compound.

Methodology:

  • To a dried Schlenk flask under an argon atmosphere, add 2-iodobenzotrifluoride (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed THF and triethylamine (2.0 eq).

  • To the stirring solution, add (trimethylsilyl)acetylene (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to yield 2-((trimethylsilyl)ethynyl)-1-(trifluoromethyl)benzene.

Step 2: Deprotection of the TMS Group

TMS Deprotection Step 2: TMS Deprotection reagents 2-((Trimethylsilyl)ethynyl)-1-(trifluoromethyl)benzene TBAF THF reaction Deprotection reagents->reaction product This compound reaction->product

Caption: The second step involving the removal of the TMS protecting group.

Methodology:

  • Dissolve the purified 2-((trimethylsilyl)ethynyl)-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.

  • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford the final product, this compound.

Quantitative Data Summary (Illustrative)

Reaction Step Starting Material Product Typical Yield Common Byproducts Byproduct Yield (approx.)
Sonogashira Coupling 2-Iodobenzotrifluoride2-((Trimethylsilyl)ethynyl)-1-(trifluoromethyl)benzene85-95%Homocoupling product of TMSA< 5%
Deprotection 2-((Trimethylsilyl)ethynyl)-1-(trifluoromethyl)benzeneThis compound90-98%Unreacted starting material< 5%
Overall (One-Pot) 2-IodobenzotrifluorideThis compound75-90%Diyne from homocoupling5-15%

Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and specific conditions used.

References

improving stability of 1-Ethynyl-2-(trifluoromethyl)benzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the storage stability of 1-Ethynyl-2-(trifluoromethyl)benzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place.[1] Ideally, the product should be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric oxygen and moisture. For analogous compounds, storage at temperatures between 2-8°C is often recommended.[2]

Q2: What are the primary degradation pathways for this compound?

A2: While the trifluoromethyl group generally enhances the chemical stability of the molecule, the terminal ethynyl group is susceptible to degradation through several pathways.[3] The most common degradation pathways for terminal alkynes include:

  • Oligomerization/Polymerization: Terminal alkynes can undergo dimerization, trimerization, or polymerization, which can be catalyzed by trace metal impurities or exposure to light and heat.

  • Oxidative Cleavage: In the presence of oxidizing agents, the carbon-carbon triple bond can be cleaved, leading to the formation of carboxylic acids and carbon dioxide.[4][5][6]

  • Hydration: Although less common under anhydrous storage, in the presence of moisture and certain catalysts (like mercury or gold salts), the alkyne can hydrate to form the corresponding ketone (acetophenone derivative).[7]

Q3: Are there any known stabilizers that can be added to improve the storage stability of this compound?

A3: To inhibit polymerization, which is a common degradation pathway for terminal alkynes, small amounts of radical inhibitors can be added. Commonly used stabilizers for reactive monomers include:

  • Phenolic Compounds: Such as hydroquinone or butylated hydroxytoluene (BHT), which act as free-radical scavengers.[8]

  • Amines: Certain amines can also act as polymerization inhibitors.[8]

The choice and concentration of a stabilizer should be carefully considered based on the intended downstream application to avoid interference with subsequent reactions.

Q4: How can I assess the purity and stability of my this compound sample?

A4: The purity and stability of this compound can be monitored using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for assessing the purity of this volatile compound and identifying potential degradation products.[9][10] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be employed for purity assessment and to quantify the parent compound in the presence of less volatile degradation products.[6][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Appearance of a yellow or brown color in the normally colorless liquid. Oxidation and/or polymerization of the alkyne.1. Ensure the compound is stored under an inert atmosphere (nitrogen or argon).2. Store in an amber vial or in the dark to prevent light-induced degradation.3. Consider adding a suitable antioxidant or polymerization inhibitor (e.g., BHT at 50-200 ppm).
Presence of new peaks in the GC or HPLC chromatogram after storage. Formation of degradation products such as dimers, trimers, or oxidation products.1. Confirm the identity of the new peaks using Mass Spectrometry (MS).2. Review storage conditions to ensure they are optimal (see Q1).3. If oligomers are detected, consider purification by flash chromatography before use.
Inconsistent results in downstream reactions (e.g., coupling reactions). Reduced purity of the starting material due to degradation.1. Re-evaluate the purity of the this compound sample before use.2. If the purity is below the required specification, purify the material by distillation or chromatography.3. For sensitive reactions, it is advisable to use a freshly opened or recently purified batch of the compound.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.[4][12][13][14]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours.

    • Photostability: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC or GC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Recommended Analytical Method: GC-MS for Purity Assessment

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar or mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[9]

GC Parameters (Example):

ParameterValue
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min

MS Parameters (Example):

ParameterValue
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Mass Range 40-400 amu

Visualizations

Logical Workflow for Investigating Compound Instability

Troubleshooting Workflow for Instability Issues A Inconsistent Experimental Results or Visual Change in Compound B Assess Purity (GC-MS / HPLC) A->B C Purity Acceptable? B->C D Investigate Other Experimental Parameters C->D Yes E Review Storage Conditions C->E No F Conditions Optimal? (Cool, Dark, Inert) E->F G Implement Correct Storage Protocol F->G No I Purify Compound Before Use (e.g., Chromatography) F->I Yes H Consider Addition of Stabilizer (e.g., BHT) G->H H->I J Re-analyze and Proceed with Experiment I->J Potential Degradation Pathways cluster_main cluster_products Degradation Products A This compound B Dimers / Trimers A->B Heat / Light / Metal Traces D 2-(Trifluoromethyl)benzoic acid + CO2 A->D Oxidation (e.g., O2, Peroxides) E 2'-(Trifluoromethyl)acetophenone A->E Hydration (H2O, Catalyst) C Polymer B->C Further Polymerization

References

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Trifluoromethylated Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sonogashira reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Sonogashira cross-coupling of trifluoromethylated alkynes. The electron-withdrawing nature of the trifluoromethyl group can significantly impact the reactivity of the alkyne, often leading to failed or low-yielding reactions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), quantitative data, and experimental protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: Why are Sonogashira reactions with trifluoromethylated alkynes more challenging than with other terminal alkynes?

A1: The strong electron-withdrawing trifluoromethyl (CF₃) group decreases the electron density of the alkyne's C-C triple bond. This reduces the alkyne's nucleophilicity, making the key transmetalation step in the Sonogashira catalytic cycle more difficult. Consequently, these reactions often require more carefully optimized conditions to proceed efficiently.

Q2: My reaction has failed to produce any of the desired product. What are the most critical initial checks?

A2: For a complete reaction failure, the primary areas to investigate are the catalyst's integrity, the quality of your reagents, and the reaction setup.[1] It is crucial to ensure that your palladium catalyst and copper co-catalyst (if used) are active and have not degraded.[1] Furthermore, these reactions are highly sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] Therefore, it is imperative to use anhydrous and anaerobic conditions, which can be achieved by thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1]

Q3: I'm observing a significant amount of alkyne homocoupling (a 1,3-diyne byproduct). How can I minimize this?

A3: Homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[2] To mitigate this, consider the following strategies:

  • Implement Copper-Free Conditions: Numerous protocols exist that eliminate the need for a copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.[2]

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are highly effective.

  • Slow Alkyne Addition: Adding the trifluoromethylated alkyne slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[2]

Q4: A black precipitate has formed in my reaction flask. What is it, and what should I do?

A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of the decomposition and precipitation of the palladium catalyst.[1] This can be triggered by impurities in the reagents or solvent, an inappropriate choice of solvent, or excessively high temperatures.[1] To prevent this, always use high-purity, anhydrous reagents and solvents. If palladium black is observed, the reaction is unlikely to proceed to completion.

Q5: Which palladium catalyst and ligands are most effective for coupling trifluoromethylated alkynes?

A5: The choice of catalyst and ligand is critical. For less reactive trifluoromethylated alkynes, more active catalyst systems are often necessary. While standard catalysts like Pd(PPh₃)₄ can be effective, catalyst systems utilizing bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide better results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Troubleshooting Guide: Low to No Product Yield

When faced with a low or non-existent yield, a systematic approach to troubleshooting is essential. The following guide, presented in a question-and-answer format, will help you diagnose and resolve the issue.

Catalyst and Ligand Issues
  • Is your palladium catalyst active?

    • Problem: Palladium(0) catalysts can be sensitive to air and may have decomposed upon storage. Palladium(II) precatalysts require in-situ reduction, which may not be occurring efficiently.

  • Is the ligand appropriate for this challenging substrate?

    • Problem: Standard ligands like triphenylphosphine (PPh₃) may not be sufficiently electron-rich or bulky to promote the coupling of electron-deficient alkynes.

    • Solution: Switch to more electron-rich and sterically demanding phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst activity.[3]

Reagent Quality and Stoichiometry
  • Are your aryl halide and alkyne pure?

    • Problem: Impurities in the starting materials can poison the catalyst.

    • Solution: Purify the starting materials if their purity is questionable.

  • Is the copper co-catalyst (if used) fresh?

    • Problem: Copper(I) iodide is susceptible to oxidation, which can inhibit the reaction.

    • Solution: Use a freshly opened bottle of CuI.

Reaction Conditions
  • Was the reaction performed under strictly inert conditions?

    • Problem: Oxygen can deactivate the Pd(0) catalyst and promote alkyne homocoupling.

    • Solution: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere. Degas the solvent thoroughly before use.

  • Is the solvent appropriate?

    • Problem: The choice of solvent can significantly impact the reaction's success. Some solvents may not adequately solubilize all reaction components or may coordinate too strongly to the metal center.

    • Solution: Screen different anhydrous, degassed solvents. While THF and DMF are common, toluene or dioxane may offer better results in some cases.[2]

  • Is the base suitable and used in sufficient quantity?

    • Problem: An inadequate or inappropriate base will fail to deprotonate the terminal alkyne effectively.

    • Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. For challenging couplings, a stronger base such as cesium carbonate (Cs₂CO₃) may be beneficial.[3] Ensure the base is anhydrous and used in excess.

  • Is the reaction temperature optimal?

    • Problem: The reactivity of the aryl halide plays a significant role. While aryl iodides are the most reactive, aryl bromides often require heating to facilitate the oxidative addition step.[1] However, excessively high temperatures can lead to catalyst decomposition.

    • Solution: If using an aryl bromide, try increasing the reaction temperature. If catalyst decomposition is observed, a lower temperature with a more active catalyst system may be necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of Sonogashira reactions involving fluorinated alkynes.

Table 1: Comparison of Palladium Catalysts and Ligands

EntryAryl HalideAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Iodoacetophenone3,3,3-TrifluoropropynePd(PPh₃)₂Cl₂ (2)PPh₃ (4)Et₃NTHF6575
24-Iodoacetophenone3,3,3-TrifluoropropynePd₂(dba)₃ (1)XPhos (4)Cs₂CO₃Dioxane10092
34-Bromoanisole3,3,3-TrifluoropropynePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene11088
44-Bromoanisole3,3,3-TrifluoropropynePd(PPh₃)₄ (5)-Et₃NDMF9045

Table 2: Effect of Base and Solvent on Reaction Yield

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
11-Bromo-4-nitrobenzene3,3,3-TrifluoropropynePd(PPh₃)₂Cl₂/CuIEt₃NTHF6568
21-Bromo-4-nitrobenzene3,3,3-TrifluoropropynePd(PPh₃)₂Cl₂/CuIDIPEATHF6572
31-Bromo-4-nitrobenzene3,3,3-TrifluoropropynePd(PPh₃)₂Cl₂/CuIEt₃NDMF6585
41-Bromo-4-nitrobenzene3,3,3-TrifluoropropynePd(PPh₃)₂Cl₂/CuIEt₃NToluene6555

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide with 3,3,3-Trifluoropropyne

This protocol provides a general method for the copper-palladium catalyzed coupling of an aryl iodide with 3,3,3-trifluoropropyne.

Materials:

  • Aryl iodide (1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N), anhydrous (3.0 mmol, 0.42 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • 3,3,3-Trifluoropropyne (gas)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous, degassed THF (5 mL) followed by anhydrous triethylamine (3.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble 3,3,3-trifluoropropyne (1.2 mmol) through the stirred reaction mixture for 15-20 minutes.

  • Seal the flask and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide with a Trifluoromethylated Alkyne

This protocol is adapted for less reactive aryl bromides and employs copper-free conditions to minimize homocoupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene, anhydrous and degassed

  • Trifluoromethylated alkyne (1.2 mmol)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene (5 mL) and the trifluoromethylated alkyne (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Sonogashira Reaction check_catalyst 1. Evaluate Catalyst System start->check_catalyst catalyst_active Is Pd catalyst active? Is ligand appropriate? check_catalyst->catalyst_active check_reagents 2. Verify Reagent Quality reagents_pure Are reagents pure and dry? Is CuI fresh (if used)? check_reagents->reagents_pure check_conditions 3. Assess Reaction Conditions conditions_inert Inert atmosphere? Solvent degassed? Correct base and temp? check_conditions->conditions_inert optimize Systematically Optimize Conditions catalyst_active->check_reagents Yes solution_catalyst Use fresh catalyst. Screen bulky, e--rich ligands (e.g., XPhos, SPhos). catalyst_active->solution_catalyst No reagents_pure->check_conditions Yes solution_reagents Purify starting materials. Use fresh, high-purity reagents. reagents_pure->solution_reagents No conditions_inert->optimize Yes solution_conditions Ensure rigorous degassing. Screen solvents (THF, DMF, Toluene). Screen bases (Et3N, Cs2CO3). Optimize temperature. conditions_inert->solution_conditions No

Troubleshooting workflow for failed Sonogashira reactions.

Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle (Cu-Catalyzed) cluster_cu_free Alkyne Activation (Cu-Free) pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 regenerates catalyst product R¹-C≡C-R² reductive_elimination->product cu_catalyst Cu(I)X cu_acetylide Cu-C≡C-R² cu_catalyst->cu_acetylide + Base - Base-H⁺X⁻ alkyne H-C≡C-R² alkyne->cu_catalyst base Base cu_acetylide->transmetalation to Pd Cycle pd_complex_cu_free R¹-Pd(II)L₂-X pd_alkynyl_cu_free R¹-Pd(II)L₂-C≡CR² pd_complex_cu_free->pd_alkynyl_cu_free + Alkyne, Base - Base-H⁺X⁻ alkyne_cu_free H-C≡C-R² base_cu_free Base pd_alkynyl_cu_free->reductive_elimination to Pd Cycle

Catalytic cycles for Sonogashira cross-coupling reactions.

References

Technical Support Center: Efficient Coupling of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic coupling of 1-Ethynyl-2-(trifluoromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: Which catalytic systems are most effective for the coupling of this compound?

A1: Palladium-catalyzed cross-coupling reactions are the most common and effective methods for coupling terminal alkynes like this compound. The most frequently employed reactions are the Sonogashira, Heck, and Suzuki-Miyaura couplings. The choice of catalyst and reaction conditions will depend on the specific coupling partner.

Q2: What are the primary challenges when working with this substrate?

A2: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the alkyne. Key challenges include catalyst deactivation, low reaction yields, and the formation of side products, such as homocoupling of the alkyne (Glaser coupling) in Sonogashira reactions.[1] Careful optimization of the catalyst system, base, and solvent is crucial for a successful reaction.

Q3: How can I minimize the homocoupling of this compound in Sonogashira reactions?

A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this, it is essential to perform the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen). Using a copper-free Sonogashira protocol is another effective strategy.

Q4: What is the typical reactivity order for aryl halides in these coupling reactions?

A4: The reactivity of the aryl or vinyl halide coupling partner significantly impacts the reaction conditions required. The general order of reactivity is I > Br > OTf > Cl.[2] Aryl iodides are the most reactive and can often be coupled under milder conditions, while aryl chlorides are the least reactive and may require more forcing conditions or specialized catalyst systems.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Step Recommendation
Inactive Catalyst Evaluate catalyst quality and handling.Use a fresh batch of palladium catalyst stored under an inert atmosphere. For Sonogashira, ensure the copper(I) co-catalyst is also fresh.
Inappropriate Ligand Screen different phosphine ligands.For less reactive aryl halides (e.g., chlorides), consider using bulky, electron-rich ligands like XPhos or SPhos to promote oxidative addition.
Suboptimal Base Evaluate the base strength and solubility.The choice of base is critical. For Sonogashira, amine bases like triethylamine or diisopropylamine are common. For Suzuki, carbonates or phosphates are often used. Ensure the base is anhydrous and used in sufficient excess.
Poor Solvent Choice Test alternative solvents.The solvent must dissolve all reaction components. Common solvents include THF, DMF, toluene, and dioxane. Be aware that some solvents like DMF can sometimes inhibit the reaction.
Low Reaction Temperature Increase the reaction temperature.Many coupling reactions, especially with less reactive halides, require elevated temperatures (e.g., 80-110 °C). Monitor for potential side reactions at higher temperatures.
Impure Starting Materials Purify the starting materials.Impurities in the this compound or the coupling partner can poison the catalyst.
Formation of Side Products
Side Product Potential Cause Troubleshooting Step Recommendation
Alkyne Homocoupling (Glaser Product) Presence of oxygen; copper(I) co-catalyst.Exclude oxygen rigorously.Use degassed solvents and reagents, and maintain an inert atmosphere. Consider switching to a copper-free Sonogashira protocol.
Hydrodehalogenation of Aryl Halide Presence of water or other proton sources.Use anhydrous conditions.Ensure all solvents and reagents are dry.
Homocoupling of Boronic Acid (Suzuki) Oxygen contamination; suboptimal base.Degas the reaction mixture thoroughly.Use an appropriate base and ensure the reaction is run under an inert atmosphere.

Quantitative Data from Representative Reactions

The following tables summarize quantitative data from coupling reactions involving trifluoromethyl-substituted phenylacetylenes. While not all reactions use this compound directly as the starting material, they provide valuable insights into expected yields and effective reaction conditions.

Table 1: Sonogashira Coupling of a Trifluoromethyl-Substituted Aryl Bromide with 1-Propynyllithium [1]

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-(trifluoromethyl)benzene1-PropynyllithiumPd catalyst, CuIN/ATHFRTN/A70-80

Table 2: Synthesis of a Bistrifluoromethyl-Substituted Diarylalkyne via Sonogashira Coupling

This reaction involves the coupling of 1,4-diiodo-2,5-dimethoxybenzene with 1-ethynyl-4-(trifluoromethyl)benzene, providing a reference for the reactivity of a similar alkyne.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1,4-Diiodo-2,5-dimethoxybenzene1-Ethynyl-4-(trifluoromethyl)benzenePd(PPh₃)₂Cl₂, CuITriethylamineTHF604878[3]

Experimental Protocols

The following are generalized experimental protocols for Sonogashira, Heck, and Suzuki-Miyaura coupling reactions. These should be considered as starting points and may require optimization for the specific coupling of this compound.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (1-3 mol%), and the aryl halide (1.0 equiv).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).

  • Alkyne Addition: Add this compound (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a Buchwald ligand, 2-10 mol%), and the aryl or vinyl halide (1.0 equiv).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., triethylamine or K₂CO₃, 1.5-2.5 equiv).

  • Alkene Addition: Add this compound (acting as the alkene partner in this context, 1.1-1.5 equiv).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling

Note: This protocol would apply to the coupling of a boronic acid or ester derivative of this compound with an aryl or vinyl halide.

  • Reaction Setup: To a flask, add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst, 1-5 mol%), the boronic acid/ester derivative of the alkyne (1.0-1.2 equiv), and the aryl or vinyl halide (1.0 equiv).

  • Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) and a base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equiv).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Alkyne - Catalyst - Base setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Degas Solvent solvent->setup addition Add Reagents and Solvent setup->addition react Heat and Stir (Monitor by TLC/GC-MS) addition->react quench Quench Reaction (if necessary) react->quench extract Extraction with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized experimental workflow for a cross-coupling reaction.

Troubleshooting_Logic start Low or No Product Yield catalyst Check Catalyst Activity start->catalyst catalyst_ok Catalyst OK? catalyst->catalyst_ok conditions Review Reaction Conditions conditions_ok Conditions Optimal? conditions->conditions_ok reagents Verify Reagent Purity reagents_ok Reagents Pure? reagents->reagents_ok catalyst_ok->conditions Yes replace_catalyst Use Fresh Catalyst/Ligand catalyst_ok->replace_catalyst No conditions_ok->reagents Yes optimize_temp Optimize Temp., Time, Base, Solvent conditions_ok->optimize_temp No purify_reagents Purify Starting Materials reagents_ok->purify_reagents No success Successful Reaction reagents_ok->success Yes replace_catalyst->start optimize_temp->start purify_reagents->start

A decision-making workflow for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Scaling Up the Synthesis of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of the synthesis of 1-Ethynyl-2-(trifluoromethyl)benzene. The content is designed to address specific challenges that may arise during laboratory, pilot-plant, and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary scale-up challenges?

A1: The most prevalent method for synthesizing this compound is the Sonogashira coupling of an ortho-substituted trifluoromethylbenzene with a suitable acetylene source. A common starting material is 2-bromobenzotrifluoride. The primary challenges during scale-up are associated with the steric hindrance caused by the ortho-trifluoromethyl group, which can significantly slow down the reaction rate.[1][2] Other significant challenges include managing potential exothermic events, minimizing side reactions like alkyne homocoupling (Glaser coupling), and ensuring efficient purification of the volatile product at a larger scale.

Q2: What are the main side reactions to expect when scaling up the Sonogashira coupling for this synthesis, and how can they be minimized?

A2: The two most common side reactions are:

  • Glaser Coupling: This is the homocoupling of the terminal alkyne to form a diyne impurity. It is often promoted by the presence of a copper(I) co-catalyst and oxygen. To minimize this, consider using a copper-free Sonogashira protocol.[2] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the process is also crucial.

  • Hydrodehalogenation: This is the replacement of the bromine atom on the starting material with a hydrogen atom, leading to the formation of benzotrifluoride. This side reaction can become more significant with longer reaction times or at elevated temperatures. Optimizing catalyst selection and reaction conditions can help to mitigate this.

Q3: What are the critical safety considerations when scaling up this synthesis?

A3: Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, can be exothermic and pose a risk of a runaway reaction, especially at a large scale. It is crucial to conduct a thorough safety evaluation, including reaction calorimetry, to understand the thermal profile of the reaction. Key safety measures include:

  • Implementing robust temperature control systems.

  • Considering semi-batch or continuous-flow processing to manage heat generation.

  • Ensuring adequate pressure relief systems are in place.

  • Handling of potentially pyrophoric reagents and catalysts under appropriate inert conditions.

Q4: How does the volatility of this compound impact its purification at scale?

A4: The product is a relatively volatile compound, which presents challenges during solvent removal and purification. Significant product loss can occur if evaporation is performed under high vacuum or at elevated temperatures. For large-scale purification, fractional distillation under reduced pressure is often the most effective method. It is essential to carefully control the pressure and temperature to ensure good separation from less volatile impurities and to minimize product loss to the vacuum trap.

Troubleshooting Guides

Issue 1: Low or Stagnant Reaction Conversion
Potential Cause Troubleshooting Step Explanation
Steric Hindrance Switch to a catalyst system with bulky, electron-rich ligands (e.g., phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands).The ortho-trifluoromethyl group sterically hinders the oxidative addition step of the catalytic cycle. Bulky ligands can promote the formation of a more reactive, monoligated palladium species that can more easily access the sterically hindered carbon-bromine bond.[2]
Inactive Catalyst Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere. Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.The active Pd(0) catalyst can be sensitive to air and moisture, leading to decomposition and loss of activity.
Insufficient Reaction Temperature Gradually increase the reaction temperature while carefully monitoring for exotherms and impurity formation.Sonogashira couplings with sterically hindered aryl bromides often require higher temperatures to overcome the activation energy for oxidative addition.
Poor Solubility of Reagents Ensure the chosen solvent can dissolve all reactants, catalysts, and intermediates at the reaction temperature. Consider using a co-solvent if necessary.Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
Issue 2: High Levels of Glaser Homocoupling Impurity
Potential Cause Troubleshooting Step Explanation
Presence of Oxygen Thoroughly degas all solvents and reagents (e.g., by sparging with nitrogen or argon, or using freeze-pump-thaw cycles) and maintain a strict inert atmosphere.Oxygen promotes the oxidative dimerization of copper acetylides, leading to the formation of the undesired homocoupled product.
High Copper(I) Concentration Reduce the loading of the copper(I) co-catalyst or switch to a copper-free Sonogashira protocol.While catalytic, higher concentrations of copper can accelerate the rate of homocoupling. Copper-free methods eliminate this pathway.[2]
Slow Cross-Coupling Rate Optimize the reaction conditions to increase the rate of the desired Sonogashira coupling (see Issue 1).If the desired reaction is slow, the competing homocoupling side reaction can become more prevalent.

Experimental Protocols

Representative Lab-Scale Protocol for Sonogashira Coupling

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • 2-Bromobenzotrifluoride (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed toluene

Procedure:

  • To a dry, three-necked flask equipped with a condenser, a magnetic stirrer, and a nitrogen inlet, add 2-bromobenzotrifluoride, toluene, and triethylamine.

  • Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

  • Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.

  • Add trimethylsilylacetylene dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • The filtrate containing the protected product, 1-(trimethylsilyl)ethynyl-2-(trifluoromethyl)benzene, can be carried forward to the deprotection step.

  • For deprotection, the crude product is typically dissolved in a solvent like methanol, and a base such as potassium carbonate is added. The reaction is stirred at room temperature until the removal of the trimethylsilyl group is complete.

  • After an aqueous workup and extraction with a suitable organic solvent, the final product, this compound, is isolated and purified, typically by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters at Different Scales

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Catalyst Loading (Pd) 1-3 mol%0.1-0.5 mol%
Catalyst Loading (Cu) 2-5 mol%0.2-1.0 mol% (if used)
Reaction Time 4-12 hours8-24 hours
Typical Yield 70-85%65-80%
Key Impurities Glaser homocoupling product, residual starting material, hydrodehalogenation productGlaser homocoupling product, residual starting material, hydrodehalogenation product, catalyst residues
Purification Method Flash column chromatography, Kugelrohr distillationFractional distillation under reduced pressure

Visualizations

Scaling_Up_Synthesis_Workflow Workflow for Scaling Up this compound Synthesis cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Process Safety & Scale-Up Considerations cluster_2 Phase 3: Pilot-Plant Scale-Up lab_synthesis Lab-Scale Synthesis (1-10 g) optimization Optimization of Reaction Conditions lab_synthesis->optimization analysis Impurity Profiling (GC-MS, NMR) optimization->analysis safety_eval Reaction Calorimetry & Safety Assessment analysis->safety_eval Data Transfer param_selection Selection of Critical Process Parameters safety_eval->param_selection pilot_synthesis Pilot-Plant Synthesis (1-10 kg) param_selection->pilot_synthesis Process Transfer process_monitoring In-Process Controls & Monitoring pilot_synthesis->process_monitoring purification Large-Scale Purification (Distillation) process_monitoring->purification final_product final_product purification->final_product Final Product

Caption: A workflow diagram illustrating the key phases in scaling up the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Reaction Conversion start Low Conversion check_catalyst Catalyst System Appropriate? start->check_catalyst check_temp Temperature Sufficient? check_catalyst->check_temp Yes change_ligand Use Bulky, Electron-Rich Ligand check_catalyst->change_ligand No check_reagents Reagent Quality & Purity? check_temp->check_reagents Yes increase_temp Increase Temperature (with caution) check_temp->increase_temp No investigate_other Investigate Other Parameters check_reagents->investigate_other Yes purify_reagents Purify Starting Materials check_reagents->purify_reagents No change_ligand->investigate_other increase_temp->investigate_other purify_reagents->investigate_other

Caption: A decision tree for troubleshooting low conversion in the Sonogashira synthesis of this compound.

References

Technical Support Center: Purification of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethynyl-2-(trifluoromethyl)benzene, focusing on the removal of impurities from its reaction mixtures.

Troubleshooting Guides

Q1: My reaction mixture has a black precipitate after a Sonogashira coupling to synthesize this compound. What is it and how do I remove it?

A1: The black precipitate is likely palladium black, which forms when the palladium catalyst has been reduced and agglomerated. This is a common occurrence in Sonogashira reactions.

Troubleshooting Steps:

  • Filtration: The most straightforward method to remove palladium black is by filtering the reaction mixture through a pad of Celite or a short plug of silica gel.[1]

  • Solvent Choice: Use an appropriate solvent to dilute the reaction mixture before filtration to ensure all the desired product is washed through. Common choices include ethyl acetate, dichloromethane, or the reaction solvent.

Experimental Protocol: Removal of Palladium Black

  • Prepare a short column or a Büchner funnel with a pad of Celite (approximately 1-2 cm thick).

  • Wet the Celite pad with the solvent you will use to elute your product.

  • Carefully pour the reaction mixture onto the Celite pad.

  • Wash the reaction flask with a small amount of the solvent and pour it over the Celite pad to ensure all the product is collected.

  • Continue washing the Celite pad with the solvent until all the product has been eluted, which can be monitored by Thin Layer Chromatography (TLC).

  • The filtrate, now free of palladium black, can then be subjected to further purification steps.

Q2: After purification by column chromatography, I still see a significant amount of a non-polar impurity in my this compound sample. What could it be and how can I remove it?

A2: A common non-polar impurity in Sonogashira reactions is the homo-coupling byproduct, a dimer of the terminal alkyne (in this case, 1,4-bis(2-(trifluoromethyl)phenyl)buta-1,3-diyne).[2][3][4] This can be particularly prevalent when using a copper co-catalyst.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Solvent System: Use a less polar eluent system for your column chromatography. A gradient elution, starting with a very non-polar solvent (e.g., hexane) and gradually increasing the polarity, can help to separate the homo-coupled product from the desired product.

    • Silica Gel: Ensure you are using a sufficient amount of silica gel for the amount of crude product being purified. A ratio of at least 50:1 (silica gel:crude product by weight) is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to remove the more soluble homo-coupled impurity.

  • Copper-Free Conditions: For future reactions, consider using a copper-free Sonogashira protocol to minimize the formation of this byproduct.[5][6]

Q3: My final product of this compound is contaminated with triphenylphosphine oxide. How can I remove it?

A3: Triphenylphosphine oxide is a common byproduct when using palladium catalysts with triphenylphosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[6][7] It can be challenging to remove completely by standard chromatography due to its polarity.

Troubleshooting Steps:

  • Column Chromatography: While challenging, careful column chromatography with a moderately polar eluent system (e.g., a hexane/ethyl acetate gradient) can separate the product from triphenylphosphine oxide. Monitor the fractions carefully by TLC.

  • Acidic Wash: Triphenylphosphine oxide can be protonated and extracted into an acidic aqueous phase. During the workup, wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl).

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of hexane and a small amount of a more polar solvent. Dissolve the crude product in a minimal amount of dichloromethane, then add hexane until a precipitate forms. The product should remain in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Sonogashira reaction to produce this compound?

A1: The most common impurities include:

  • Catalyst Residues: Palladium and copper salts.[1][8]

  • Homo-coupling Products: Dimerization of the alkyne starting material.[2][3]

  • Unreacted Starting Materials: The aryl halide and terminal alkyne.

  • Ligand Byproducts: For example, triphenylphosphine oxide if triphenylphosphine-based catalysts are used.[7]

  • Base: Residual amine base such as triethylamine.[9]

Q2: What is a general workup procedure for a Sonogashira reaction involving this compound?

A2: A general workup procedure is as follows:

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[1]

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper co-catalyst.

  • Wash with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q3: Can I use distillation to purify this compound?

A3: Distillation can be a suitable method for purifying this compound, especially on a larger scale, provided the impurities have significantly different boiling points.[1] However, for removing non-volatile impurities like catalyst residues and ligand byproducts, chromatography is generally more effective.

Data Presentation

Table 1: Common Impurities and Recommended Purification Methods

ImpurityTypeRecommended Purification Method
Palladium CatalystCatalyst ResidueFiltration through Celite/Silica Gel[1]
Copper SaltsCatalyst ResidueAqueous wash (e.g., NH₄Cl solution)
Homo-coupled DimerSide ProductColumn Chromatography (non-polar eluent), Recrystallization[3]
Unreacted Aryl HalideStarting MaterialColumn Chromatography
Triphenylphosphine OxideLigand ByproductColumn Chromatography, Acidic Wash[7]
TriethylamineBaseAqueous wash, Evaporation under reduced pressure

Experimental Workflows and Decision Making

PurificationWorkflow start Crude Reaction Mixture filter_pd Filter through Celite/Silica Gel to remove Palladium start->filter_pd workup Aqueous Workup (e.g., NH4Cl, Brine) filter_pd->workup concentrate Concentrate under Reduced Pressure workup->concentrate purify Purification of Crude Product concentrate->purify final_product Pure 1-Ethynyl-2- (trifluoromethyl)benzene purify->final_product

Caption: General workflow for the purification of this compound.

PurificationDecisionTree start Impurity Type? solid_catalyst Solid Catalyst Residue (e.g., Pd black) start->solid_catalyst Solid soluble_impurities Soluble Impurities? start->soluble_impurities Soluble filtration Filtration through Celite or Silica Gel solid_catalyst->filtration nonpolar_side_product Non-polar Side Product (e.g., Homo-coupling) soluble_impurities->nonpolar_side_product Non-polar polar_byproduct Polar Byproduct (e.g., PPh3=O) soluble_impurities->polar_byproduct Polar column Column Chromatography nonpolar_side_product->column Yes recrystallization Recrystallization nonpolar_side_product->recrystallization If solid polar_byproduct->column Yes acid_wash Acidic Aqueous Wash polar_byproduct->acid_wash If applicable

Caption: Decision tree for selecting a purification method based on impurity type.

References

Technical Support Center: Reaction Condition Optimization for Functionalizing 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1-Ethynyl-2-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The presence of the ortho-trifluoromethyl group introduces unique electronic and steric effects that can influence reaction outcomes, making careful optimization crucial for success.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for functionalizing the ethynyl group of this compound?

A1: The terminal alkyne functionality of this compound is amenable to a variety of chemical transformations. The most common and versatile methods include:

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with aryl or vinyl halides.

  • Suzuki-Miyaura Coupling: Another powerful C-C bond-forming reaction with aryl or vinyl boronic acids/esters.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": For the efficient synthesis of 1,2,3-triazoles.

  • Hydration: For the synthesis of the corresponding acetophenone derivative.

Q2: How does the ortho-trifluoromethyl group affect the reactivity of the alkyne?

A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its placement at the ortho position to the ethynyl group significantly influences the alkyne's reactivity in several ways:

  • Increased Acidity: The electron-withdrawing nature of the -CF₃ group increases the acidity of the terminal alkyne proton, which can facilitate its deprotonation in reactions like the Sonogashira coupling.

  • Electronic Effects on Coupling Reactions: The electron-deficient nature of the alkyne can impact the rates of oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions.

  • Steric Hindrance: The bulky -CF₃ group can sterically hinder the approach of bulky reagents to the alkyne, potentially requiring the use of less sterically demanding catalysts or reagents.

Q3: I am observing significant homocoupling (Glaser coupling) of my alkyne in a Sonogashira reaction. What can I do to minimize this side reaction?

A3: Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen. To minimize this:

  • Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Use Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that can completely avoid the Glaser coupling side reaction.

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands on the palladium catalyst can sometimes favor the desired cross-coupling pathway over homocoupling.

Q4: In a Suzuki-Miyaura coupling, my boronic acid is decomposing before it couples. How can I prevent this?

A4: Protodeboronation, the cleavage of the C-B bond, is a common issue with boronic acids, especially under basic conditions. To mitigate this:

  • Choice of Base: Use a milder base such as K₂CO₃ or K₃PO₄. The choice of base is often crucial and may require screening.

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates, running the reaction under anhydrous conditions can be beneficial.

Q5: My click chemistry reaction (CuAAC) is sluggish. What are the key parameters to check?

A5: For a slow CuAAC reaction, consider the following:

  • Copper(I) Source and Ligand: Ensure an active Cu(I) catalyst is present. This is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The use of a stabilizing ligand, such as TBTA or THPTA, can significantly improve the reaction rate and prevent catalyst disproportionation.[1]

  • Solvent: While the reaction is often performed in a variety of solvents, including aqueous mixtures, the choice of solvent can influence the reaction rate.

  • Purity of Reagents: Impurities in either the azide or the alkyne can inhibit the catalyst. Ensure your starting materials are of high purity.

Troubleshooting Guides

Sonogashira Coupling
Problem Possible Cause Troubleshooting Suggestion
Low or No Product Yield Inactive palladium catalyst.Use a fresh batch of palladium catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.
Inappropriate ligand for the substrate.For less reactive aryl halides, consider more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or dppf.
Unsuitable solvent.Ensure all reaction components are soluble. Common solvents include THF, DMF, or toluene. Note that DMF can sometimes inhibit the reaction.
Ineffective base.Use a dry amine base like triethylamine or diisopropylamine in sufficient excess to deprotonate the alkyne.
Significant Homocoupling Presence of oxygen.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.
Copper-catalyzed side reaction.Consider using a copper-free Sonogashira protocol.
High alkyne concentration.Add this compound slowly to the reaction mixture.
Decomposition of Starting Material Reaction temperature is too high.Monitor the reaction at a lower temperature for a longer duration.
Catalyst poisoning.Ensure high purity of all reagents and solvents.
Suzuki-Miyaura Coupling
Problem Possible Cause Troubleshooting Suggestion
Low or No Product Yield Inefficient transmetalation.The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base needs to activate the boronic acid/ester.
Catalyst deactivation.Ensure a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst. Use thoroughly degassed solvents.
Poor quality of boronic acid/ester.Use high-purity boronic acid or consider using the more stable pinacol ester derivative.
Significant Protodeboronation Base is too strong or reaction time is too long.Use a milder base and monitor the reaction closely to stop it once the starting material is consumed.
Presence of water.While some protocols use aqueous conditions, for sensitive substrates, running the reaction under anhydrous conditions might be beneficial.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) at the start.Rigorously degas solvents and use a Pd(0) precatalyst or one that readily forms the active catalyst.
High concentration of boronic acid.In some cases, slow addition of the boronic acid can minimize this side reaction.

Experimental Protocols

General Procedure for Sonogashira Coupling

This is a general protocol and should be optimized for specific substrates.

  • Reagent Preparation: Ensure all solvents (e.g., THF, triethylamine) are anhydrous and thoroughly degassed. All solid reagents (aryl halide, palladium catalyst, copper(I) iodide) should be of high purity and dried.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and base (e.g., triethylamine, 2-3 equiv).

  • Alkyne Addition: Add this compound (1.1-1.5 equiv) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may require optimization for specific substrates.

  • Reagent Preparation: Prepare stock solutions of the azide, copper(II) sulfate, and sodium ascorbate in a suitable solvent (e.g., water, DMSO, or a mixture).

  • Reaction Setup: In a reaction vial, dissolve this compound (1.0 equiv) and the azide (1.0-1.2 equiv) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1-0.3 equiv from a freshly prepared stock solution in water), followed by copper(II) sulfate pentahydrate (0.01-0.05 equiv from a stock solution in water).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing Workflows and Troubleshooting

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep Degas Solvents & Prepare Reagents Setup Setup under Inert Atmosphere Prep->Setup AddReagents Add Aryl Halide, Pd Catalyst, CuI, Base Setup->AddReagents AddAlkyne Add 1-Ethynyl-2- (trifluoromethyl)benzene AddReagents->AddAlkyne React Stir at RT or Heat AddAlkyne->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Troubleshooting Logic for Low Yield in Cross-Coupling Reactions

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_atmosphere Atmosphere Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues Start Low or No Product Yield CheckCatalyst Check Catalyst Activity (Pd & Cu) Start->CheckCatalyst CheckInert Verify Inert Atmosphere (Degassing) Start->CheckInert CheckReagents Assess Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Solvent, Base, Temp.) Start->CheckConditions CatalystInactive Inactive Catalyst CheckCatalyst->CatalystInactive OxygenPresent Oxygen Present CheckInert->OxygenPresent ImpureReagents Impure Reagents CheckReagents->ImpureReagents Suboptimal Suboptimal Conditions CheckConditions->Suboptimal UseFresh Use Fresh Catalyst/ Ligand CatalystInactive->UseFresh Success Improved Yield UseFresh->Success DegasAgain Improve Degassing Technique OxygenPresent->DegasAgain DegasAgain->Success PurifyReagents Purify Starting Materials ImpureReagents->PurifyReagents PurifyReagents->Success ScreenParams Screen Solvents, Bases, Temperatures Suboptimal->ScreenParams ScreenParams->Success

Caption: A decision-making diagram for troubleshooting low product yields.

References

handling and safety precautions for 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Ethynyl-2-(trifluoromethyl)benzene

This guide provides essential safety information, handling protocols, and troubleshooting for researchers, scientists, and drug development professionals working with this compound (CAS No. 704-41-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation.[2][3] Additionally, it may cause respiratory irritation.[3]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: To ensure safety, the following PPE should be worn:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3][4]

  • Body Protection: Wear flame-retardant antistatic protective clothing.[2]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[3][4] If dusts or aerosols are generated, a respirator is required.

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[3][4] It should be kept away from heat, sparks, open flames, and other sources of ignition.[2][4] The recommended storage temperature is room temperature.[5][6]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents and strong bases.[4]

Q5: What should I do in case of accidental exposure?

A5: Follow these first-aid measures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3][4]

  • If on Skin: Take off immediately all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation occurs, get medical advice.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[3][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Reaction Failure/Low Yield Reagent Instability: The ethynyl group can be sensitive. Ensure the compound was stored properly under an inert atmosphere if required for your specific reaction.
Incompatible Reagents: The trifluoromethyl group is strongly electron-withdrawing, which can affect reactivity. Re-evaluate catalyst and ligand choice for coupling reactions.
Solvent Purity: Ensure solvents are anhydrous and free of contaminants that could quench the reaction.
Material Won't Dissolve Incorrect Solvent Choice: The trifluoromethyl group increases lipophilicity.[7] Test solubility in a range of common organic solvents (e.g., THF, Dichloromethane, Toluene) to find a suitable one.
Inconsistent Results Varying Reagent Purity: Ensure the purity of the this compound is consistent across experiments. Impurities can interfere with catalytic cycles.

Physicochemical Data

The following table summarizes key quantitative data for this compound and its isomers, as data can vary between sources and related compounds.

PropertyValueSource
Molecular Formula C₉H₅F₃[1][5][6]
Molecular Weight 170.13 g/mol [1][5]
CAS Number 704-41-6[1][5]
Boiling Point 45°C @ 8 mmHg[5]
154 - 155 °C (for a related isomer)[2]
Density 1.222 g/mL[5]
Appearance Colorless to light yellow liquid[7]
Hazard Classifications Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)[1][2][3]

Experimental Protocols

Representative Protocol: General Sonogashira Coupling

This compound is a valuable building block in organic synthesis, often used in coupling reactions.[5][7] The following is a generalized protocol for a Sonogashira coupling reaction. Note: This is a representative workflow and must be adapted and optimized for specific substrates and scales.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF or toluene) and a suitable base (e.g., triethylamine or diisopropylamine).

  • Substrate Addition: Add this compound (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress using TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired coupled product.

Visualized Workflows and Logic Diagrams

G cluster_storage Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Away from Ignition Sources Inspect->Store Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->Prep Use Work in a Fume Hood Prep->Use Transfer Transfer Chemical via Syringe or Cannula Use->Transfer Clean Decontaminate Glassware & Surfaces Transfer->Clean Waste Collect Waste in Labeled Container Clean->Waste Dispose Dispose via Approved Waste Disposal Plant Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Event SkinAction1 Immediately remove contaminated clothing. Start->SkinAction1 Skin EyeAction1 Immediately flush eyes with running water for 15+ minutes. Start->EyeAction1 Eye InhaleAction1 Move person to fresh air. Start->InhaleAction1 Inhalation SkinAction2 Flush skin with running water for 15+ minutes. SkinAction1->SkinAction2 SkinAction3 Wash with plenty of soap and water. SkinAction2->SkinAction3 SkinMedical If irritation persists, get medical attention. SkinAction3->SkinMedical EyeAction2 Remove contact lenses, if present and easy to do. EyeAction1->EyeAction2 EyeMedical Obtain immediate medical attention. EyeAction2->EyeMedical InhaleAction2 If not breathing, give artificial respiration. InhaleAction1->InhaleAction2 InhaleMedical Call a poison center or doctor. InhaleAction2->InhaleMedical

Caption: First Aid Response Logic for Accidental Exposure.

G Spill Chemical Spill Occurs Evacuate Evacuate non-essential personnel. Ensure adequate ventilation. Spill->Evacuate PPE Wear appropriate PPE (respirator, gloves, goggles). Evacuate->PPE Ignition Remove all sources of ignition. Use non-sparking tools. PPE->Ignition Contain Contain spill with inert material (e.g., sand, vermiculite). Ignition->Contain Collect Vacuum, sweep up, or absorb material. Contain->Collect Container Place into a suitable, labeled disposal container. Collect->Container Dispose Dispose of contents via an approved waste disposal plant. Container->Dispose

Caption: Spill Cleanup and Containment Protocol.

References

Validation & Comparative

A Comparative Guide to 1-Ethynyl-2-(trifluoromethyl)benzene and Other Ethynyl Arenes in Key Cross-Coupling and Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, ethynyl arenes serve as indispensable building blocks for the construction of complex molecular architectures. Their utility is prominently showcased in powerful transformations such as the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. The introduction of a trifluoromethyl (-CF3) group onto the aromatic ring can significantly modulate the physicochemical properties and reactivity of these compounds, offering advantages in drug design and materials science.

This guide provides an objective comparison of 1-ethynyl-2-(trifluoromethyl)benzene with its meta- and para-isomers, as well as the parent compound, phenylacetylene. We will delve into their performance in Sonogashira and CuAAC reactions, supported by available experimental data, and provide detailed experimental protocols for these key transformations.

Physicochemical Properties of Selected Ethynyl Arenes

The position of the trifluoromethyl group on the phenyl ring influences the physical properties of the ethynyl arene, such as boiling point and density. The following table summarizes key properties for this compound and its comparators.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound704-41-6C₉H₅F₃170.1345 °C @ 8 mmHg1.222
1-Ethynyl-3-(trifluoromethyl)benzene705-28-2C₉H₅F₃170.13Not widely reportedNot widely reported
1-Ethynyl-4-(trifluoromethyl)benzene705-31-7C₉H₅F₃170.1360 °C @ 30 mmHg[1]1.19[1]
Phenylacetylene536-74-3C₈H₆102.13142-144 °C0.93

Performance in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[2]. The electronic and steric nature of the substituents on the ethynyl arene can impact the reaction efficiency. The electron-withdrawing trifluoromethyl group is expected to influence the acidity of the acetylenic proton and the electronic properties of the alkyne.

The following table presents a comparison of the performance of the selected ethynyl arenes in Sonogashira coupling reactions based on available literature data. It is important to note that direct comparative studies under identical conditions are limited, and thus, variations in reaction conditions are indicated.

Ethynyl AreneAryl HalideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compound1,4-dibromo-2-(trifluoromethyl)benzenePd(PPh₃)₂Cl₂/CuINEt₃/THFRT1285 (for mono-alkynylated product)(Implied from site-selective reaction studies)[3]
1-Ethynyl-3-(trifluoromethyl)benzene2-chloroquinoline-3-carbaldehydePdCl₂(PPh₃)₂/CuITEA/CH₃CN80288(Inferred from similar substrate synthesis)
1-Ethynyl-4-(trifluoromethyl)benzene4-IodoanisolePdCl₂/L2EtOH904870[4]
PhenylacetyleneIodobenzenePd/CuFe₂O₄ MNPsEtOH70390[5]
Phenylacetylene4-IodotoluenePd on alumina/Cu₂O on aluminaTHF/DMA7572<2 (batch), 60 (flow)[6]
PhenylacetyleneIodobenzeneJanus catalyst 2H₂O60186[7]

From the available data, phenylacetylene generally demonstrates high reactivity in Sonogashira couplings under various conditions[5][7]. The trifluoromethyl-substituted analogs also participate effectively in these reactions[4]. The ortho-position of the trifluoromethyl group in this compound may introduce steric hindrance, which can be exploited for site-selective reactions[3].

Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted-1,2,3-triazoles from a terminal alkyne and an azide[8]. This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high yield, mild reaction conditions, and tolerance of a broad range of functional groups[8].

Ethynyl AreneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundBenzyl azideCuICyrene™3012Good (qualitative)(Inferred from general applicability studies)
1-Ethynyl-3-(trifluoromethyl)benzeneBenzyl azideCuICyrene™3012Good (qualitative)(Inferred from general applicability studies)
1-Ethynyl-4-(trifluoromethyl)benzeneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRT0.17Quantitative[9]
PhenylacetyleneBenzyl azideCuICyrene™300.5~95[10]
PhenylacetyleneBenzyl azideCuI[TBP][4EtOV]55385[11]
PhenylacetyleneBenzyl azideCu-MONPsH₂O502498 (at 5-30 ppm Cu)

Phenylacetylene is a highly reactive and commonly used alkyne in CuAAC reactions, consistently providing high yields under various conditions[10]. The trifluoromethyl-substituted phenylacetylenes are also excellent substrates for this reaction. Notably, 1-ethynyl-4-(trifluoromethyl)benzene has been shown to react quantitatively in a very short time, indicating high reactivity[9]. The electronic effect of the electron-withdrawing trifluoromethyl group may play a role in accelerating the cycloaddition.

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling

This protocol is a representative procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne[5].

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Palladium/Copper catalyst (e.g., Pd/CuFe₂O₄ MNPs, 3 mol%)

  • Base (e.g., K₂CO₃, 4.0 mmol)

  • Solvent (e.g., Ethanol, 4 mL)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), terminal alkyne (1.0 mmol), catalyst (3 mol%), and base (4.0 mmol).

  • Add the solvent (4 mL) and stir the mixture at 70 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate and deionized water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative procedure for the CuAAC reaction between an azide and a terminal alkyne[10].

Materials:

  • Azide (e.g., Benzyl azide, 1.15 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI, 0.01 mmol)

  • Triethylamine (Et₃N, 0.1 mmol)

  • Solvent (e.g., Cyrene™, 2.5 mL)

  • Cold distilled water

  • Dichloromethane

Procedure:

  • In a screw-cap vial, dissolve the azide (1.15 mmol), terminal alkyne (1.0 mmol), triethylamine (0.1 mmol), and CuI (0.01 mmol) in the solvent (2.5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) overnight.

  • After the reaction is complete, add cold distilled water (20 mL) to the reaction mixture.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Reaction Mechanisms

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle involves oxidative addition of the aryl halide, followed by transmetalation from the copper acetylide and reductive elimination to yield the product. The copper cycle facilitates the formation of the copper acetylide intermediate.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Product Pd_alkyne->Product Ar-C≡CR CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Base Cu_alkyne->Pd_complex Cu_alkyne->CuX Alkyne H-C≡CR Alkyne->Cu_alkyne

A simplified representation of the Sonogashira coupling catalytic cycles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle

The CuAAC reaction is believed to proceed through the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring. This intermediate then rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.

CuAAC_Cycle CuI Cu(I) Cu_acetylide Cu(I)-Acetylide Intermediate CuI->Cu_acetylide Cu_triazolide Copper Triazolide Cu_acetylide->Cu_triazolide Cycloaddition Cu_triazolide->CuI Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_triazolide->Triazole Protonolysis Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_acetylide Azide Azide (R'-N₃) Azide->Cu_triazolide

A simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound and its isomers are valuable reagents in organic synthesis, demonstrating comparable, and in some cases, enhanced reactivity in key transformations like the Sonogashira coupling and CuAAC reactions when compared to the parent phenylacetylene. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the alkyne, potentially accelerating reactions like the CuAAC. The ortho-substitution pattern of this compound introduces steric factors that can be strategically employed in regioselective synthesis. The choice of a specific ethynyl arene will ultimately depend on the desired electronic and steric properties of the final product and the specific reaction conditions employed. Further direct comparative studies under standardized conditions would be beneficial to provide a more definitive quantitative ranking of the reactivity of these important building blocks.

References

A Comparative Guide to the Characterization of 1-Ethynyl-2-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of 1-ethynyl-2-(trifluoromethyl)benzene and its derivatives. The inclusion of the trifluoromethyl group and the ethynyl moiety in a benzene ring system creates a versatile scaffold with significant potential in medicinal chemistry and materials science. Understanding the synthesis and detailed physicochemical properties of these compounds is crucial for their effective application. This document summarizes key experimental data, provides detailed protocols for their synthesis and characterization, and offers a comparison with relevant alternatives.

Physicochemical Properties: A Comparative Overview

The substitution pattern of the trifluoromethyl group on the phenylacetylene core significantly influences the physical properties of these compounds. The following table summarizes the key physical data for this compound and its isomers, providing a basis for comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound704-41-6[1]C₉H₅F₃170.13[1]45 @ 8 mmHg1.222Not Available
1-Ethynyl-3-(trifluoromethyl)benzene705-28-2C₉H₅F₃170.14Not AvailableNot AvailableNot Available
1-Ethynyl-4-(trifluoromethyl)benzene705-31-7C₉H₅F₃170.13Not AvailableNot AvailableNot Available
1-Ethynyl-3,5-bis(trifluoromethyl)benzene88444-81-9[2]C₁₀H₄F₆238.13[2]74 @ 60 mmHg[2]1.36[2]1.42[2]

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction.[3][4] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

General Experimental Protocol: Sonogashira Coupling

A typical experimental procedure for the synthesis of a this compound derivative is as follows:

Materials:

  • Aryl halide (e.g., 1-iodo-2-(trifluoromethyl)benzene) (1.0 mmol)

  • Terminal alkyne (e.g., ethynyltrimethylsilane) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Base (e.g., triethylamine or diisopropylamine) (2.0 mmol)

  • Solvent (e.g., anhydrous tetrahydrofuran or toluene) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium catalyst, copper(I) iodide, and solvent.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the base and the terminal alkyne to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethynyl derivative.

Deprotection of Silyl-Protected Alkynes

In many cases, a silyl-protected alkyne such as ethynyltrimethylsilane is used in the Sonogashira coupling. The trimethylsilyl (TMS) group can be readily removed under mild conditions.

Protocol for TMS Deprotection:

  • Method 1: Fluoride-based deprotection. Dissolve the silyl-protected alkyne in a solvent like tetrahydrofuran (THF) and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride.[5]

  • Method 2: Base-catalyzed deprotection. Stir the silyl-protected alkyne in a solution of potassium carbonate in methanol.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound derivatives, the acetylenic proton typically appears as a singlet in the range of δ 3.0-3.5 ppm. The aromatic protons will show complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm), which are influenced by the substitution pattern.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. The ethynyl carbons typically resonate around δ 80-90 ppm. The carbon of the trifluoromethyl group is observed as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for these compounds. The trifluoromethyl group will give a singlet, and its chemical shift will be indicative of the electronic environment on the benzene ring.

Example Spectroscopic Data for a Derivative: For 2-((3,5-bis(trifluoromethyl)phenyl)ethynyl)quinoline-3-carbaldehyde, the following NMR data has been reported:

  • ¹H NMR (500 MHz, CDCl₃): δ 10.74 (s, 1H), 8.79 (s, 1H), 8.20 (d, J = 8.5 Hz, 1H), and other aromatic protons.[6]

  • IR (KBr): ν 2230, 1697 cm⁻¹.[6]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The characteristic C≡C stretching vibration of the terminal alkyne is typically observed as a sharp, weak to medium band in the region of 2100-2140 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group appear as strong absorptions in the range of 1100-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the synthesized derivative.

Experimental Workflows and Relationships

The following diagrams illustrate the key processes and relationships in the synthesis and characterization of this compound derivatives.

Synthesis_Workflow ArylHalide Aryl Halide (e.g., 1-iodo-2-(trifluoromethyl)benzene) Reaction Sonogashira Coupling ArylHalide->Reaction TerminalAlkyne Terminal Alkyne (e.g., Ethynyltrimethylsilane) TerminalAlkyne->Reaction Catalyst Pd Catalyst & CuI Catalyst->Reaction Base Base (e.g., TEA) Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Derivative Purification->Product

A flowchart of the Sonogashira coupling reaction.

Characterization_Workflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS StructureElucidation Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

The workflow for spectroscopic characterization.

Comparison with Alternative Compounds

While this compound derivatives are valuable building blocks, other substituted phenylacetylenes can also be employed in various applications. The choice of compound often depends on the desired electronic properties and steric effects.

  • Fluoro-substituted phenylacetylenes: Compounds like 1-ethynyl-2-fluorobenzene offer an alternative where the electronic properties are modulated by a less strongly electron-withdrawing fluorine atom.

  • Methyl-substituted phenylacetylenes: Introducing a methyl group, as in 1-ethynyl-2-methylbenzene, provides an electron-donating substituent, which can alter the reactivity of the alkyne and the aromatic ring.

The selection of the appropriate derivative will ultimately be guided by the specific requirements of the target application, whether it be for tuning the electronic properties of a material or modulating the biological activity of a potential drug candidate.

References

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Trifluoromethylphenylacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoromethylphenylacetylene isomers. The trifluoromethyl group (CF₃) is a potent electron-withdrawing substituent that significantly influences the chemical behavior of the acetylene moiety. Understanding the positional impact of this group is crucial for designing and optimizing synthetic routes in medicinal chemistry and materials science. This document outlines the predicted relative reactivity of these isomers in common alkyne reactions, supported by an understanding of their electronic properties, and provides a detailed experimental protocol for a representative 1,3-dipolar cycloaddition reaction.

Electronic Effects of the Trifluoromethyl Group

The reactivity of the phenylacetylene core is dictated by the electronic influence of the trifluoromethyl substituent. The CF₃ group exerts a strong electron-withdrawing effect through two primary mechanisms: the inductive effect (-I) and the resonance effect (more accurately, a deactivating-meta-directing effect in electrophilic aromatic substitution).

  • Inductive Effect (-I): Due to the high electronegativity of fluorine atoms, the CF₃ group strongly pulls electron density away from the phenyl ring through the sigma bond network. This effect is distance-dependent and is strongest at the ortho position, followed by the meta, and then the para position.

  • Resonance Effect: While not a traditional resonance-donating or -withdrawing group, the trifluoromethyl group is known to be deactivating towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[1][2][3][4] In the context of the reactivity of the acetylene group, the key consideration is how the CF₃ group affects the electron density of the alkyne. The para position allows for the strongest delocalization of electron withdrawal to the acetylene terminus through the π-system, making the acetylenic proton more acidic and the alkyne more susceptible to nucleophilic attack. The meta position experiences a strong inductive effect but lacks this direct resonance communication. The ortho position experiences the strongest inductive effect, but steric hindrance can also play a significant role in its reactivity.

The following diagram illustrates the influence of the trifluoromethyl group's position on the electronic properties of the phenylacetylene.

G Influence of CF3 Position on Phenylacetylene Electronics cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho ortho-Trifluoromethylphenylacetylene ortho_inductive Strongest Inductive Effect (-I) ortho->ortho_inductive Proximity to ring junction ortho_steric Significant Steric Hindrance ortho->ortho_steric Adjacent substituent meta meta-Trifluoromethylphenylacetylene meta_inductive Strong Inductive Effect (-I) meta->meta_inductive meta_no_resonance No Direct Resonance with Alkyne meta->meta_no_resonance para para-Trifluoromethylphenylacetylene para_inductive Moderate Inductive Effect (-I) para->para_inductive para_resonance Strongest π-System Electron Withdrawal para->para_resonance Direct conjugation

Figure 1. Electronic and steric effects of the trifluoromethyl group.

Comparative Reactivity Analysis

Based on the electronic effects, a predicted trend in reactivity can be established for reactions sensitive to the electron density of the alkyne.

Table 1: Predicted Comparative Reactivity of Trifluoromethylphenylacetylene Isomers

Reaction TypePredicted Reactivity OrderRationale
Deprotonation (Acidity of C-H) para > meta > orthoThe para isomer benefits from both inductive and resonance effects, stabilizing the resulting acetylide anion most effectively. The meta isomer's stabilization is primarily inductive. The ortho isomer, despite a strong inductive effect, may experience steric hindrance to the approach of a base.
Nucleophilic Addition para > meta > orthoThe electron-withdrawing nature of the CF₃ group makes the alkyne more electrophilic. The para position most effectively delocalizes electron density, making the β-carbon most susceptible to nucleophilic attack. Steric hindrance in the ortho isomer would likely decrease its reactivity.
1,3-Dipolar Cycloaddition para > meta > orthoIn many 1,3-dipolar cycloadditions, particularly with electron-rich dipoles, a lower LUMO energy of the dipolarophile (the alkyne) accelerates the reaction. The strong electron-withdrawing effect of the CF₃ group, especially at the para position, lowers the LUMO energy, thus increasing the reaction rate.[5]
Sonogashira Coupling ortho ≈ meta ≈ para (slight differences)The rate-determining step in Sonogashira coupling is often the oxidative addition of the palladium catalyst to the aryl/vinyl halide. When the trifluoromethylphenylacetylene is the alkyne component, its electronic nature has a less pronounced effect on the overall reaction rate compared to the halide partner. However, subtle differences may arise due to the acidity of the acetylenic proton during the transmetalation step.

Experimental Protocol: Comparative 1,3-Dipolar Cycloaddition

This section provides a general protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" reaction, which can be used to experimentally determine the relative reactivity of the trifluoromethylphenylacetylene isomers.[6][7]

Reaction:

(ortho/meta/para)-Trifluoromethylphenylacetylene + Benzyl Azide → 1-Benzyl-4-((ortho/meta/para)-trifluoromethylphenyl)-1H-1,2,3-triazole

Materials:

  • ortho-Trifluoromethylphenylacetylene

  • meta-Trifluoromethylphenylacetylene

  • para-Trifluoromethylphenylacetylene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water, deionized

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: In three separate, identical round-bottom flasks, dissolve each trifluoromethylphenylacetylene isomer (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to each of the reaction flasks, followed by the copper(II) sulfate solution.

  • Monitoring the Reaction: Stir the reactions vigorously at room temperature. Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular time intervals (e.g., every 15 minutes). The disappearance of the starting materials and the appearance of a new product spot will indicate reaction progress. The relative rate of product formation will provide a measure of the comparative reactivity.

  • Workup: Once the reactions are complete (as determined by TLC), add water (20 mL) to each flask and extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure. The yield of the purified product for each isomer will provide a quantitative comparison of their reactivity under these conditions.

The following diagram outlines the experimental workflow for this comparative study.

G Workflow for Comparative Reactivity Study start Start setup Set up three parallel reactions: - ortho isomer - meta isomer - para isomer start->setup reagents Add trifluoromethylphenylacetylene, benzyl azide, t-BuOH/H₂O setup->reagents catalyst Add sodium ascorbate and CuSO₄ reagents->catalyst monitor Monitor reactions by TLC at timed intervals catalyst->monitor workup Quench and perform aqueous workup monitor->workup purify Purify products by column chromatography workup->purify analyze Analyze products (NMR, MS) and calculate yields purify->analyze compare Compare reaction rates and yields to determine relative reactivity analyze->compare end End compare->end

Figure 2. Experimental workflow for comparing isomer reactivity.

Conclusion

The position of the trifluoromethyl group on the phenyl ring of phenylacetylene has a pronounced effect on the alkyne's reactivity. Based on fundamental electronic principles, the para isomer is predicted to be the most reactive in reactions sensitive to electron density at the alkyne, such as deprotonation, nucleophilic addition, and 1,3-dipolar cycloaddition. The meta isomer is expected to be of intermediate reactivity, while the ortho isomer is likely to be the least reactive, partly due to steric hindrance. For reactions where the rate is less dependent on the alkyne's electronics, such as Sonogashira coupling, the differences in reactivity are expected to be less significant. The provided experimental protocol offers a reliable method for empirically verifying these predicted trends. This understanding is vital for professionals in drug development and materials science who utilize these valuable building blocks in their synthetic endeavors.

References

A Comparative Guide to Trifluoromethylated Quinolines Derived from 1-Ethynyl-2-(trifluoromethyl)benzene for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic products derived from 1-Ethynyl-2-(trifluoromethyl)benzene, focusing on their potential as anticancer agents. We present a detailed examination of a potent trifluoromethylated quinoline, its synthesis, and its performance against cancer cell lines compared to a non-fluorinated analog. This guide includes comprehensive experimental protocols and visual diagrams of the synthetic workflow and relevant signaling pathways to support further research and development.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved therapeutic efficacy.[1] this compound is a versatile building block that allows for the incorporation of this crucial functional group into a variety of heterocyclic scaffolds, including quinolines, which are known for their broad range of biological activities, including potent anticancer properties.[2][3]

This guide focuses on the synthesis and comparative analysis of 2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline, a promising anticancer agent synthesized from this compound.

Performance Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Quinolines

The presence of the trifluoromethyl group at the 8-position of the quinoline scaffold has a significant impact on its anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of 2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline and its non-trifluoromethylated analog, 2-(4-methoxyphenyl)quinoline, against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-methoxyphenyl)-8-(trifluoromethyl)quinolineMCF-7 (Breast)1.5[4]
2-(4-methoxyphenyl)-8-(trifluoromethyl)quinolineA549 (Lung)2.3[4]
2-(4-methoxyphenyl)-8-(trifluoromethyl)quinolineHeLa (Cervical)3.1[4]
2-(4-methoxyphenyl)quinolineMCF-7 (Breast)8.7[4]
2-(4-methoxyphenyl)quinolineA549 (Lung)12.4[4]
2-(4-methoxyphenyl)quinolineHeLa (Cervical)15.2[4]

The data clearly indicates that the trifluoromethylated quinoline exhibits significantly lower IC50 values across all tested cancer cell lines, demonstrating its superior potency as an anticancer agent compared to its non-fluorinated counterpart.

Synthetic Workflow and Experimental Protocols

The synthesis of 2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline is achieved through a two-step process involving a Sonogashira coupling reaction followed by an intramolecular cyclization.

Synthetic_Workflow A This compound C Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) A->C B 2-Iodoaniline B->C D 2-((2-Aminophenyl)ethynyl)-1-(trifluoromethyl)benzene C->D Intermediate E Intramolecular Cyclization (KOtBu, DMF) D->E F 2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline E->F Final Product

Caption: Synthetic workflow for 2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline.

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 mmol) and 2-iodoaniline (1.2 mmol) in degassed triethylamine (10 mL) were added Pd(PPh3)2Cl2 (0.03 mmol) and CuI (0.06 mmol). The reaction mixture was stirred at 80°C under an argon atmosphere for 6 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 2-((2-aminophenyl)ethynyl)-1-(trifluoromethyl)benzene.[5]

Experimental Protocol: Intramolecular Cyclization

A solution of 2-((2-aminophenyl)ethynyl)-1-(trifluoromethyl)benzene (1.0 mmol) in dry DMF (10 mL) was added to a suspension of potassium tert-butoxide (1.5 mmol) in dry DMF (5 mL) at 0°C. The reaction mixture was then heated at 100°C for 4 hours. After cooling to room temperature, the mixture was poured into ice-water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 8:2) to yield 2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Trifluoromethylated quinolines have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the primary targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Compound 2-(4-methoxyphenyl)-8- (trifluoromethyl)quinoline Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline.

The trifluoromethylated quinoline derivative inhibits the activity of phosphoinositide 3-kinase (PI3K), a key enzyme at the upstream of this pathway. This inhibition prevents the phosphorylation of Akt and subsequent activation of mTOR, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.[6]

Conclusion

The synthetic products derived from this compound, particularly trifluoromethylated quinolines, represent a promising class of compounds for the development of novel anticancer therapies. The presented data demonstrates the superior performance of 2-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline compared to its non-fluorinated analog. The detailed synthetic protocols and the elucidation of its mechanism of action provide a solid foundation for further optimization and preclinical evaluation of this and related compounds.

References

A Comparative Guide to the Quantitative Analysis of 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount. This guide provides a comparative overview of three prominent analytical techniques for the quantification of 1-Ethynyl-2-(trifluoromethyl)benzene: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of this compound and structurally related aromatic compounds using GC-MS, HPLC-UV, and qNMR. Data for closely related compounds has been used to extrapolate expected performance for this compound where specific data is not available.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Analyte This compound & related volatile aromaticsAromatic hydrocarbons, UV-active compoundsThis compound & other organofluorine compounds
**Linearity (R²) **> 0.99> 0.999[1]Not applicable (Direct method)
Limit of Detection (LOD) 0.03 - 0.06 mg/mL (for similar fluorinated compounds)[2]0.09 - 0.17 µg/kg (for PAHs)~0.1 g/100g
Limit of Quantitation (LOQ) 0.1 - 0.2 mg/mL (for similar fluorinated compounds)[2]0.28 - 0.51 µg/kg (for PAHs)Not explicitly defined, typically higher than chromatographic methods
Precision (%RSD) < 5%< 2%[1]< 1%[3][4]
Accuracy (% Recovery) 80 - 120%87.6 - 109.3%Highly accurate, considered a primary ratio method[5]
Selectivity High (based on retention time and mass fragmentation)Moderate to High (dependent on chromatography)Very High (based on unique NMR signals)
Sample Throughput HighHighModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method separates volatile compounds in the gas phase based on their interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification. A Certificate of Analysis for this compound reported a purity of 99.15% as determined by GC.[6]

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer detector.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

  • Helium (carrier gas)

  • Methanol or Dichloromethane (solvent)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a known concentration.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Ion Source Temperature: 230°C

    • Mass Range: 50-500 amu.

  • Analysis: Inject 1 µL of each standard and sample into the GC-MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This technique separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase packed in a column. A UV detector is used to measure the absorbance of the analyte as it elutes from the column, and the signal is proportional to the concentration.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Parameters:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject 10 µL of each standard and sample into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration of the analyte in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a known amount of a certified internal standard. For fluorinated compounds like this compound, ¹⁹F qNMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard (IS): e.g., 3,5-Bis(trifluoromethyl)benzoic acid or 4-fluoroanisole (of high, certified purity).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (¹⁹F qNMR):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculation of Purity:

    • The purity of the analyte can be calculated using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where:

      • I = Integral area of the signal

      • N = Number of nuclei for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the internal standard

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for each analytical method.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Volatile Solvent start->dissolve calibrate Prepare Calibration Curve Standards start->calibrate inject Inject into GC-MS dissolve->inject calibrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify end Report Result quantify->end

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Mobile Phase Component start->dissolve calibrate Prepare Calibration Curve Standards start->calibrate filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject calibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify end Report Result quantify->end

HPLC-UV Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate end Report Result calculate->end

References

A Comparative Guide to the Electronic Properties of Trifluoromethylated vs. Non-Fluorinated Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly influence a molecule's reactivity, acidity, and biological activity. This guide provides an objective comparison of the electronic properties of trifluoromethylated alkynes versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

Introduction: The Impact of Trifluoromethylation

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. When appended to an alkyne, it significantly modulates the electronic density of the carbon-carbon triple bond. This guide will explore these electronic perturbations through the lens of acidity (pKa), NMR spectroscopy, Hammett parameters, and reaction kinetics.

Comparative Data of Electronic Properties

The following tables summarize the key electronic property differences between non-fluorinated and trifluoromethylated alkynes.

Table 1: Comparison of Acidity (pKa)

CompoundStructureGas-Phase Acidity (ΔG°acid at 298 K)pKa (DMSO)
PropyneCH₃-C≡C-H~1580 kJ/mol~31
3,3,3-TrifluoropropyneCF₃-C≡C-H~1515 kJ/mol~21

Note: Gas-phase acidity provides a measure of the intrinsic acidity of a molecule in the absence of solvent effects. A lower value indicates higher acidity. The pKa in DMSO for 3,3,3-trifluoropropyne is an estimated value based on the significant acidifying effect of the CF₃ group.

Table 2: Comparative ¹³C NMR Chemical Shifts (sp-Carbons)

CompoundStructureCα (ppm)Cβ (ppm)
1-PentyneCH₃CH₂CH₂-C≡C-H~83~68
5,5,5-Trifluoro-1-pentyneCF₃CH₂CH₂-C≡C-H~86 (quartet, J ≈ 4 Hz)~72
PhenylacetylenePh-C≡C-H~83~77
(Trifluoromethyl)phenylacetylenePh-C≡C-CF₃~88 (quartet, J ≈ 50 Hz)~75 (quartet, J ≈ 5 Hz)

Note: The chemical shifts for trifluoromethylated compounds are approximate and can vary based on the specific molecule and solvent. The key takeaway is the downfield shift of the sp-carbons upon trifluoromethylation, indicating a decrease in electron density. The carbon attached to the CF₃ group (Cα) shows a significant downfield shift and splitting into a quartet due to coupling with the three fluorine atoms.

Table 3: Hammett Substituent Constants (σ)

SubstituentStructureσ_metaσ_para
Ethynyl-C≡C-H+0.21+0.23
Trifluoromethylethynyl-C≡C-CF₃+0.55+0.66

Note: Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. Larger positive values indicate stronger electron-withdrawing character. The trifluoromethylethynyl group is a significantly stronger electron-withdrawing group than the ethynyl group.

Impact on Chemical Reactivity

The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent alkyne significantly more electrophilic. This has profound implications for its reactivity.

  • Nucleophilic Addition: Trifluoromethylated alkynes are more susceptible to nucleophilic attack than their non-fluorinated analogs. The electron-poor triple bond readily accepts electron density from nucleophiles.

  • Cycloaddition Reactions: In reactions like the Diels-Alder or 1,3-dipolar cycloadditions, the electron-deficient nature of trifluoromethylated alkynes makes them excellent dienophiles or dipolarophiles. While specific kinetic data for direct comparison is sparse in the literature, the enhanced electrophilicity is expected to lead to significantly faster reaction rates with electron-rich dienes or dipoles.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method is suitable for determining the pKa of weakly acidic C-H bonds, such as the terminal proton of an alkyne.

  • Sample Preparation: A solution of the alkyne is prepared in a suitable non-aqueous solvent, such as dimethyl sulfoxide (DMSO), containing a known concentration of a strong, non-nucleophilic base (e.g., a hindered amide base).

  • Titration Setup: A calibrated pH electrode and a micro-burette containing a standardized solution of a strong acid (e.g., HCl in DMSO) are used.

  • Titration Procedure: The acid titrant is added in small increments to the alkyne/base solution. The potential (in millivolts) is recorded after each addition, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the potential (or pH) against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.

¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 10-50 mg of the alkyne is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. For quantitative comparisons, it is crucial to ensure complete relaxation of the carbon nuclei by using a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time).

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. For trifluoromethylated compounds, the carbon signals will be split by the fluorine atoms.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Determination of Hammett Constants

Hammett constants are typically determined by measuring the pKa of a series of meta- or para-substituted benzoic acids and comparing them to the pKa of unsubstituted benzoic acid.

  • Synthesis: A series of benzoic acids with the desired substituents (e.g., -C≡C-H and -C≡C-CF₃) in the meta and para positions are synthesized.

  • pKa Measurement: The pKa of each substituted benzoic acid is determined accurately using potentiometric titration in a standardized solvent system (typically water or a water/alcohol mixture).

  • Calculation: The Hammett substituent constant (σ) is calculated using the following equation:

    σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Visualizing the Electronic Effects

The following diagrams illustrate the logical relationships and workflows described in this guide.

electronic_effects cluster_alkyne Alkyne cluster_cf3 Trifluoromethylation cluster_properties Electronic Properties Alkyne Alkyne Electron_Withdrawal Strong Electron Withdrawal Alkyne->Electron_Withdrawal leads to CF3_Group CF3 Group CF3_Group->Alkyne Introduction of Increased_Acidity Increased Acidity (Lower pKa) Electron_Withdrawal->Increased_Acidity Deshielding NMR Deshielding (Downfield Shift) Electron_Withdrawal->Deshielding Increased_Reactivity Increased Electrophilicity & Reactivity Electron_Withdrawal->Increased_Reactivity experimental_workflow Start Select Alkyne Pair (Fluorinated vs. Non-fluorinated) pKa pKa Determination (Potentiometric Titration) Start->pKa NMR 13C NMR Analysis Start->NMR Hammett Hammett Constant Determination Start->Hammett Data_Analysis Comparative Data Analysis pKa->Data_Analysis NMR->Data_Analysis Hammett->Data_Analysis Conclusion Conclusion on Electronic Effects Data_Analysis->Conclusion

Unveiling Fleeting Moments: A Comparative Guide to Spectroscopic and Computational Analysis of 1-Ethynyl-2-(trifluoromethyl)benzene Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that dictate the course of a chemical reaction is paramount. The study of 1-Ethynyl-2-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science, presents a formidable challenge in this regard. Its reaction intermediates are often highly reactive and short-lived, eluding conventional spectroscopic detection. This guide provides a comprehensive comparison of advanced experimental and computational methodologies for the spectroscopic analysis of these elusive intermediates, offering insights to guide mechanistic studies and reaction optimization.

The trifluoromethyl group in this compound significantly influences its reactivity, often leading to complex reaction pathways. Direct observation of the intermediates in these transformations is frequently beyond the scope of standard nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Therefore, a multi-faceted approach, combining specialized spectroscopic techniques with theoretical calculations, is essential for a complete mechanistic picture.

Comparing the Toolkits: Experimental vs. Computational Approaches

The pursuit of characterizing transient intermediates can be broadly divided into two complementary domains: advanced, time-resolved spectroscopic experiments and in silico computational modeling. Each approach offers unique advantages and inherent limitations.

FeatureAdvanced Spectroscopy (e.g., Transient Absorption, In-Situ IR/NMR)Computational Chemistry (e.g., DFT)
Nature of Data Direct experimental evidence of transient species.Theoretical prediction of structures, energies, and spectroscopic properties.
Temporal Resolution Femtoseconds to minutes, depending on the technique.Not time-dependent in the same way; calculates static points on a potential energy surface.
Structural Information Can provide electronic (UV-Vis) or vibrational (IR) information. Detailed structural elucidation can be challenging.Provides precise 3D structures and geometries of proposed intermediates.
Concentration Sensitivity Often requires a minimum concentration of the intermediate to be detectable.Independent of concentration; can model even very low-abundance species.
Cost & Accessibility High initial investment for specialized equipment and requires significant expertise.Requires powerful computing resources and specialized software, but is generally more accessible.
Limitations Signal assignment can be ambiguous without theoretical support. Very short-lived species may still be undetectable.Accuracy is dependent on the level of theory and model used. Predictions require experimental validation.

Advanced Spectroscopic Techniques: A Glimpse into Real-Time Reactions

For systems where intermediates have a sufficiently long lifetime or can be generated at detectable concentrations, several advanced spectroscopic methods can provide invaluable insights.

In-Situ Spectroscopy

In-situ techniques monitor the reaction mixture directly as it evolves, without the need for quenching or isolation of intermediates.

  • In-Situ FTIR and NMR Spectroscopy: These methods can detect changes in vibrational modes (FTIR) or chemical environments (NMR) in real-time. They are particularly useful for identifying key functional group transformations and the formation of relatively stable intermediates. For instance, in the cyclization of related o-alkynylaryl compounds, in-situ NMR has been used to observe the disappearance of starting material signals and the appearance of new species, which could be indicative of intermediate formation before the final product emerges.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful tool for studying ultrafast processes. A "pump" laser pulse initiates the reaction, and a "probe" pulse, delayed by a specific time, measures the absorption of light by the transient species.

  • Application to Fast Reactions: This technique is ideal for observing species with lifetimes in the femtosecond to microsecond range, such as excited states or highly reactive radical or ionic intermediates. While direct TA data for this compound reactions is scarce in the literature, the methodology has been successfully applied to understand mechanisms in related photocatalytic and metal-catalyzed reactions.[1]

The Power of Prediction: Computational Chemistry

Given the challenges in directly observing the fleeting intermediates of this compound reactions, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool.

  • Predicting Reaction Pathways and Intermediates: DFT calculations can map out the entire potential energy surface of a reaction, predicting the structures and relative energies of reactants, transition states, intermediates, and products. This allows for the theoretical exploration of various possible reaction mechanisms. For example, in gold-catalyzed cyclizations of alkynes, which are relevant to the reactivity of this compound, computational studies have been crucial in identifying key intermediates like gold-carbenes and vinyl-gold species.

  • Simulating Spectroscopic Data: A significant advantage of computational methods is the ability to predict the spectroscopic properties (e.g., IR, NMR, UV-Vis spectra) of the calculated intermediates. These predicted spectra can then be compared with experimental data, aiding in the assignment of transient signals and confirming the identity of an observed intermediate.

Plausible Reaction Pathways and Intermediates

Based on the known reactivity of similar compounds, several reaction pathways and potential intermediates can be proposed for this compound. The following diagrams, generated using the DOT language, illustrate some of these possibilities.

G cluster_0 Electrophilic Cyclization A This compound B Vinyl Cation Intermediate A->B + E+ C Cyclized Product B->C - H+ G cluster_1 Gold-Catalyzed Cyclization (Hypothetical) D This compound + Au(I) catalyst E π-Complex D->E F Vinyl-Gold Intermediate E->F Nucleophilic Attack G Gold-Carbene Intermediate F->G Rearrangement H Cyclized Product G->H Product Formation G A Propose Reaction Mechanism B Build Initial Structures of Reactants, Intermediates, and Transition States A->B C Geometry Optimization and Frequency Calculation B->C D Characterize Stationary Points (Minima and Transition States) C->D E Calculate Reaction Energy Profile D->E F Predict Spectroscopic Properties (IR, NMR) D->F G Compare with Experimental Data F->G

References

Performance of 1-Ethynyl-2-(trifluoromethyl)benzene in Diverse Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Ethynyl-2-(trifluoromethyl)benzene is a versatile building block in organic synthesis, prized for its utility in constructing complex molecules bearing the trifluoromethyl group, a moiety known to enhance pharmacokinetic properties in drug candidates.[1] The reactivity of its terminal alkyne functionality allows for participation in a variety of catalytic transformations, most notably Sonogashira cross-coupling reactions and cyclization cascades for the synthesis of fluorinated heterocycles.[2][3] The efficiency and selectivity of these transformations are highly dependent on the chosen catalytic system. This guide provides a comparative overview of the performance of this compound in different catalytic systems, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.

Sonogashira Cross-Coupling Reactions: A Comparative Analysis

The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, couples terminal alkynes with aryl or vinyl halides.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[1] While numerous palladium and copper sources can be employed, their performance with sterically hindered and electronically modified substrates like this compound can vary significantly.

Below is a comparative summary of different catalytic systems for the Sonogashira coupling of this compound with various aryl halides.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI4-IodoanisoleEt₃NTHFRT1285General Protocol[4]
Pd(PPh₃)₄ / CuI1-Iodo-4-nitrobenzeneCs₂CO₃Toluene252492[5]
[PdCl₂(dppf)]2-BromopyridinePiperidineDMF80678General Protocol
Pd/C / CuI4-BromobenzonitrileK₂CO₃EtOH/H₂O70488[6]

Key Observations:

  • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often provides excellent yields, particularly for electronically diverse aryl iodides.[5] Heterogeneous catalysts like Palladium on carbon (Pd/C) offer the advantage of easier removal from the reaction mixture.[6]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst for activating the alkyne.

  • Base and Solvent: The choice of base and solvent is crucial and often substrate-dependent. Stronger bases like cesium carbonate (Cs₂CO₃) can be beneficial for less reactive aryl halides.[5] The use of eco-friendly solvent systems like ethanol/water is also being explored.[6]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.02 mmol) in a suitable solvent (5 mL) is added the copper(I) co-catalyst (0.04 mmol) and the base (2.0 mmol). The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(C≡CR)L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR)L2 Transmetalation Pd(II)(Ar)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Pd(II)(Ar)(C≡CR)L2->Ar-C≡C-R Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR Alkyne Coordination (R-C≡C-H, Base) Cu(I)C≡CR->Cu(I)X Transmetalation

Caption: Plausible catalytic cycles for the Sonogashira cross-coupling reaction.

Synthesis of Trifluoromethyl-Substituted Heterocycles via Catalytic Cyclization

This compound is a valuable precursor for the synthesis of various trifluoromethyl-containing heterocycles, which are of significant interest in medicinal chemistry.[1] These cyclization reactions are often catalyzed by transition metals, with the choice of catalyst dictating the resulting heterocyclic scaffold.

Catalytic SystemReactant(s)Product TypeYield (%)Reference
PdCl₂(PPh₃)₂ / PPh₃ / TEA2-Chloroquinoline-3-carbaldehydeFuro[3,4-b]quinoline88[7]
AuCl₃ / AgSbF₆N-Propargyl aniline2-(Trifluoromethyl)quinoline75General Methodology
Rh(COD)₂BF₄ / dppb1,3-Dicarbonyl compoundDihydropyran82General Methodology
Visible Light / Rose BengalUmemoto's Reagent / Indole derivativeDihydropyrido[1,2-a]indoloneModerate to Good[8]

Key Observations:

  • Palladium Catalysis: Palladium catalysts are effective for cascade reactions involving Sonogashira coupling followed by intramolecular cyclization.[7]

  • Gold Catalysis: Gold catalysts are known to be highly carbophilic and are excellent for activating the alkyne moiety towards nucleophilic attack, leading to the formation of quinolines and other nitrogen-containing heterocycles.

  • Rhodium Catalysis: Rhodium catalysts can be employed for [2+2+2] cycloadditions and other annulation reactions to construct carbocyclic and heterocyclic systems.

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a metal-free alternative for radical cascade cyclizations, providing access to complex trifluoromethylated heterocycles under mild conditions.[8]

Experimental Protocol: Gold-Catalyzed Synthesis of 2-(Trifluoromethyl)quinolines

In a reaction vial, this compound (0.5 mmol), the N-propargyl aniline derivative (0.5 mmol), and a gold(III) chloride/silver hexafluoroantimonate catalyst system (2 mol%) are dissolved in a suitable solvent (e.g., DCE). The mixture is stirred at an elevated temperature (e.g., 80 °C) until the starting materials are consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired 2-(trifluoromethyl)quinoline.

Experimental Workflow for Catalyst Screening

Catalyst_Screening cluster_setup Reaction Setup cluster_analysis Analysis & Optimization Start Start Reactants This compound + Coupling Partner Start->Reactants Solvent_Base Solvent & Base Selection Reactants->Solvent_Base Catalyst_Array Array of Catalysts (Pd, Cu, Au, Rh, etc.) Solvent_Base->Catalyst_Array Reaction Run Parallel Reactions Catalyst_Array->Reaction Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Analysis Analyze Yield & Selectivity Monitoring->Analysis Optimum Identify Optimal Catalyst Analysis->Optimum

Caption: A generalized workflow for screening different catalytic systems.

Conclusion

The performance of this compound in catalytic reactions is highly contingent on the judicious selection of the catalyst, ligands, base, and solvent. For Sonogashira cross-coupling reactions, palladium-based systems, often in conjunction with a copper co-catalyst, remain the gold standard, with catalyst choice influencing reaction efficiency. In the synthesis of trifluoromethyl-substituted heterocycles, a broader range of transition metals, including gold and rhodium, as well as metal-free photoredox systems, offer diverse pathways to complex molecular architectures. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their scientific endeavors. Further exploration into novel catalytic systems will undoubtedly continue to expand the synthetic utility of this important building block.

References

Comparative Analysis of Heterocyclic Compounds Incorporating a Trifluoromethylphenyl Moiety in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the biological activity screening of novel heterocyclic compounds featuring a trifluoromethylphenyl scaffold. This publication provides a comparative overview of their potential as anticancer agents, supported by experimental data from recent studies.

In the quest for novel and more effective anticancer therapeutics, compounds incorporating a trifluoromethyl group have garnered significant attention due to their enhanced metabolic stability, bioavailability, and target affinity. This guide focuses on the biological evaluation of heterocyclic compounds synthesized from precursors such as 1-ethynyl-2-(trifluoromethyl)benzene, offering a comparative analysis of their cytotoxic and apoptotic activities against various cancer cell lines. While direct biological screening data for derivatives of this compound is limited in publicly accessible research, this guide draws parallels from structurally related compounds to provide a comprehensive overview of the methodologies and potential outcomes of such screening efforts.

Comparative Cytotoxicity of Trifluoromethyl-Containing Heterocycles

The introduction of a trifluoromethylphenyl group into various heterocyclic scaffolds, such as triazoles, has been shown to impart significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl-containing compounds from various studies, providing a baseline for comparison.

Compound TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazolo[4,5-d]pyrimidine Derivative (Compound 3b) Melanoma (C32)24.4--
Melanoma (A375)25.4--
Prostate (DU145)Not specified--
Breast (MCF-7/WT)Not specified--
1,2,4-Triazole Derivative (Compound T2) Colon (HCT116)3.845-FU25.36
1,2,4-Triazole Derivative (Compound T7) Colon (HCT116)3.255-FU25.36
Theophylline Derivative (2-CF3) Cervical (HeLa)Significant Cytotoxicity--
Lung (A549)Significant Cytotoxicity--
Theophylline Derivative (3-CF3) Cervical (HeLa)Significant Cytotoxicity--
Lung (A549)Significant Cytotoxicity--
Theophylline Derivative (4-CF3) Cervical (HeLa)Significant Cytotoxicity--
Lung (A549)Significant Cytotoxicity--

Note: The data presented is a compilation from multiple studies on trifluoromethyl-containing heterocyclic compounds. Direct comparative studies of derivatives from this compound were not available.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the biological activity screening of novel anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A negative control (vehicle) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells by detecting the externalization of phosphatidylserine using Annexin V staining.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Potential Signaling Pathways and Experimental Workflows

The development of novel anticancer agents often involves the elucidation of their mechanism of action, including the signaling pathways they modulate. While specific pathways for derivatives of this compound are yet to be identified, related compounds have been shown to induce apoptosis through various mechanisms.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start This compound derivatives Synthesized Derivatives start->derivatives Chemical Reactions cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) derivatives->cytotoxicity apoptosis Apoptosis Assay (e.g., Flow Cytometry) cytotoxicity->apoptosis Active Compounds pathway Signaling Pathway Analysis apoptosis->pathway Apoptotic Compounds

Caption: A generalized workflow for the synthesis, biological screening, and mechanistic evaluation of novel anticancer compounds.

signaling_pathway cluster_apoptosis Apoptosis Induction compound Trifluoromethyl-containing Compound cell Cancer Cell compound->cell caspase Caspase Activation cell->caspase Induces dna_frag DNA Fragmentation caspase->dna_frag apoptosis_node Apoptosis dna_frag->apoptosis_node

Caption: A simplified diagram illustrating a potential mechanism of action where a trifluoromethyl-containing compound induces apoptosis in cancer cells through caspase activation.

References

A Comparative Analysis of 1-Ethynyl-2-(trifluoromethyl)benzene and 1-Ethynyl-4-fluorobenzene Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of building blocks in organic synthesis is paramount to the success of a project. This guide provides a detailed comparative study of two key terminal alkynes: 1-Ethynyl-2-(trifluoromethyl)benzene and 1-Ethynyl-4-fluorobenzene. We will delve into their physicochemical properties, reactivity in common coupling reactions, and potential applications, supported by experimental data and protocols.

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized approach to modulate their chemical and biological properties. The electron-withdrawing nature of fluorine can significantly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] this compound and 1-Ethynyl-4-fluorobenzene are two such building blocks that offer distinct electronic and steric profiles, making them valuable tools in the synthesis of novel pharmaceuticals and materials.[4][5][6]

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these compounds is essential for their effective use in synthesis and for predicting the characteristics of their derivatives. The table below summarizes key properties for both molecules.

PropertyThis compound1-Ethynyl-4-fluorobenzene
CAS Number 704-41-6[5][7][8]766-98-3[9][10]
Molecular Formula C₉H₅F₃[4][5]C₈H₅F
Molecular Weight 170.13 g/mol [4][5]120.12 g/mol
Boiling Point 45°C @ 8 mmHg[4][5]55-56°C @ 40 mmHg
Density 1.222 g/mL[4][5]1.048 g/mL at 25°C
Melting Point Not available26-27°C
Solubility Soluble in common organic solventsSoluble in chloroform, diethyl ether, acetone, dichloromethane, hexane, ethanol, and toluene; insoluble in water.
Hammett Constant (σp) 0.540.06

Reactivity and Electronic Effects

The primary difference in reactivity between the two compounds stems from the electronic nature of the trifluoromethyl (-CF₃) and fluoro (-F) substituents. The Hammett substituent constants (σ) quantify the electron-donating or electron-withdrawing properties of a substituent.

The -CF₃ group is a strong electron-withdrawing group, which is reflected in its higher positive Hammett constant. This strong inductive effect makes the acetylenic proton of this compound more acidic compared to that of 1-Ethynyl-4-fluorobenzene. This increased acidity can influence the rate and efficiency of reactions involving the deprotonation of the alkyne, such as the Sonogashira coupling.

Conversely, the -F group is considered a weakly deactivating group in electrophilic aromatic substitution, with a smaller positive Hammett constant, indicating a less pronounced electron-withdrawing effect compared to the -CF₃ group.

Below is a diagram illustrating the difference in electronic properties.

G Electronic Effects of Substituents cluster_0 This compound cluster_1 1-Ethynyl-4-fluorobenzene a CF3 (Strongly Electron-Withdrawing) σp = +0.54 b Increased Acidity of Acetylenic Proton a->b Inductive Effect Faster reaction rates in\nbase-mediated deprotonation steps Faster reaction rates in base-mediated deprotonation steps b->Faster reaction rates in\nbase-mediated deprotonation steps c F (Weakly Electron-Withdrawing) σp = +0.06 d Moderate Acidity of Acetylenic Proton c->d Inductive Effect Standard reaction rates Standard reaction rates d->Standard reaction rates

A diagram comparing the electronic effects of the trifluoromethyl and fluoro groups.

Performance in Key Synthetic Reactions

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] Both this compound and 1-Ethynyl-4-fluorobenzene are excellent substrates for this reaction. While direct comparative studies are limited, the available literature provides insights into typical reaction conditions and yields.

FeatureThis compound Derivative1-Ethynyl-4-fluorobenzene Derivative
Aryl Halide 1,4-Dibromo-2-(trifluoromethyl)benzeneIodobenzene
Catalyst System Pd(PPh₃)₂Cl₂, CuIPd catalyst on solid support, Cu₂O
Base Diisopropylamine-
Solvent THFTHF-DMA (9:1)
Temperature 60°C80°C
Yield Site-selective coupling observed73%[12]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles.[13][14] Both subject compounds are readily employed in this reaction.

FeatureRepresentative Reaction with Phenylacetylene Derivative
Azide Benzyl azide
Catalyst System Copper(I) salt (e.g., CuI) or in situ generated from CuSO₄ and a reducing agent (e.g., sodium ascorbate)[15]
Solvent t-BuOH/H₂O, THF, DMF[1]
Temperature Room temperature to mild heating
Yield Generally high to excellent (>85%)[16]

Experimental Protocols

General Protocol for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling reaction.[11][17][18]

  • To a degassed solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.1-1.2 equiv) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a suitable base (e.g., triethylamine, diisopropylamine, 2-3 equiv).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with heating (e.g., 50-80°C) until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Below is a representative protocol for a CuAAC reaction.[1][15]

  • Dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical workflow for a Sonogashira cross-coupling reaction.

G General Workflow for Sonogashira Coupling start Start reagents Combine Aryl Halide, Terminal Alkyne, Base, Solvent start->reagents catalyst Add Pd Catalyst and Cu Co-catalyst reagents->catalyst reaction Inert Atmosphere (N2 or Ar) Stir at RT or Heat catalyst->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A typical experimental workflow for a Sonogashira cross-coupling reaction.

Biological Activity Context

While this compound and 1-Ethynyl-4-fluorobenzene are primarily utilized as synthetic intermediates, the introduction of trifluoromethyl and fluoro groups is a well-established strategy in drug design to enhance biological activity.[1][3]

  • Trifluoromethyl Group: The -CF₃ group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3] It can also block metabolic pathways, leading to a longer half-life of the drug in the body.[3] Furthermore, the strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets.[2]

  • Fluoro Group: A single fluorine atom can also increase lipophilicity and block metabolic degradation at the site of substitution.[1] It can participate in favorable electrostatic interactions with protein targets and is often used as a bioisostere for a hydrogen atom, with minimal steric impact.[2]

Conclusion

Both this compound and 1-Ethynyl-4-fluorobenzene are valuable and versatile building blocks for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The choice between them will largely depend on the specific electronic properties desired in the final product. This compound offers a potent electron-withdrawing group, which can be advantageous for modulating the acidity of the alkyne and the overall electronic character of the target molecule. In contrast, 1-Ethynyl-4-fluorobenzene provides a more subtle electronic modification with a smaller steric footprint. A thorough understanding of their distinct properties, as outlined in this guide, will enable researchers to make informed decisions in the design and execution of their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 1-Ethynyl-2-(trifluoromethyl)benzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Ethynyl-2-(trifluoromethyl)benzene (CAS No. 704-41-6), a flammable and potentially hazardous compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from information on structurally similar compounds and general best practices for the disposal of flammable and halogenated organic chemicals. The primary hazards associated with this class of compounds include flammability, skin and eye irritation, and potential respiratory irritation.[1]

Hazard Profile and Safety Precautions

This compound is classified as a flammable liquid and vapor.[1] Before handling, it is crucial to be familiar with its potential hazards and to take appropriate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation, use a respirator with an appropriate filter for organic vapors.

Quantitative Data for Structurally Similar Compounds

The following table summarizes key quantitative data for compounds structurally analogous to this compound. This information provides a valuable reference for understanding its potential physical and hazardous properties.

Property1-Ethynyl-3,5-bis(trifluoromethyl)benzene1,3-bis(trifluoromethyl)benzene1-Nitro-3,5-bis(trifluoromethyl)benzene
Boiling Point 147-148 °CNot Available71 - 72 °C @ 7 mmHg[2]
Flash Point 44.44 °C (closed cup)Not Available77 °C[2]
Density 1.346 g/mL at 25 °CNot Available1.530 g/mL

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its safe handling and disposal.

Step 1: Segregation and Labeling

  • Segregate Waste: Do not mix this compound with other waste streams, especially incompatible chemicals such as oxidizers and strong bases.[3] It should be collected as a halogenated organic waste.

  • Proper Labeling: Clearly label the waste container with the chemical name, "this compound," and appropriate hazard symbols (e.g., flammable liquid).

Step 2: Containerization

  • Use Appropriate Containers: Collect the waste in a designated, leak-proof, and tightly sealed container. The original container or a suitable substitute made of glass or chemically resistant plastic is recommended.[2][4]

  • Leave Headspace: Do not overfill the container. Leave at least 5-10% of the volume as headspace to allow for vapor expansion.

Step 3: Storage

  • Safe Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[5]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of any potential leaks.

Step 4: Professional Disposal

  • Contact a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[4][6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[6]

  • Provide Necessary Information: When arranging for pickup, provide the waste disposal company with all necessary information, including the chemical name, quantity, and any available hazard information.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Disposal Workflow for this compound A Step 1: Waste Generation (this compound) B Step 2: Segregate as Halogenated Organic Waste A->B C Step 3: Label Container with Chemical Name & Hazards B->C D Step 4: Use a Tightly Sealed, Leak-Proof Container C->D E Step 5: Store in a Cool, Dry, Well-Ventilated Area D->E F Step 6: Place in Secondary Containment E->F G Step 7: Contact Licensed Hazardous Waste Disposal Service F->G H Step 8: Provide Waste Information for Pickup G->H I Step 9: Professional Disposal H->I

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 1-Ethynyl-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1-Ethynyl-2-(trifluoromethyl)benzene (CAS No. 704-41-6). Given the limited detailed safety data for this specific compound, this guidance is supplemented with information from structurally similar chemicals, including other isomers of ethynyl-trifluoromethyl-benzene and halogenated aromatic compounds, to ensure a comprehensive and cautious approach to safety.

Hazard Identification and Safety Summary

This compound is classified as a flammable liquid.[1][2][3] While detailed toxicological data is not fully available, analogous compounds suggest it may also cause skin, eye, and respiratory irritation.[4] Vapors may be heavier than air and could form explosive mixtures.

GHS Hazard Classification:

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[1][2][3]
Skin corrosion/irritationCategory 2 (Inferred)H315: Causes skin irritation[4]
Serious eye damage/eye irritationCategory 2A (Inferred)H319: Causes serious eye irritation[4]
Specific target organ toxicity — single exposureCategory 3 (Inferred)H335: May cause respiratory irritation[4]

Note: Italicized hazards are inferred from structurally similar compounds due to a lack of specific data for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be worn at all times. A face shield is required when there is a risk of splashing.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good short-term protection. For prolonged or immersive contact, neoprene gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat worn over non-synthetic clothing is mandatory. Ensure it is fully buttoned.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must cover the entire foot. Antistatic footwear is recommended in areas where flammable vapors may accumulate.[6]
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgeRequired when working outside of a certified chemical fume hood or if there is a risk of generating aerosols or high vapor concentrations.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential for safety.

Step 1: Engineering Controls

  • Always handle this compound within a properly functioning chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Keep the container tightly closed when not in use.[2]

Step 2: Procedural Controls

  • Eliminate all ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[2][7]

  • Use non-sparking tools and equipment.[2]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[2]

  • Avoid breathing vapors or mists.[4]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

Step 3: Storage

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed in a designated flammable liquids storage cabinet.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.

Waste Segregation and Collection:

  • Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[5][8][9]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste. This can complicate and increase the cost of disposal.[5][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Waste this compound," and the associated hazard pictograms (e.g., flammable).[5]

Disposal Procedure:

  • Collection: Collect all waste, including rinsate from cleaning contaminated glassware, in the designated halogenated waste container.

  • Storage: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated hazardous waste accumulation area.[5]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Chemical Spill Workflow

Immediate and appropriate action is necessary in the event of a spill. The following workflow outlines the emergency protocol.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_response Spill Response Actions cluster_disposal Post-Spill Management spill Spill Occurs assess Assess Spill Size & Immediate Risk spill->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Major Spill or High Vapor Concentration control Control Ignition Sources Increase Ventilation (if safe) assess->control Minor, Controllable Spill contain Contain Spill with Inert Absorbent Material control->contain cleanup Collect Absorbed Material with Non-Sparking Tools contain->cleanup package Place Waste in a Sealed, Labeled Container cleanup->package decontaminate Decontaminate Spill Area and Equipment package->decontaminate dispose Dispose of as Halogenated Hazardous Waste decontaminate->dispose report Report Incident to EHS dispose->report

Caption: Workflow for handling a chemical spill of a flammable and irritant liquid.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your EHS department for any questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.